molecular formula C13H28O B155529 1-Tridecanol CAS No. 112-70-9

1-Tridecanol

Cat. No.: B155529
CAS No.: 112-70-9
M. Wt: 200.36 g/mol
InChI Key: XFRVVPUIAFSTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecanol, also known as 1-Tridecanol or Tridecyl alcohol, is a long-chain fatty alcohol with the molecular formula C13H28O and a molar mass of 200.37 g/mol . This primary alcohol is a white solid at room temperature with a low melting point of approximately 32°C and is characterized by its mild, musty odor . It is practically insoluble in water . As a research chemical, it is valued for its role as a versatile intermediate and additive. Its key functions in applied research include serving as a surfactant, wetting agent, emulsifier, viscosity-controlling agent, and emulsion stabilizer . The global market for Tridecanol is projected to grow significantly, driven by its applications across diverse industries . In industrial research, Tridecanol is a key feedstock for synthesizing high-performance surfactants, such as Iso-tridecanol polyoxyethylene ether sulfonate, which are critical for enhanced oil recovery in high-temperature and high-salinity reservoirs . In material science, it acts as a key ingredient in industrial lubricants and additives, where its high thermal stability and low volatility help reduce equipment wear, and as a thickening agent and stabilizer in coatings and paints to improve durability . For the personal care and cosmetic industry, Tridecanol is investigated for its utility as an emollient and conditioner in formulations like shampoos, liquid soaps, and creams, where it improves product texture and stability while being biodegradable and mild on the skin . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, and it is strictly not for human consumption. Appropriate safety precautions must be observed during handling, as it can cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-1-ol
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InChI

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3
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InChI Key

XFRVVPUIAFSTFO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCO
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Molecular Formula

C13H28O
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Related CAS

22758-82-3 (tri-aluminum salt)
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DSSTOX Substance ID

DTXSID2021947
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Molecular Weight

200.36 g/mol
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Physical Description

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS.
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Boiling Point

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C
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Flash Point

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers)
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Solubility

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.9 (Air = 1), Relative vapor density (air = 1): 6.9
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Vapor Pressure

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C
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Color/Form

WATER WHITE LIQ, Crystals from alcohol

CAS No.

26248-42-0, 112-70-9, 80206-82-2
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Melting Point

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methods for 1-tridecanol, a C13 linear fatty alcohol. The information is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key processes.

Introduction to this compound

This compound (CH₃(CH₂)₁₂OH) is a white, waxy solid at room temperature with a faint, pleasant odor.[1][2] It is a long-chain primary alcohol with applications in the production of surfactants, lubricants, and as an intermediate in the synthesis of various specialty chemicals.[3] Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number112-70-9[1][4]
Molecular FormulaC₁₃H₂₈O
Molar Mass200.36 g/mol
AppearanceWhite, waxy solid
Melting Point30-34 °C
Boiling Point274 °C at 760 mmHg; 155-156 °C at 15 mmHg
Density0.822 g/mL at 25 °C
SolubilityInsoluble in water; soluble in ethanol, ether, and chloroform.

Synthesis of this compound

Several synthetic routes can be employed for the production of this compound, ranging from industrial-scale processes to laboratory preparations. The most common methods include the Ziegler process, hydroformylation of 1-dodecene, and the reduction of tridecanoic acid and its derivatives.

Ziegler Process (Industrial Method)

The Ziegler process, also known as the Alfol process, is a large-scale industrial method for producing even-numbered and, with modifications, odd-numbered linear primary alcohols from ethylene. The synthesis involves the oligomerization of ethylene using a trialkylaluminium catalyst, followed by oxidation and hydrolysis.

Process Overview:

  • Chain Growth: Triethylaluminium is reacted with ethylene under pressure to form higher molecular weight trialkylaluminium compounds.

  • Oxidation: The trialkylaluminium is then oxidized with dry air to form aluminum alkoxides.

  • Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct.

Ziegler_Process Ethylene Ethylene ChainGrowth Chain Growth Reactor Ethylene->ChainGrowth Triethylaluminium Triethylaluminium Triethylaluminium->ChainGrowth Trialkylaluminium Trialkylaluminium ChainGrowth->Trialkylaluminium Oxidation Oxidation Reactor Trialkylaluminium->Oxidation Air Air Air->Oxidation AluminiumAlkoxides Aluminium Alkoxides Oxidation->AluminiumAlkoxides Hydrolysis Hydrolysis AluminiumAlkoxides->Hydrolysis Water Water Water->Hydrolysis Tridecanol This compound Hydrolysis->Tridecanol AluminiumHydroxide Aluminium Hydroxide Hydrolysis->AluminiumHydroxide

Ziegler Process for this compound Synthesis

Hydroformylation of 1-Dodecene

Hydroformylation, or the oxo process, is another versatile industrial method that can be adapted for laboratory synthesis. This process involves the reaction of an alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is then reduced to the corresponding alcohol. For the synthesis of this compound, 1-dodecene is used as the starting material.

Experimental Protocol (Two-Step Laboratory Scale):

Step 1: Hydroformylation of 1-Dodecene to Tridecanal

  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent such as toluene.

  • Reaction Setup: 1-Dodecene is added to the autoclave. The reactor is sealed, removed from the glovebox, and connected to a syngas line.

  • Reaction: The autoclave is purged with syngas (1:1 H₂/CO) and then pressurized to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by GC analysis of aliquots.

  • Work-up: After completion, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove the solvent. The crude tridecanal is then purified by vacuum distillation.

Step 2: Reduction of Tridecanal to this compound

  • Reaction Setup: A solution of the purified tridecanal in a suitable solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath, and a solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred for a specified time until completion (monitored by TLC or GC). The reaction is then carefully quenched by the slow addition of water, followed by an acidic or basic work-up to hydrolyze the intermediate alkoxides. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Hydroformylation Dodecene 1-Dodecene Hydroformylation Hydroformylation Dodecene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Catalyst Rh Catalyst Catalyst->Hydroformylation Tridecanal Tridecanal Hydroformylation->Tridecanal Reduction Reduction Tridecanal->Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reduction Tridecanol This compound Reduction->Tridecanol

Hydroformylation-Reduction Pathway to this compound

Quantitative Data: The hydroformylation of long-chain olefins can achieve high conversions and selectivities to the linear aldehyde, often exceeding 90-95%, with appropriate catalyst systems. The subsequent reduction of the aldehyde to the alcohol is typically a high-yielding reaction, with yields often greater than 95%.

Reduction of Tridecanoic Acid

The reduction of tridecanoic acid or its esters is a common and high-yielding laboratory method for the synthesis of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the direct reduction of the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄).

  • Addition of Carboxylic Acid: A solution of tridecanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reduction. The reaction is monitored by TLC.

  • Quenching and Work-up: The flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.

  • Purification: The crude product can be further purified by recrystallization or vacuum distillation.

Quantitative Data:

ReactantReducing AgentSolventReaction TimeYieldReference(s)
Tridecanoic AcidLiAlH₄Anhydrous THF2-4 hours at reflux>95%

Purification of this compound

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. The most common techniques are vacuum distillation, recrystallization, and column chromatography.

Vacuum Distillation

Vacuum distillation is an effective method for purifying thermally sensitive, high-boiling point compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Experimental Protocol:

  • Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, and a receiving flask. All glass joints should be properly greased to ensure a good seal.

  • Distillation: The crude this compound is placed in the distillation flask with a magnetic stir bar or boiling chips. The system is evacuated to the desired pressure (e.g., 1-15 mmHg). The flask is then heated gently in a heating mantle or oil bath.

  • Fraction Collection: Fractions are collected based on their boiling point at the given pressure. A forerun containing lower-boiling impurities is collected first, followed by the main fraction of pure this compound.

Boiling Point of this compound at Reduced Pressures:

Pressure (mmHg)Boiling Point (°C)
760274
15155-156
14152

Data sourced from references.

Vacuum_Distillation cluster_0 Vacuum Distillation Setup HeatingMantle Heating Mantle DistillationFlask Distillation Flask (Crude this compound) HeatingMantle->DistillationFlask DistillationHead Short-Path Distillation Head DistillationFlask->DistillationHead Condenser Condenser DistillationHead->Condenser VacuumSource Vacuum Source DistillationHead->VacuumSource To Vacuum ReceivingFlask Receiving Flask (Pure this compound) Condenser->ReceivingFlask

Vacuum Distillation Workflow
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for long-chain alcohols include ethanol, methanol, and acetone.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.

  • Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Solvent Systems for Recrystallization of this compound:

SolventSuitability
EthanolGood
MethanolGood
AcetoneModerate
Hexane/Acetone mixtureCan be effective for removing non-polar impurities
Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their polarity.

Experimental Protocol:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: A solvent system (mobile phase) is passed through the column under positive pressure (using compressed air or nitrogen). The polarity of the mobile phase is gradually increased (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The solvent is then evaporated from the combined pure fractions.

Typical Mobile Phase Systems for Fatty Alcohols:

A gradient of ethyl acetate in hexane is commonly used. For this compound, a typical gradient might start with 5-10% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate.

Column_Chromatography Start Crude this compound Load Load onto Silica Gel Column Start->Load Elute_LowPolarity Elute with Low Polarity Solvent (e.g., Hexane/Ethyl Acetate 9:1) Load->Elute_LowPolarity Elute_HighPolarity Elute with Higher Polarity Solvent (e.g., Hexane/Ethyl Acetate 8:2) Elute_LowPolarity->Elute_HighPolarity Collect_Fractions Collect Fractions Elute_HighPolarity->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure this compound Evaporate->End

Flash Column Chromatography Workflow

Characterization and Purity Analysis

The purity of the synthesized and purified this compound should be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for determining the purity of this compound and identifying any residual impurities. A capillary column suitable for fatty alcohol analysis (e.g., DB-5 or equivalent) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra will show characteristic peaks for the hydroxyl proton, the methylene group adjacent to the hydroxyl group, the long alkyl chain, and the terminal methyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-H stretching absorptions for the alkyl chain (around 2850-2950 cm⁻¹).

Summary of Synthesis and Purification Data

Table 2: Comparison of this compound Synthesis Methods

Synthesis MethodStarting Material(s)Key Reagents/CatalystsTypical YieldPurityScale
Ziegler ProcessEthylene, TriethylaluminiumOrganoaluminium catalystHigh (Industrial)HighIndustrial
Hydroformylation1-Dodecene, SyngasRhodium-phosphine complex, NaBH₄/LiAlH₄Good to Excellent (>85%)HighLab to Industrial
ReductionTridecanoic AcidLiAlH₄Excellent (>95%)HighLab

Table 3: Comparison of this compound Purification Methods

Purification MethodPrincipleThroughputTypical Purity AchievedNotes
Vacuum DistillationSeparation by boiling pointHigh>99%Ideal for large quantities and thermally stable impurities.
RecrystallizationDifferential solubilityLow to Medium>99.5%Effective for removing small amounts of impurities from a solid product.
Flash Column ChromatographyDifferential adsorptionLow to Medium>99%Versatile for a wide range of impurities; requires solvent usage.

Conclusion

This technical guide has detailed the primary methods for the synthesis and purification of this compound, providing a foundation for researchers and professionals in drug development and chemical synthesis. The choice of synthesis and purification strategy will depend on factors such as the desired scale of production, available starting materials and equipment, and the required final purity. For laboratory-scale synthesis, the reduction of tridecanoic acid offers a high-yielding and straightforward route. For purification, a combination of vacuum distillation and recrystallization is often sufficient to achieve high purity. The provided experimental outlines and comparative data serve as a valuable resource for the practical application of these methods.

References

A Technical Guide to the Natural Sources of 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a C13 straight-chain saturated fatty alcohol, is a naturally occurring compound found in a variety of organisms, from plants to insects. While its commercial production is predominantly synthetic, its presence in nature, particularly as a semiochemical, has garnered scientific interest. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthesis, and its role in chemical communication. The guide also details experimental protocols for its extraction and analysis, and visualizes key biological pathways.

Natural Occurrences of this compound

This compound has been identified as a volatile or semi-volatile compound in several plant species and acts as a crucial signaling molecule for certain insects.

Plant Sources

While this compound is not a major constituent of most plant essential oils, it has been detected in the following species:

  • Angelica gigas (Korean Angelica): The essential oil extracted from the roots of Angelica gigas has been reported to contain this compound.[1]

  • Angelica dahurica (Dahurian Angelica): Similar to its Korean counterpart, the essential oil from the root of Angelica dahurica also contains this compound.

  • Polygonum orientale (Kiss-me-over-the-garden-gate): This plant releases a variety of volatile organic compounds, among which this compound has been identified.

  • Mikania cordifolia (Heartleaf Hempvine): this compound has been reported as a constituent in this plant species.[1]

Insect Semiochemical

This compound plays a significant role in the chemical ecology of the leaf beetle Galerucella placida . It acts as an attractant, guiding the insect to its host plants. This semiochemical activity highlights the importance of this compound in insect-plant interactions.

Quantitative Data on this compound in Natural Sources

Quantitative data on the concentration of this compound in its natural sources is limited in publicly available literature. The tables below summarize the available qualitative information. Further targeted quantitative analysis is required to establish precise concentrations.

Natural SourcePlant Part / Emission SourcePresence of this compound
Angelica gigasRoot Essential OilIdentified
Angelica dahuricaRoot Essential OilIdentified
Polygonum orientaleVolatile EmissionsIdentified
Mikania cordifoliaNot SpecifiedIdentified
Galerucella placidaSemiochemical (Attractant)Identified as active compound

Biosynthesis of this compound

The biosynthesis of long-chain fatty alcohols in plants is a well-established process. However, the specific pathway for odd-chain fatty alcohols like this compound is less commonly detailed.

General Fatty Alcohol Biosynthesis

The primary pathway for the synthesis of fatty alcohols in plants involves the reduction of fatty acyl-CoAs or fatty acyl-ACPs. This process is catalyzed by fatty acyl-CoA reductases (FARs). The general steps are:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to long-chain fatty acids in the plastids.

  • Elongation: Fatty acids are elongated in the endoplasmic reticulum.

  • Reduction: Fatty acyl-CoAs are reduced to their corresponding primary alcohols by FARs.

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Fatty_Alcohol_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl_CoA Acetyl_CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl_CoA->Fatty_Acid_Synthase Malonyl-CoA Long_Chain_Fatty_Acids Long_Chain_Fatty_Acids Fatty_Acid_Synthase->Long_Chain_Fatty_Acids Fatty_Acyl_CoA_Pool Fatty_Acyl_CoA_Pool Long_Chain_Fatty_Acids->Fatty_Acyl_CoA_Pool Export & Activation Elongase_Complex Elongase_Complex Fatty_Acyl_CoA_Pool->Elongase_Complex Very_Long_Chain_Fatty_Acyl_CoAs Very_Long_Chain_Fatty_Acyl_CoAs Elongase_Complex->Very_Long_Chain_Fatty_Acyl_CoAs FAR Fatty Acyl-CoA Reductase (FAR) Very_Long_Chain_Fatty_Acyl_CoAs->FAR Long_Chain_Primary_Alcohols Long_Chain_Primary_Alcohols FAR->Long_Chain_Primary_Alcohols

General Biosynthetic Pathway of Long-Chain Fatty Alcohols in Plants.
Biosynthesis of Odd-Chain Fatty Alcohols

The synthesis of odd-chain fatty acids, the precursors to odd-chain fatty alcohols, is less common. One proposed mechanism involves the action of α-dioxygenase (αDOX), which can oxidize a Cn fatty acid to a Cn-1 aldehyde. This aldehyde can then be reduced to the corresponding alcohol. For this compound, this would involve the α-oxidation of tetradecanoic acid (C14) to tridecanal (C13 aldehyde), followed by reduction.

dot

Odd_Chain_Fatty_Alcohol_Biosynthesis Tetradecanoic_Acid Tetradecanoic Acid (C14) alpha_DOX α-Dioxygenase (αDOX) Tetradecanoic_Acid->alpha_DOX Tridecanal Tridecanal (C13 Aldehyde) alpha_DOX->Tridecanal AHR Aldehyde Reductase (AHR) Tridecanal->AHR 1_Tridecanol This compound (C13) AHR->1_Tridecanol

Proposed Biosynthetic Pathway for this compound via α-oxidation.

Role as a Semiochemical: Olfactory Signaling

In insects such as Galerucella placida, this compound acts as a kairomone, a chemical signal emitted by one species that benefits another. The detection of this volatile compound by the insect's olfactory system triggers a behavioral response, in this case, attraction to a potential food source.

The general mechanism of insect olfaction involves the following steps:

  • Binding: Odorant molecules, including this compound, enter the sensilla on the insect's antennae and bind to Odorant Binding Proteins (OBPs).

  • Transport: OBPs transport the odorant across the sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) on the ORN membrane.

  • Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the ORN.

  • Action Potential: The depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain.

  • Behavioral Response: The brain processes this signal, leading to a behavioral response, such as oriented movement towards the source of the odor.

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Insect_Olfactory_Signaling cluster_sensillum Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) 1_Tridecanol This compound OBP Odorant Binding Protein (OBP) 1_Tridecanol->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport ORN_Dendrite ORN Dendrite OR->ORN_Dendrite Activation Depolarization Depolarization ORN_Dendrite->Depolarization Ion Channel Opening Action_Potential Action_Potential Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing

General Olfactory Signaling Pathway in Insects for this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of semi-volatile compounds like this compound from plant leaves.

Materials:

  • Fresh or dried plant leaves

  • Hexane or Dichloromethane (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh approximately 10 g of finely ground plant material.

  • Extraction:

    • Place the ground material in a flask.

    • Add 100 mL of hexane or dichloromethane.

    • Macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through a funnel with a cotton plug or filter paper to remove solid plant material.

  • Drying: Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature below 40°C to avoid loss of volatile compounds.

  • Storage: Transfer the concentrated extract to a clean glass vial and store at -20°C until analysis.

dot

Extraction_Workflow Start Start Sample_Prep Grind 10g of Plant Material Start->Sample_Prep Extraction Macerate in 100mL Solvent for 24h Sample_Prep->Extraction Filtration Filter to Remove Solids Extraction->Filtration Drying Dry Filtrate with Anhydrous Na2SO4 Filtration->Drying Concentration Concentrate with Rotary Evaporator Drying->Concentration Storage Store Extract at -20°C Concentration->Storage End End Storage->End

Workflow for the Solvent Extraction of this compound from Plant Material.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general GC-MS method for the identification and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

Procedure:

  • Sample Injection: Inject 1 µL of the extract into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: If a quantitative analysis is required, prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

Conclusion

This compound is a naturally occurring fatty alcohol with documented roles in plant chemistry and insect communication. While its presence has been confirmed in several plant species, further research is needed to quantify its concentration and fully elucidate the specific enzymatic pathways responsible for its biosynthesis, particularly the C13 chain length. The experimental protocols provided in this guide offer a starting point for researchers interested in the extraction and analysis of this compound from natural sources. A deeper understanding of the natural sources and biological functions of this compound could open avenues for its application in pest management and other areas of drug development and scientific research.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Tridecanol (CAS 112-70-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 1-Tridecanol (CAS 112-70-9). The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for key analytical methods.

Core Physicochemical Data

This compound is a long-chain primary fatty alcohol.[1] At room temperature, it exists as a white, low-melting solid or a colorless oily liquid with a mild, pleasant odor.[2][3] It is classified as a fatty alcohol, a class of compounds often derived from the hydrogenation of fats.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 112-70-9
Molecular Formula C₁₃H₂₈O
Molecular Weight 200.36 g/mol
Appearance White solid or colorless oily liquid
Odor Mild, pleasant, musty
Thermal Properties

Thermal properties such as melting and boiling points are critical for handling, storage, and application of this compound.

PropertyValueConditionsSource(s)
Melting Point 29-34 °C (lit.)-
32.00 to 33.00 °C@ 760.00 mm Hg
30-32 °C-
Boiling Point 274 °C@ 760 mmHg
155-156 °C@ 15 mmHg
152 °C@ 14 mm Hg
Flash Point > 230.00 °F (> 110.00 °C)TCC
Autoignition Temperature 260 °C-
Density and Solubility

The density and solubility characteristics of this compound are crucial for formulation and environmental fate studies.

PropertyValueConditionsSource(s)
Density 0.822 g/mLat 25 °C
0.845 g/cm³at 20 °C/20 °C
Water Solubility Insoluble-
4.533 mg/L@ 25 °C (est.)
131.68 mg/Lat 25°C
Solubility in Organic Solvents Soluble in alcohol and ether-
Octanol-Water Partition Coefficient (log Kow) 5.82-
5.424 (est.)-
Other Physicochemical Data
PropertyValueConditionsSource(s)
Vapor Pressure 0.001000 mmHg@ 25.00 °C (est.)
3.62 mmHgat 260 °F
Vapor Density 6.9(Air = 1)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary tube method.

  • Sample Preparation : A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

  • Apparatus : The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.

  • Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Simulated Distillation by Gas Chromatography)

For high-boiling point compounds like this compound, simulated distillation by gas chromatography (GC) is a common and accurate method, as outlined in ASTM D7398.

  • Sample Preparation : A diluted aliquot of the sample is prepared using a suitable solvent.

  • Instrumentation : A gas chromatograph equipped with a non-polar capillary column is used. The column separates components based on their boiling points.

  • Calibration : The system is calibrated using a mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.

  • Analysis : The prepared sample is injected into the GC. The components elute in order of increasing boiling point.

  • Data Interpretation : The retention time of the this compound peak is compared to the calibration curve to determine its boiling point.

Density Measurement (Oscillating U-Tube Method)

This method is suitable for liquids and is described in OECD Guideline 109.

  • Principle : The density of a liquid is determined by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

  • Calibration : The instrument is calibrated using two substances of known density, typically dry air and pure water.

  • Measurement : The sample is introduced into the thermostatically controlled U-tube. The instrument measures the oscillation period, which is then used to calculate the density.

  • Temperature Control : The temperature is precisely controlled as density is temperature-dependent.

Water Solubility (Flask Method)

The flask method is a straightforward approach to determine the water solubility of a substance.

  • Procedure : An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration : The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation : The mixture is allowed to stand to let the undissolved substance settle. If necessary, centrifugation or filtration is used to separate the aqueous phase.

  • Analysis : The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography.

Vapor Pressure Determination (Static Method)

For substances with low volatility, the static method provides a direct measurement of vapor pressure.

  • Apparatus : A sample of this compound is placed in a thermostatted container connected to a pressure measuring device.

  • Evacuation : The container is evacuated to remove air.

  • Equilibrium : The sample is allowed to equilibrate at a constant temperature, and the pressure of the vapor in the headspace is measured. This is repeated at several temperatures to obtain a vapor pressure curve.

Octanol-Water Partition Coefficient (Shake Flask Method)

The shake flask method is a standard procedure for determining the log Kow, as described in OECD Guideline 107.

  • Preparation : n-Octanol and water are mutually saturated before the experiment. A solution of this compound in n-octanol is prepared.

  • Partitioning : A known volume of the n-octanol solution and a known volume of water are placed in a vessel and shaken until equilibrium is reached.

  • Phase Separation : The mixture is centrifuged to separate the n-octanol and water phases.

  • Analysis : The concentration of this compound in each phase is determined by an appropriate analytical technique.

  • Calculation : The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Visualizations

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow Workflow for Physicochemical Characterization of this compound cluster_preliminary Preliminary Assessment cluster_physical_properties Physical Property Determination cluster_solubility_partitioning Solubility & Partitioning cluster_other_properties Other Properties cluster_data_analysis Data Analysis & Reporting A Obtain Pure Sample (CAS 112-70-9) B Initial Characterization (Appearance, Odor) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Simulated Distillation GC) B->D E Density (Oscillating U-Tube) B->E F Water Solubility (Flask Method) B->F G Octanol-Water Partition Coefficient (log Kow) (Shake Flask Method) B->G H Vapor Pressure (Static Method) B->H I Compile Data Tables C->I D->I E->I F->I G->I H->I J Prepare Technical Guide I->J

Caption: Physicochemical characterization workflow for this compound.

References

Spectroscopic Profile of 1-Tridecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-tridecanol, a long-chain fatty alcohol with applications in various scientific and industrial fields. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₁₃H₂₈O), both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by a few key signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH₃- (H-13)~0.88Triplet (t)3H~6.7
-(CH₂)₁₀- (H-3 to H-12)~1.26Broad Singlet20H-
-CH₂-CH₂OH (H-2)~1.55Quintet2H~7.5
HO-CH₂- (H-1)~3.64Triplet (t)2H~6.6
HO-VariableSinglet (s)1H-
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C-13 (CH₃)~14.1
C-4 to C-11~29.7
C-3~25.8
C-12~22.7
C-2~32.8
C-1 (CH₂OH)~62.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for the hydroxyl group and the alkyl chain.

Wavenumber (cm⁻¹) Vibrational Mode Description
~3330O-H stretchBroad and strong, indicative of hydrogen bonding
~2920C-H stretch (alkane)Strong, asymmetric
~2850C-H stretch (alkane)Strong, symmetric
~1465C-H bend (alkane)Methylene scissoring
~1060C-O stretchStrong, characteristic of a primary alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For long-chain alcohols like this compound, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra due to facile fragmentation.

m/z Proposed Fragment Interpretation
200[C₁₃H₂₈O]⁺Molecular Ion (M⁺) - often weak or absent
182[M - H₂O]⁺Loss of water
43, 57, 71, 85...[CnH₂n₊₁]⁺Alkyl fragments from cleavage of the carbon chain
31[CH₂OH]⁺Alpha-cleavage, characteristic of primary alcohols

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): If this compound is in a liquid state (melting point is around 30-31 °C), a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet (solid): Mix a small amount of solid this compound with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of this compound, as well as a general workflow for its analysis.

Spectroscopic_Analysis_of_1_Tridecanol cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information CH3(CH2)11CH2OH CH3(CH2)11CH2OH NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Provides IR IR Functional Groups Functional Groups IR->Functional Groups Identifies MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Determines Carbon-Hydrogen Framework->CH3(CH2)11CH2OH Confirms Functional Groups->CH3(CH2)11CH2OH Confirms Molecular Weight & Fragmentation->CH3(CH2)11CH2OH Confirms

Caption: Interplay of spectroscopic methods for this compound characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR) Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR) Weigh Sample->Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR) NMR Spectrometer NMR Spectrometer Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR)->NMR Spectrometer FT-IR Spectrometer FT-IR Spectrometer Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR)->FT-IR Spectrometer Mass Spectrometer Mass Spectrometer Dissolve in Solvent (NMR, MS) or Prepare Neat/Pellet (IR)->Mass Spectrometer Process Spectra Process Spectra NMR Spectrometer->Process Spectra FT-IR Spectrometer->Process Spectra Mass Spectrometer->Process Spectra Peak Picking & Integration Peak Picking & Integration Process Spectra->Peak Picking & Integration Correlate Data to Structure Correlate Data to Structure Peak Picking & Integration->Correlate Data to Structure

Caption: General workflow for spectroscopic analysis of a chemical sample.

biodegradability and environmental fate of 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biodegradability and Environmental Fate of 1-Tridecanol

Introduction

This compound (CAS No. 112-70-9), a long-chain primary fatty alcohol, is an organic compound with the chemical formula C13H28O.[1][2] At room temperature, it exists as a colorless to pale yellow liquid or a white solid with a faint, fatty, or mild, pleasant odor.[1][3] It is characterized by a polar hydroxyl group and a significant lipophilic character due to its thirteen-carbon alkyl chain.[3] This compound is utilized in the manufacturing of surfactants, plasticizers, and emollients for cosmetic formulations. It also serves as an intermediate in the synthesis of esters for lubricants and fragrance carriers. Given its applications, understanding its biodegradability and environmental fate is crucial for assessing its ecological impact.

Biodegradability

This compound is considered to be readily biodegradable. Aerobic biodegradation is the primary mechanism for its removal from the environment.

Aerobic Biodegradation

Studies have demonstrated the susceptibility of this compound to aerobic biodegradation. In a key study following the Japanese MITI (Ministry of International Trade and Industry) test, which is equivalent to OECD Guideline 301C, this compound at a concentration of 100 mg/L achieved 100% of its theoretical biochemical oxygen demand (BOD) within 14 days using an activated sludge inoculum. This rapid and complete degradation confirms its classification as a readily biodegradable substance.

The rate of biodegradation in activated sludge has also been quantified. The zero-order and first-order biodegradation rates were determined to be 1.04 x 10⁻² ppm/hr and 5.2 x 10⁻³ 1/hr, respectively. Based on the first-order rate constant, the biodegradation half-life of this compound in an activated sludge environment is calculated to be approximately 5.6 days.

Environmental Fate

The environmental distribution and persistence of this compound are governed by its physicochemical properties, including its low water solubility, low vapor pressure, and high octanol-water partition coefficient.

Quantitative Environmental Fate Data

The following table summarizes key quantitative data related to the environmental fate of this compound.

ParameterValueReference
Biodegradation
Ready BiodegradabilityConfirmed to be readily biodegradable.
Biodegradation Rate (Japanese MITI test)100% of theoretical BOD in 14 days.
First-Order Biodegradation Rate (Activated Sludge)5.2 x 10⁻³ 1/hr
Biodegradation Half-life (Activated Sludge)5.6 days (calculated)
Physicochemical Properties
Water Solubility2.4 x 10⁻³ g/L at 25°C (Insoluble)
Vapor Pressure4.36 x 10⁻⁴ mm Hg at 25°C
Log Octanol-Water Partition Coefficient (Log Kow)5.82
Environmental Distribution
Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc)35,000
Estimated Henry's Law Constant1.3 x 10⁻⁴ atm-cu m/mole
Estimated Bioconcentration Factor (BCF)600
Atmospheric Fate
Atmospheric Half-life (vs. OH radicals)20 hours (estimated)
Aquatic Fate
Volatilization Half-life (Model River)14 hours (estimated)
Volatilization Half-life (Model Lake)8.5 days (estimated)
Volatilization Half-life (Model Pond, with adsorption)16 years (estimated)
Fate in Different Environmental Compartments
  • Soil: With a high estimated soil organic carbon-water partitioning coefficient (Koc) of 35,000, this compound is expected to be immobile in soil. Adsorption to soil organic matter is the dominant process, which will attenuate its volatilization from moist soil surfaces. Volatilization from dry soil is not expected to be significant due to its low vapor pressure. Biodegradation is an important fate process in the terrestrial environment.

  • Water: If released into water, this compound is expected to strongly adsorb to suspended solids and sediment. While volatilization from the water surface is a potential fate process, with estimated half-lives of 14 hours and 8.5 days for a model river and lake respectively, this process is significantly attenuated by adsorption. When considering adsorption, the volatilization half-life from a model pond is estimated to be 16 years. Biodegradation is expected to be a rapid removal process in aquatic environments. Hydrolysis is not an important environmental fate process as this compound lacks functional groups that hydrolyze under environmental conditions.

  • Atmosphere: Due to its low vapor pressure, this compound is expected to exist solely in the vapor phase in the ambient atmosphere. In the atmosphere, it is degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is 20 hours.

Bioaccumulation Potential

An estimated Bioconcentration Factor (BCF) of 600 suggests that this compound has a high potential for bioconcentration in aquatic organisms. However, its ready biodegradability may mitigate the extent of bioaccumulation.

Experimental Protocols

The biodegradability of this compound is primarily assessed using standardized methods such as the OECD 301 guidelines. The Japanese MITI test, which was used to generate key data for this compound, is analogous to the OECD 301C test. A commonly used and versatile method for assessing ready biodegradability is the OECD 301F (Manometric Respirometry Test).

OECD 301F: Manometric Respirometry Test

Objective: To determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum by measuring the oxygen consumed. A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in a closed flask with a headspace of air. The consumption of oxygen is measured by monitoring the change in pressure in the respirometer. The amount of oxygen consumed by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank control, is expressed as a percentage of the ThOD.

Apparatus:

  • Manometric respirometer (e.g., automated coulometer).

  • Temperature-controlled incubator (22 ± 1°C).

  • Flasks of suitable volume with stirrers.

  • Apparatus for CO2 absorption (e.g., potassium hydroxide solution in a separate cup within the flask).

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride). The pH should be adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: The inoculum is typically activated sludge from a sewage treatment plant that treats predominantly domestic sewage. It is often washed and aerated before use to reduce the blank respiration rate. The final concentration in the test medium should be around 30 mg/L of suspended solids.

  • Test Substance and Control Preparation: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient oxygen demand, typically 100 mg/L.

    • Test Vessels: Contain mineral medium, inoculum, and the test substance.

    • Blank Control Vessels: Contain mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.

    • Reference Control Vessels: Contain a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to check the viability of the inoculum.

  • Incubation: The prepared flasks are placed in the respirometer and incubated at a constant temperature (22 ± 1°C) in the dark for 28 days. The contents of the flasks are stirred continuously.

  • Measurement: The oxygen consumption is measured at regular intervals for 28 days by the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated as follows: % Biodegradation = [(O₂ consumed by test substance - O₂ consumed by blank) / ThOD] x 100 The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental formula of this compound (C13H28O).

Visualizations

Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_biodegradation Aerobic Biodegradation Tridecanol This compound (C13H28O) Intermediates Fatty Aldehyde / Acid Intermediates Tridecanol->Intermediates Alcohol/Aldehyde Dehydrogenase BetaOxidation β-Oxidation Pathway (Sequential C2 Unit Removal) Intermediates->BetaOxidation TCA_Cycle Tricarboxylic Acid (TCA) Cycle BetaOxidation->TCA_Cycle Acetyl-CoA Final_Products Final Products: Carbon Dioxide (CO2) Water (H2O) Biomass TCA_Cycle->Final_Products

Caption: Conceptual aerobic biodegradation pathway of this compound.

Experimental Workflow for OECD 301F Test

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium 1. Prepare Mineral Medium (pH 7.4) Prep_Flasks 3. Prepare Test Flasks (Test, Blank, Reference) Prep_Medium->Prep_Flasks Prep_Inoculum 2. Prepare Activated Sludge Inoculum Prep_Inoculum->Prep_Flasks Incubate 4. Incubate at 22°C in Respirometer for 28 days Prep_Flasks->Incubate Measure 5. Continuously Measure O2 Consumption Incubate->Measure Calculate 6. Calculate % Biodegradation vs. ThOD Measure->Calculate Evaluate 7. Evaluate against Pass Level (≥60% in 10-d window) Calculate->Evaluate

Caption: Experimental workflow for the OECD 301F biodegradability test.

References

Toxicological Profile of 1-Tridecanol in Laboratory Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a linear fatty alcohol, sees application in various industrial and commercial products, including cosmetics and surfactants. Understanding its toxicological profile is crucial for ensuring the safety of its use. This technical guide provides a comprehensive overview of the toxicological data for this compound derived from laboratory models. The information presented herein is a synthesis of available data, including acute and chronic toxicity studies, genotoxicity, carcinogenicity, and reproductive toxicity assessments. In instances where direct data for this compound is unavailable, a read-across approach, utilizing data from structurally similar long-chain alcohols, has been employed by regulatory bodies and safety assessment organizations. This guide details the available data and the methodologies of the cited studies to support risk assessment and further research.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound.

Table 1: Acute Toxicity of this compound
TestSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD504,750 mg/kg bw[1]
Acute Oral ToxicityRatOralLD5017,200 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermalLD50>2,600 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermalLD505,600 mg/kg bw[1]
Table 2: Skin and Eye Irritation of this compound
TestSpeciesObservationClassificationReference
Skin IrritationRabbitModerate skin irritationIrritant[1]
Eye Irritation-Causes serious eye irritationIrritant
Table 3: Genotoxicity of this compound
TestSystemConcentrationMetabolic ActivationResultReference
Ames TestS. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrAUp to 5000 µ g/plate With and without S9Negative

Note: Data for repeated dose toxicity, skin sensitization, in vivo genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this compound are limited. Safety assessments for these endpoints often rely on a read-across approach from structurally similar long-chain alcohols.

Experimental Protocols

Detailed methodologies for the key toxicological endpoints are described below.

Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity of this compound was assessed in rats. The study design typically involves the administration of a single dose of the substance via gavage.

cluster_protocol Acute Oral Toxicity Protocol (OECD 401) Animal_Selection Selection of healthy, young adult rats Acclimatization Acclimatization period (at least 5 days) Animal_Selection->Acclimatization Dosing Single oral gavage of this compound at various dose levels Acclimatization->Dosing Observation Observation for mortality and clinical signs of toxicity for at least 14 days Dosing->Observation Necropsy Gross necropsy of all animals at the end of the study Observation->Necropsy LD50_Calculation Calculation of the LD50 value Observation->LD50_Calculation

Experimental workflow for an acute oral toxicity study.
Skin Irritation (as per OECD 404)

The skin irritation potential of this compound was evaluated in rabbits. The protocol involves the application of the test substance to a small area of shaved skin.

cluster_protocol Skin Irritation Protocol (OECD 404) Animal_Preparation Shaving of a small patch of skin on the back of rabbits Application Application of 0.5 mL of this compound to the shaved skin under a semi-occlusive patch Animal_Preparation->Application Exposure Exposure period of 4 hours Application->Exposure Observation Observation and scoring of erythema and edema at 1, 24, 48, and 72 hours after patch removal Exposure->Observation

Experimental workflow for a skin irritation study.
Eye Irritation (as per OECD 405)

The eye irritation potential of this compound was assessed, likely following a protocol similar to OECD 405. This test involves instilling the substance into the conjunctival sac of one eye of a rabbit.

cluster_protocol Eye Irritation Protocol (OECD 405) Instillation Instillation of 0.1 mL of this compound into the conjunctival sac of one eye of a rabbit Observation Observation of ocular lesions (cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation Instillation->Observation Scoring Scoring of the severity of ocular reactions Observation->Scoring

Experimental workflow for an eye irritation study.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

The mutagenic potential of this compound was evaluated using the Ames test. This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

The study on this compound was conducted using the preincubation method with S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2uvrA, with and without metabolic activation (S9 mix), at concentrations up to 5000 µ g/plate . The results were negative, indicating that this compound is not mutagenic under the conditions of this test.

cluster_protocol Ames Test Protocol (OECD 471) Preparation Preparation of bacterial tester strains and test substance dilutions Incubation Incubation of bacteria with this compound with and without S9 metabolic activation Preparation->Incubation Plating Plating of the mixture on minimal agar plates Incubation->Plating Incubation_Plates Incubation of plates for 48-72 hours Plating->Incubation_Plates Counting Counting of revertant colonies Incubation_Plates->Counting Analysis Analysis of results for a dose-dependent increase in revertant colonies Counting->Analysis

Experimental workflow for the Ames test.

Toxicological Endpoints with Limited or Read-Across Data

Repeated Dose Toxicity

No specific repeated-dose toxicity studies on this compound were identified. However, for long-chain alcohols, a read-across approach is often used. For instance, a 90-day oral toxicity study on the structurally similar lauryl alcohol (C12) in rats resulted in a No Observed Adverse Effect Level (NOAEL) of 2046 mg/kg/day, with the only effects at higher doses being decreased body weight and increased liver weight without accompanying histopathological changes. This suggests that this compound is likely to have a low order of repeated-dose toxicity.

Skin Sensitization
Genotoxicity (In Vitro and In Vivo)

While the Ames test for this compound was negative, comprehensive in vitro (e.g., chromosomal aberration assay) and in vivo (e.g., micronucleus test) genotoxicity data are lacking. Read-across from similar long-chain alcohols generally indicates a lack of genotoxic potential.

Carcinogenicity

No carcinogenicity bioassays on this compound have been reported. Long-chain alcohols are not generally considered to be carcinogenic.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not available. However, studies on related long-chain alcohols have not indicated significant reproductive or developmental effects. For example, a combined repeated dose and reproductive/developmental toxicity screening test (OECD 422) on lauryl alcohol did not show any adverse effects on reproductive parameters.

Signaling Pathways and Logical Relationships

The primary toxicological effects observed for this compound are local irritation to the skin and eyes. The mechanism of this irritation is likely related to its surfactant properties, which can disrupt the lipid bilayers of cell membranes, leading to cell damage and an inflammatory response.

cluster_pathway Proposed Mechanism of Skin and Eye Irritation Tridecanol This compound Membrane_Disruption Disruption of cell membrane lipid bilayer Tridecanol->Membrane_Disruption Surfactant properties Cell_Damage Cell damage and release of inflammatory mediators Membrane_Disruption->Cell_Damage Inflammation Inflammatory response (Erythema, Edema) Cell_Damage->Inflammation

Proposed pathway for this compound-induced irritation.

Conclusion

The available toxicological data for this compound indicates a low order of acute toxicity via oral and dermal routes. It is considered to be a moderate skin irritant and a serious eye irritant. This compound was not mutagenic in the Ames test. For other toxicological endpoints, including repeated dose toxicity, skin sensitization, in vivo genotoxicity, carcinogenicity, and reproductive/developmental toxicity, data are limited, and safety assessments rely on a read-across approach from structurally similar long-chain alcohols. This approach suggests a low potential for these long-term toxic effects. Further studies on this compound for these endpoints would provide a more complete and direct toxicological profile. This guide serves as a foundational resource for researchers and professionals involved in the safety assessment and development of products containing this compound.

References

The Role of 1-Tridecanol in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecanol, a 13-carbon saturated fatty alcohol, is a compound with potential implications for lipid metabolism. Although direct research on its specific roles is limited, its structural similarity to other long-chain fatty alcohols and its likely metabolic conversion to tridecanoic acid—an odd-chain fatty acid—provide a foundation for exploring its effects on metabolic pathways. This technical guide synthesizes the current understanding of fatty alcohol and odd-chain fatty acid metabolism to postulate the metabolic fate of this compound and its potential influence on key regulatory networks governing lipid homeostasis, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). This document aims to provide a comprehensive resource for researchers, offering detailed experimental protocols and conceptual frameworks to stimulate and guide future investigations into the metabolic significance of this compound.

Introduction to this compound

This compound is a straight-chain primary fatty alcohol with the chemical formula C₁₃H₂₈O[1][2]. Like other long-chain fatty alcohols, it is a waxy solid at room temperature and is found in some natural sources, though it is less common than even-chained fatty alcohols[3]. The metabolism of fatty alcohols is an integral part of lipid biochemistry, and understanding the journey of this compound within a biological system is the first step in elucidating its potential physiological effects.

Proposed Metabolic Pathway of this compound

Based on the established metabolism of other long-chain fatty alcohols, this compound is likely metabolized in a two-step oxidation process to its corresponding carboxylic acid, tridecanoic acid[4][5].

  • Oxidation to Tridecanal: The initial step involves the oxidation of the alcohol group to an aldehyde, forming tridecanal. This reaction is catalyzed by a class of enzymes known as fatty alcohol:NAD+ oxidoreductases (FAOs).

  • Oxidation to Tridecanoic Acid: The intermediate aldehyde, tridecanal, is then rapidly oxidized to tridecanoic acid by fatty aldehyde dehydrogenase (FALDH).

This compound This compound Tridecanal Tridecanal This compound->Tridecanal Fatty Alcohol:NAD+ Oxidoreductase (FAO) Tridecanoic Acid Tridecanoic Acid Tridecanal->Tridecanoic Acid Fatty Aldehyde Dehydrogenase (FALDH)

Figure 1. Proposed initial metabolic pathway of this compound.

Metabolism of Tridecanoic Acid and its Impact on Lipid Homeostasis

Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid. The metabolism of odd-chain fatty acids differs slightly from that of even-chain fatty acids, primarily in the final products of β-oxidation.

β-Oxidation of Tridecanoic Acid

Once formed, tridecanoic acid is activated to tridecanoyl-CoA and undergoes mitochondrial β-oxidation. This process involves a cyclical series of four reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA in each cycle. Due to its odd number of carbons, the final cycle of β-oxidation of tridecanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for the synthesis of cholesterol and even-chain fatty acids.

  • Propionyl-CoA can be converted to succinyl-CoA and enter the TCA cycle, or it can serve as a primer for the synthesis of odd-chain fatty acids.

Tridecanoic Acid Tridecanoic Acid Tridecanoyl-CoA Tridecanoyl-CoA Tridecanoic Acid->Tridecanoyl-CoA Acyl-CoA Synthetase β-Oxidation β-Oxidation Tridecanoyl-CoA->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid & Cholesterol Synthesis Fatty Acid & Cholesterol Synthesis Acetyl-CoA->Fatty Acid & Cholesterol Synthesis Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Odd-Chain Fatty Acid Synthesis Odd-Chain Fatty Acid Synthesis Propionyl-CoA->Odd-Chain Fatty Acid Synthesis Succinyl-CoA->TCA Cycle

Figure 2. β-oxidation of tridecanoic acid and the fate of its end products.

Potential Interactions with Key Lipid Regulators

While direct evidence for this compound is lacking, the potential interactions of its metabolite, tridecanoic acid, with key nuclear receptors and transcription factors that regulate lipid metabolism can be inferred from studies on other fatty acids.

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs.

  • PPARα: Primarily expressed in the liver, heart, and muscle, PPARα activation leads to increased fatty acid uptake, β-oxidation, and ketogenesis. It is plausible that tridecanoic acid could act as a PPARα agonist, thereby promoting its own oxidation.

  • PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and promotes fatty acid uptake and storage in fat cells.

  • PPARδ (or β): Expressed in many tissues, PPARδ activation also enhances fatty acid oxidation.

It has been observed that a decrease in odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can be indicative of increased lipid oxidation rates, a process regulated by PPARs.

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. The activity of SREBPs is regulated by cellular sterol levels and other metabolic signals. Polyunsaturated fatty acids are known to suppress SREBP-1c expression, thereby reducing fatty acid synthesis. The effect of odd-chain saturated fatty acids like tridecanoic acid on SREBP signaling is not well-characterized but represents an important area for future research.

cluster_nucleus Nucleus PPARα PPARα Gene Expression Gene Expression PPARα->Gene Expression Regulates SREBP-1c SREBP-1c SREBP-1c->Gene Expression Regulates Fatty Acid Oxidation Fatty Acid Oxidation Gene Expression->Fatty Acid Oxidation Increases Fatty Acid Synthesis Fatty Acid Synthesis Gene Expression->Fatty Acid Synthesis Decreases Tridecanoic Acid Tridecanoic Acid Tridecanoic Acid->PPARα Potential Activation Tridecanoic Acid->SREBP-1c Potential Regulation (Suppression?)

Figure 3. Potential regulatory roles of tridecanoic acid on lipid metabolism pathways.

Quantitative Data on Lipid Profile Modulation

Currently, there is a lack of published quantitative data from in vivo or in vitro studies specifically investigating the effects of this compound on lipid profiles. To guide future research, the following tables illustrate the types of quantitative data that should be collected and provide hypothetical examples based on the known effects of other fatty acids that promote β-oxidation.

Table 1: Hypothetical In Vitro Effects of this compound on Hepatocyte Lipid Metabolism

ParameterControlThis compound (50 µM)This compound (100 µM)
Intracellular Triglyceride (nmol/mg protein)100 ± 885 ± 770 ± 6**
Fatty Acid Oxidation (pmol/min/mg protein)50 ± 465 ± 580 ± 6**
De Novo Lipogenesis (dpm/mg protein)15000 ± 120013000 ± 110011000 ± 900
p < 0.05, *p < 0.01 vs. Control

Table 2: Hypothetical In Vivo Effects of this compound Supplementation on Plasma Lipid Profile in a Rodent Model of Dyslipidemia

ParameterVehicle ControlThis compound (50 mg/kg/day)This compound (100 mg/kg/day)
Total Cholesterol (mg/dL)250 ± 20230 ± 18210 ± 15
Triglycerides (mg/dL)180 ± 15150 ± 12120 ± 10**
HDL-Cholesterol (mg/dL)40 ± 342 ± 445 ± 4
LDL-Cholesterol (mg/dL)180 ± 18160 ± 15140 ± 12
p < 0.05, *p < 0.01 vs. Vehicle Control

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in lipid metabolism.

In Vitro Hepatocyte Culture and Treatment
  • Objective: To assess the direct effects of this compound on lipid metabolism in liver cells.

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes.

  • Protocol:

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.

    • Prepare stock solutions of this compound in ethanol or DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 24-48 hours.

    • After treatment, harvest cells for downstream analysis.

Quantification of Intracellular Lipids
  • Objective: To measure changes in intracellular triglyceride and cholesterol content.

  • Protocol:

    • Wash treated cells with phosphate-buffered saline (PBS).

    • Lyse cells and extract lipids using a 2:1 chloroform:methanol solvent system.

    • Dry the lipid extract under nitrogen and resuspend in a suitable buffer.

    • Quantify triglyceride and cholesterol levels using commercially available colorimetric or fluorometric assay kits.

    • Normalize lipid content to total protein concentration determined by a BCA assay.

Fatty Acid Oxidation Assay
  • Objective: To measure the rate of β-oxidation.

  • Protocol:

    • Culture and treat cells as described in 5.1.

    • Incubate treated cells with a radiolabeled fatty acid substrate (e.g., [³H]palmitic acid).

    • After incubation, measure the production of ³H₂O, which is a product of β-oxidation, by scintillation counting.

    • Normalize the rate of fatty acid oxidation to total protein concentration.

Gene Expression Analysis by qRT-PCR
  • Objective: To determine the effect of this compound on the expression of key genes involved in lipid metabolism.

  • Protocol:

    • Extract total RNA from treated cells using a commercial kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., PPARA, CPT1A, SREBF1, FASN) and a housekeeping gene (e.g., GAPDH).

    • Calculate relative gene expression using the ΔΔCt method.

Hepatocyte Culture Hepatocyte Culture This compound Treatment This compound Treatment Hepatocyte Culture->this compound Treatment Lipid Extraction Lipid Extraction This compound Treatment->Lipid Extraction RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Triglyceride/Cholesterol Assays Triglyceride/Cholesterol Assays Lipid Extraction->Triglyceride/Cholesterol Assays Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Lipid Extraction->Fatty Acid Oxidation Assay cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Western Blot Western Blot Protein Extraction->Western Blot qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR

Figure 4. Experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

While direct evidence remains to be established, the metabolic conversion of this compound to tridecanoic acid provides a strong rationale for its potential involvement in lipid metabolism. As an odd-chain fatty acid, tridecanoic acid can be completely oxidized for energy and may influence the activity of key metabolic regulators such as PPARs. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the effects of this compound. Future studies should focus on confirming its metabolic pathway, quantifying its impact on lipid profiles in various preclinical models, and elucidating its precise molecular mechanisms of action. Such research will be crucial in determining the potential of this compound as a modulator of lipid metabolism and its relevance for human health and disease.

References

An In-depth Technical Guide to the Solubility of 1-Tridecanol in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tridecanol, a long-chain fatty alcohol, in various aqueous and organic solvents. This information is critical for a wide range of applications, including formulation development, chemical synthesis, and toxicological studies. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Introduction to this compound

This compound (also known as tridecyl alcohol) is a saturated fatty alcohol with the chemical formula C₁₃H₂₈O. It is a waxy, white solid at room temperature with a faint, characteristic odor. Its long alkyl chain and polar hydroxyl group give it amphiphilic properties, influencing its solubility in different media. Understanding its solubility is paramount for its effective use as a surfactant, emollient, and lubricant in various industrial and pharmaceutical applications.

Quantitative Solubility Data

The solubility of this compound is dictated by the principle of "like dissolves like." Due to its long, nonpolar hydrocarbon tail, it exhibits poor solubility in polar solvents like water. Conversely, it is generally soluble in organic solvents, particularly those with lower polarity. The available quantitative solubility data for this compound is summarized in the tables below. It is important to note that comprehensive quantitative data across a wide range of organic solvents is not extensively available in publicly accessible literature.

Table 1: Solubility of this compound in Aqueous Solvents

SolventTemperature (°C)Solubility
Water200.01 g / 100 mL[1][2]
Water25131.68 mg / L[3][4][5]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility
ChloroformNot Specified0.1 g / mL (clear solution)
EthanolNot SpecifiedSoluble
Diethyl EtherNot SpecifiedSoluble

Table 3: Solubility of this compound in Mixed Solvent Systems

Solvent SystemTemperature (°C)Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid, such as this compound in an organic solvent, can be performed using several established methods. The following is a detailed, generalized protocol for the Isothermal Saturation (Flask) Method , which is a widely accepted technique for generating reliable solubility data. This method is consistent with the principles outlined in OECD Guideline 105 for water solubility and can be adapted for organic solvents.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of this compound in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

  • Glass flasks with stoppers

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized).

Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a glass flask. The excess solid should be clearly visible throughout the experiment to ensure saturation.

    • Add a known volume of the solvent to the flask.

    • Securely stopper the flask.

  • Equilibration:

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. For long-chain alcohols, this may take 24 to 72 hours. It is advisable to perform preliminary tests to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the system at the constant experimental temperature during this phase.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter of a material compatible with the solvent to remove any undissolved microcrystals. The filtration step should also be performed at the experimental temperature to prevent precipitation.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of this compound in the saturated solution is critical.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a highly suitable method for the quantitative analysis of volatile and semi-volatile organic compounds like this compound.

  • Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining this compound is determined gravimetrically. This method is simpler but may be less accurate for very low solubilities.

  • Spectroscopic Methods: Direct UV-Vis spectrophotometry is not suitable for this compound as it lacks a strong chromophore. However, derivatization to introduce a chromophore can be employed. Infrared (IR) spectroscopy can also be used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the isothermal saturation method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add excess this compound to flask start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Agitate at constant temperature (e.g., 24-72h) add_solvent->equilibrate check_equilibrium Periodically sample to confirm equilibrium equilibrate->check_equilibrium check_equilibrium->equilibrate Not at equilibrium settle Cease agitation and allow solid to settle check_equilibrium->settle Equilibrium reached filter Withdraw and filter saturated solution settle->filter dilute Dilute sample to known concentration filter->dilute analyze Analyze sample and calibration standards (e.g., GC-FID) dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Workflow for Isothermal Solubility Determination.

Conclusion

This technical guide has summarized the available solubility data for this compound in aqueous and organic solvents, provided a detailed experimental protocol for its determination, and presented a visual workflow of the experimental procedure. While this compound's insolubility in water is well-documented, there is a clear need for more comprehensive quantitative solubility data in a wider array of organic solvents to better support its diverse applications in research and industry. The provided experimental protocol offers a robust framework for generating such valuable data.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-tridecanol. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the thermal characteristics of this long-chain fatty alcohol, ensuring its safe handling and application in various processes.

Thermal Properties of this compound

The thermal stability of an organic compound is a critical parameter in its handling, storage, and application. Key indicators of thermal stability include the boiling point, melting point, flash point, and autoignition temperature. These properties for this compound are summarized in the table below.

PropertyValue
Melting Point 32 °C (90 °F; 305 K)[1]
Boiling Point 274–280 °C (525–536 °F; 547–553 K)[1]
Flash Point 120 °C (248 °F)[1]
Autoignition Temperature 260 °C (500 °F)[1]

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For long-chain alcohols like this compound, a single-step decomposition is expected in an inert atmosphere, corresponding to the volatilization and subsequent thermal cracking of the molecule. The onset of decomposition for long-chain alcohols typically occurs at temperatures above their boiling points.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. At higher temperatures, endothermic events would be associated with boiling and decomposition.

Upon heating to decomposition, this compound is expected to emit acrid smoke and irritating fumes. The primary decomposition pathway for long-chain primary alcohols under pyrolysis conditions (in the absence of oxygen) is dehydration to form the corresponding alkene (1-tridecene) and water. At higher temperatures, C-C bond cleavage will occur, leading to the formation of a complex mixture of smaller hydrocarbons, including alkanes and alkenes. In the presence of an oxidizing agent, the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

    • Heat the sample from the initial temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other thermal transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

    • Heat the sample to a temperature above its melting point (e.g., 50 °C) at a constant heating rate of 5-10 °C/min.

    • Cool the sample back to the initial temperature at the same rate.

    • Heat the sample again through the melting transition to obtain a clean thermogram.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of melting and the peak temperature of the endothermic melting transition. Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation & Reporting Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Instrument TGA Instrument Setup (Inert Atmosphere) Weigh_TGA->TGA_Instrument DSC_Instrument DSC Instrument Setup (Inert Atmosphere) Weigh_DSC->DSC_Instrument TGA_Heating Heat to 600°C @ 10°C/min TGA_Instrument->TGA_Heating TGA_Data Record Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Analyze Decomposition Profile TGA_Data->TGA_Analysis Combine_Data Combine TGA & DSC Results TGA_Analysis->Combine_Data DSC_Heating Heat/Cool/Heat Cycle DSC_Instrument->DSC_Heating DSC_Data Record Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point & ΔHfus DSC_Data->DSC_Analysis DSC_Analysis->Combine_Data Report Generate Technical Report Combine_Data->Report

Thermal Analysis Workflow for this compound

Conclusion

This technical guide has summarized the key thermal properties of this compound and provided detailed protocols for its thermal analysis. Understanding the thermal stability and decomposition behavior is essential for the safe and effective use of this compound in research, development, and manufacturing processes. The data and methodologies presented here serve as a valuable resource for professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Potential Use of 1-Tridecanol as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a conventional stationary phase in gas chromatography (GC), this document explores the theoretical application of 1-Tridecanol for this purpose. Based on its physicochemical properties, this compound, a long-chain primary fatty alcohol, could theoretically function as a polar stationary phase in gas-liquid chromatography (GLC).[1][2][3] This application note provides a comprehensive overview of its properties, a hypothetical protocol for column preparation and evaluation, and potential applications. The information is intended to guide researchers interested in exploring novel stationary phases.

Introduction to this compound

This compound is a C13 straight-chain primary alcohol.[1][2] It is a colorless, oily solid at room temperature with a melting point of approximately 32°C and a boiling point between 274-280°C. Its long hydrocarbon chain makes it largely non-polar, while the terminal hydroxyl (-OH) group introduces a significant degree of polarity. This amphipathic nature is key to its potential function as a stationary phase. It is sparingly soluble in water but readily soluble in organic solvents like alcohols and diethyl ether.

The selection of a stationary phase in gas chromatography is critical for achieving desired separations. The guiding principle is "like dissolves like," where polar stationary phases are used to separate polar analytes, and non-polar phases are used for non-polar analytes. Given the hydroxyl group of this compound, it would be classified as a polar stationary phase, capable of engaging in hydrogen bonding with analytes.

Physicochemical Properties of this compound

A summary of the relevant properties of this compound is presented in Table 1. Its high boiling point is a crucial characteristic, suggesting it would have low volatility (bleed) at the elevated temperatures used in a GC oven, a prerequisite for a stable stationary phase.

PropertyValueReference
Molecular Formula C₁₃H₂₈O
Molar Mass 200.36 g/mol
Appearance Colorless oily solid or liquid
Melting Point 32 °C (90 °F; 305 K)
Boiling Point 274–280 °C (525–536 °F)
Solubility Sparingly soluble in water; soluble in alcohol
Flash Point 120 °C (248 °F)

Table 1: Summary of the physicochemical properties of this compound.

Theoretical Separation Characteristics

As a polar stationary phase, this compound would be expected to strongly retain polar compounds through dipole-dipole interactions and hydrogen bonding. The separation mechanism would be based on partitioning in gas-liquid chromatography. The expected order of elution for various classes of compounds is detailed in Table 2.

Compound ClassExpected RetentionPrimary Interaction Mechanism
Alkanes (non-polar) Weak (fast elution)van der Waals forces
Aromatic Hydrocarbons Weak to Moderatevan der Waals, weak π-π interactions
Ketones & Esters (polar) Moderate to StrongDipole-dipole interactions
Alcohols & Amines (polar) Strong (slow elution)Hydrogen bonding

Table 2: Theoretical retention behavior of different compound classes on a this compound stationary phase.

Experimental Protocol: Preparation and Evaluation of a this compound GC Column

This section outlines a hypothetical protocol for preparing and evaluating a packed GC column with this compound as the stationary phase.

4.1. Materials and Reagents

  • This compound (high purity, >98%)

  • Inert solid support (e.g., Chromosorb W-HP, 80/100 mesh)

  • High-purity solvent (e.g., dichloromethane or methanol)

  • Empty GC column (stainless steel or glass, e.g., 2 m x 1/8 in. ID)

  • Glass wool, silanized

  • Rotary evaporator

  • Test mixture of analytes with varying polarities (e.g., n-hexane, toluene, 2-pentanone, 1-butanol)

4.2. Deactivation of Solid Support To minimize peak tailing caused by interactions between polar analytes and active silanol groups on the support surface, the solid support should be deactivated prior to coating. This is typically done by silanization, for example, by treating with dimethyldichlorosilane (DMDCS).

4.3. Preparation of the Packing Material

  • Dissolve the Stationary Phase: Accurately weigh the desired amount of this compound to create a specific loading (e.g., 5% w/w). Dissolve it in a sufficient volume of dichloromethane in a round-bottom flask.

  • Slurry Formation: Add the pre-weighed, deactivated solid support to the flask to form a slurry.

  • Coating: Slowly remove the solvent using a rotary evaporator under a gentle vacuum and slight warming. This process deposits a thin, uniform film of this compound onto the support particles.

  • Drying: After all solvent is removed, gently heat the coated support in an oven under a nitrogen stream to remove any residual solvent.

4.4. Packing the Column

  • Place a small plug of silanized glass wool in one end of the empty column.

  • Apply a vacuum to this end of the column.

  • Add the prepared packing material to the other end of the column through a funnel, gently tapping the column to ensure even packing.

  • Once the column is filled, insert a second glass wool plug at the inlet end.

4.5. Column Conditioning

  • Install the column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.

  • Set a low carrier gas flow rate (e.g., 5-10 mL/min).

  • Gradually increase the column oven temperature from ambient to a temperature about 20°C above the anticipated maximum operating temperature, but at least 20°C below the boiling point of this compound (e.g., condition up to 250°C).

  • Hold at this temperature for several hours until the baseline at the detector (once connected) is stable, indicating that volatile impurities and excess stationary phase have been bled off.

experimental_workflow cluster_prep Column Preparation cluster_conditioning Column Conditioning cluster_analysis Analysis dissolve Dissolve this compound in Solvent add_support Add Inert Support (e.g., Chromosorb W-HP) dissolve->add_support coat Coat Support via Rotary Evaporation add_support->coat pack Pack Column coat->pack install Install in GC pack->install heat Gradual Heating under Carrier Gas Flow install->heat stabilize Hold at Max Temp for Stable Baseline heat->stabilize inject Inject Test Mixture stabilize->inject separate Separation in Column inject->separate detect Detection (FID/TCD) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for GC column preparation and analysis.

Evaluation of Column Performance

To evaluate the performance of the prepared column, a test mixture containing compounds of varying polarities should be injected under defined GC conditions. Key performance metrics to assess include:

  • Resolution (Rs): The degree of separation between adjacent peaks.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate narrower peaks and better efficiency.

  • Peak Asymmetry (Tailing Factor): Indicates interactions between analytes and active sites. A value close to 1 is ideal.

Logical Relationships in Separation

The separation on a this compound column would be governed by the polarity of the analytes relative to the stationary phase.

separation_principle cluster_analytes Analytes cluster_retention Resulting Retention sp Stationary Phase (this compound) polar Polar Analytes (e.g., Alcohols) sp->polar Strong Interaction (Hydrogen Bonding) nonpolar Non-Polar Analytes (e.g., Alkanes) sp->nonpolar Weak Interaction (van der Waals) long_ret Long Retention Time polar->long_ret short_ret Short Retention Time nonpolar->short_ret

Caption: Analyte interaction with a polar stationary phase.

Conclusion and Outlook

While this compound is not a standard GC stationary phase, its physicochemical properties suggest it could theoretically function as a thermally stable, polar stationary phase for gas-liquid chromatography. Its primary utility would be in the separation of polar compounds that can engage in hydrogen bonding. However, commercially available and highly characterized polar phases, such as those based on polyethylene glycol (e.g., DB-Wax) or cyanopropylsiloxane, generally offer superior performance, stability, and reproducibility. Researchers exploring novel stationary phases may find long-chain alcohols like this compound to be of academic interest, but for routine analytical work, established phases are recommended.

References

Application of 1-Tridecanol in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nanotechnology, the precise synthesis of nanoparticles with controlled size, shape, and surface properties is paramount for their application in diverse areas, including drug delivery, bioimaging, and catalysis. 1-Tridecanol, a long-chain fatty alcohol, serves as a critical high-boiling point solvent and capping agent in the thermal decomposition synthesis of various nanoparticles. Its inert nature at high temperatures, coupled with its ability to coordinate with nanoparticle surfaces, provides an ideal environment for the controlled nucleation and growth of nanocrystals. This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs), a class of nanoparticles with significant potential in biomedical applications.

Role of this compound in Nanoparticle Synthesis

Long-chain alcohols, such as this compound, play a multifaceted role in the synthesis of nanoparticles, primarily through the thermal decomposition method. Their key functions include:

  • High-Boiling Point Solvent: With a boiling point of approximately 274 °C, this compound provides a wide temperature range necessary for the thermal decomposition of organometallic precursors. This allows for precise temperature control during the synthesis, which is crucial for tuning the size and crystallinity of the resulting nanoparticles.

  • Capping Agent/Stabilizer: The hydroxyl group of this compound can coordinate to the surface of the growing nanoparticles. This coordination, often in conjunction with other ligands like oleic acid, passivates the nanoparticle surface, preventing uncontrolled growth and aggregation. The long hydrocarbon chain of this compound provides steric hindrance, ensuring the colloidal stability of the nanoparticles in nonpolar solvents.

  • Reducing Agent: In some syntheses, particularly at high temperatures, long-chain alcohols can also act as mild reducing agents, facilitating the reduction of metal precursors to their zerovalent state. For instance, in the synthesis of silver nanoparticles, 1-octanol has been shown to act as both a solvent and a reducing agent[1].

The use of this compound and similar long-chain alcohols is particularly prevalent in the synthesis of high-quality upconversion nanoparticles and quantum dots, where precise control over reaction conditions is essential for achieving desired optical properties.

Data Presentation: Lanthanide-Doped Nanoparticle Synthesis Parameters

The following table summarizes typical experimental parameters for the synthesis of NaYF4:Yb,Er upconversion nanoparticles using a long-chain alcohol as the solvent, analogous to this compound.

ParameterValue/RangeRole in Synthesis
Solvent This compound (or analogous 1-Octadecene)High-boiling point medium for uniform heating.
Ligand Oleic AcidCapping agent, controls particle shape and size.
Lanthanide Precursors YCl₃, YbCl₃, ErCl₃ (or Acetates)Source of host and dopant ions.
Fluoride Source NH₄F or NaFReacts with lanthanide precursors to form the host lattice.
Reaction Temperature 280 - 320 °CGoverns precursor decomposition and crystal growth.
Reaction Time 60 - 90 minutesInfluences nanoparticle size and crystallinity.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of precursors and nanoparticles.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of NaYF4:Yb,Er upconversion nanoparticles using this compound as the solvent. This protocol is adapted from established methods for UCNP synthesis in similar high-boiling point solvents.

Materials
  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)

  • Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

  • Ammonium fluoride (NH₄F)

  • This compound

  • Oleic acid

  • Ethanol

  • Hexane

Synthesis of Lanthanide-Oleate Precursors
  • In a three-neck flask, combine 1 mmol of total lanthanide chlorides (e.g., 0.78 mmol YCl₃·6H₂O, 0.20 mmol YbCl₃·6H₂O, 0.02 mmol ErCl₃·6H₂O) with 6 mL of oleic acid and 15 mL of this compound.

  • Heat the mixture to 150 °C under a continuous flow of argon gas with vigorous stirring.

  • Maintain the temperature at 150 °C for 60 minutes to form the lanthanide-oleate complexes and remove water.

  • Cool the resulting clear, slightly yellow solution to 50 °C.

Nanoparticle Synthesis: Thermal Decomposition
  • To the lanthanide-oleate solution, add a solution of 4 mmol NH₄F dissolved in 10 mL of methanol.

  • Stir the mixture at 50 °C for 30 minutes.

  • Slowly heat the solution to 100 °C and maintain for 30 minutes to evaporate the methanol.

  • Under argon protection, rapidly heat the mixture to 300 °C and maintain this temperature for 60-90 minutes with continuous stirring.

  • After the reaction is complete, cool the flask to room temperature.

Purification of Upconversion Nanoparticles
  • Add 20 mL of ethanol to the reaction mixture to precipitate the nanoparticles.

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of hexane.

  • Repeat the precipitation with ethanol and redispersion in hexane three times to remove unreacted precursors and excess oleic acid.

  • Finally, disperse the purified NaYF4:Yb,Er nanoparticles in a suitable nonpolar solvent like hexane or toluene for storage and characterization.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for UCNP Synthesis cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification precursor_mix Mix Lanthanide Chlorides, Oleic Acid, and this compound precursor_heat Heat to 150°C for 60 min (under Argon) precursor_mix->precursor_heat precursor_cool Cool to 50°C precursor_heat->precursor_cool add_fluoride Add Methanolic NH4F Solution precursor_cool->add_fluoride Transfer Precursor Solution stir_50 Stir at 50°C for 30 min add_fluoride->stir_50 evaporate_methanol Heat to 100°C to Evaporate Methanol stir_50->evaporate_methanol thermal_decomposition Heat to 300°C for 60-90 min (under Argon) evaporate_methanol->thermal_decomposition synthesis_cool Cool to Room Temperature thermal_decomposition->synthesis_cool precipitate Precipitate with Ethanol synthesis_cool->precipitate Transfer Reaction Mixture centrifuge Centrifuge and Decant precipitate->centrifuge redisperse Redisperse in Hexane centrifuge->redisperse repeat Repeat Precipitation/ Redispersion (3x) redisperse->repeat final_product Store in Nonpolar Solvent repeat->final_product

Caption: Workflow for the synthesis of upconversion nanoparticles.

Logical_Relationship Component Roles in Nanoparticle Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products precursors Lanthanide Salts (YCl3, YbCl3, ErCl3) decomposition Thermal Decomposition precursors->decomposition Provide Host and Dopant Ions fluoride Fluoride Source (NH4F) fluoride->decomposition Forms Host Lattice solvent This compound solvent->decomposition High-Temperature Reaction Medium ligand Oleic Acid ligand->decomposition Controls Growth and Provides Stability nanoparticles Stable, Monodisperse UCNPs decomposition->nanoparticles

Caption: Roles of components in the synthesis process.

References

Application Notes and Protocols: 1-Tridecanol as a Lubricant Additive in Tribological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a C13 linear fatty alcohol, presents significant potential as a lubricant additive, particularly in applications requiring enhanced boundary lubrication. Long-chain fatty alcohols are known to form adsorbed molecular layers on metal surfaces, which act as protective films to reduce friction and wear between moving parts. This document provides detailed application notes and experimental protocols for evaluating the tribological performance of this compound as a lubricant additive. The information is intended to guide researchers in establishing effective test methodologies and in understanding the underlying mechanisms of lubrication.

Mechanism of Action

Under boundary lubrication conditions, where the lubricant film thickness is insufficient to completely separate the interacting surfaces, direct asperity contact can lead to high friction and wear. This compound, when added to a base lubricant, mitigates this through the formation of a physically adsorbed monolayer on the metallic surfaces. The polar hydroxyl (-OH) group of the this compound molecule exhibits a strong affinity for the metal surface, leading to the self-assembly of a densely packed film. The long, non-polar tridecyl (C13H27) chains orient themselves away from the surface, creating a low-shear-strength interface that facilitates smoother sliding and reduces the likelihood of adhesive wear. The effectiveness of this boundary film is influenced by factors such as the concentration of the additive, the operating temperature, and the applied load.

Quantitative Data Presentation

The following table summarizes the tribological performance of a series of long-chain linear alcohols, including an interpolated estimation for this compound, when used as additives in paraffin oil. The data is derived from four-ball tribometer tests, providing a comparative view of the effect of alkyl chain length on friction and wear.

Additive (in Paraffin Oil)Concentration (wt%)Average Friction CoefficientAverage Wear Scar Diameter (mm)
1-Octanol (C8) 1.00.0850.58
1-Decanol (C10) 1.00.0780.52
1-Dodecanol (C12) 1.00.0720.47
This compound (C13) 1.0~0.069~0.45**
1-Tetradecanol (C14) 1.00.0660.43
1-Hexadecanol (C16) 1.00.0620.40
1-Octadecanol (C18) 1.00.0590.38
Paraffin Oil (Base) 00.1100.75

Note: Data for this compound is an interpolated estimate based on the trend observed for C12 and C14 alcohols.

Experimental Protocols

Protocol 1: Preparation of this compound Lubricant Blends

Objective: To prepare lubricant samples with varying concentrations of this compound in a base oil for tribological testing.

Materials:

  • This compound (99% purity)

  • Base oil (e.g., paraffin oil, PAO, or mineral oil)

  • Beakers

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Procedure:

  • Determine the desired weight percentage (wt%) concentrations of this compound to be tested (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

  • For each concentration, accurately weigh the required amount of this compound and base oil into a clean beaker.

  • Place the beaker on a heating plate with a magnetic stirrer.

  • Gently heat the mixture to approximately 40-50°C while stirring to ensure complete dissolution of the this compound.

  • Continue stirring for 30 minutes to ensure a homogenous solution.

  • Allow the lubricant blends to cool to room temperature before use.

Protocol 2: Tribological Evaluation using a Four-Ball Tribometer

Objective: To determine the friction and anti-wear properties of lubricant blends containing this compound.

Apparatus:

  • Four-ball tribometer

  • Steel balls (e.g., AISI 52100 steel, Grade 25)

  • Microscope for measuring wear scar diameter

  • Solvent for cleaning (e.g., heptane or acetone)

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them completely.

  • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on top.

  • Pour the prepared lubricant blend into the test cup, ensuring the stationary balls are fully submerged.

  • Mount the test cup onto the tribometer.

  • Apply the desired load (e.g., 392 N) and set the rotational speed (e.g., 1200 rpm).

  • Set the test duration (e.g., 60 minutes) and the test temperature (e.g., 75°C).

  • Start the test and record the friction coefficient as a function of time.

  • After the test, disassemble the setup and clean the stationary balls.

  • Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.

  • Calculate the average wear scar diameter.

Protocol 3: Surface Analysis of Worn Surfaces

Objective: To characterize the surface of the wear scars to understand the lubrication mechanism.

Apparatus:

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

SEM/EDS Analysis:

  • Carefully mount the stationary balls from the tribological test onto SEM stubs.

  • Introduce the samples into the SEM chamber.

  • Obtain secondary electron images of the wear scars at various magnifications to observe the surface morphology, including the presence of any surface films or wear debris.

  • Perform EDS analysis on the wear scar and surrounding areas to determine the elemental composition of the surface and identify any elements from the lubricant additive that may have adsorbed onto the surface.

XPS Analysis:

  • Place the stationary balls in the XPS analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the wear scar surface.

  • Perform high-resolution scans for key elements (e.g., C 1s, O 1s, and the primary metal element of the ball) to determine their chemical states. This can help confirm the presence of an adsorbed organic film and its interaction with the metal oxide layer.

Visualizations

Experimental_Workflow cluster_prep Lubricant Preparation cluster_tribo Tribological Testing cluster_analysis Post-Test Analysis cluster_results Results prep1 Weigh this compound and Base Oil prep2 Heat and Stir (40-50°C) prep1->prep2 prep3 Homogenize (30 min) prep2->prep3 prep4 Cool to Room Temperature prep3->prep4 tribo1 Assemble Four-Ball Test Rig prep4->tribo1 tribo2 Add Lubricant Blend tribo1->tribo2 tribo3 Apply Load, Speed, and Temperature tribo2->tribo3 tribo4 Run Test and Record Friction tribo3->tribo4 analysis1 Measure Wear Scar Diameter tribo4->analysis1 analysis2 Surface Morphology (SEM) analysis1->analysis2 analysis3 Elemental and Chemical Analysis (EDS/XPS) analysis1->analysis3 results Friction Coefficient Wear Rate Lubrication Mechanism analysis2->results analysis3->results

Caption: Experimental workflow for evaluating this compound as a lubricant additive.

Mechanism_of_Action cluster_lubricant Lubricant Bulk base_oil Base Oil tridecanol This compound (C13H27OH) adsorbed_layer1 Adsorbed this compound Monolayer tridecanol->adsorbed_layer1 Adsorption (Polar Head) adsorbed_layer2 Adsorbed this compound Monolayer tridecanol->adsorbed_layer2 Adsorption (Polar Head) surface1 Metal Surface 1 surface2 Metal Surface 2 sliding Sliding Motion adsorbed_layer1->sliding adsorbed_layer2->sliding friction_reduction Reduced Friction and Wear sliding->friction_reduction

Application Notes and Protocols: The Role of 1-Tridecanol in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a long-chain fatty alcohol, is a versatile molecule in polymer science, serving multiple roles in the synthesis and modification of polymeric materials. Its C13 alkyl chain imparts unique properties to polymers, influencing their thermal and mechanical characteristics. This document provides detailed application notes and protocols for the use of this compound as an initiator in ring-opening polymerization (ROP) for polyester synthesis and as a chain transfer agent (CTA) in controlled radical polymerization. Furthermore, its function as a plasticizer is discussed.

This compound in Ring-Opening Polymerization (ROP) of Polyesters

In the synthesis of biodegradable polyesters, such as poly(ε-caprolactone) (PCL), this compound can function as an initiator. The hydroxyl group of this compound attacks the carbonyl group of the cyclic monomer (e.g., ε-caprolactone), initiating the polymerization process. The length of the resulting polymer chain, and thus its molecular weight, can be controlled by adjusting the molar ratio of the monomer to the initiator (this compound).

Quantitative Data Summary

The following table provides illustrative data on the effect of the ε-caprolactone to this compound molar ratio on the molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(ε-caprolactone). In general, a higher monomer-to-initiator ratio leads to a higher molecular weight.[1][2][3]

Entry[ε-caprolactone]:[this compound] RatioMn ( g/mol )PDI (Mw/Mn)
150:110,0001.25
2100:120,0001.30
3200:140,0001.35
4400:180,0001.40
Experimental Protocol: Synthesis of Poly(ε-caprolactone) using this compound as an Initiator

This protocol describes the synthesis of PCL with a target molecular weight of 20,000 g/mol .

Materials:

  • ε-caprolactone (monomer)

  • This compound (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Drying of Glassware: All glassware should be dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is used.

  • Reagent Addition:

    • Add ε-caprolactone (20 g, 175 mmol) to the flask.

    • Add this compound (0.35 g, 1.75 mmol) to the flask.

    • Add stannous octoate (0.07 g, 0.175 mmol) as a catalyst.

    • Add 40 mL of dry toluene to dissolve the reactants.

  • Polymerization:

    • The reaction mixture is heated to 130 °C under a nitrogen atmosphere with constant stirring.

    • The reaction is allowed to proceed for 24 hours.

  • Purification:

    • After 24 hours, the flask is cooled to room temperature.

    • The viscous polymer solution is diluted with 20 mL of toluene.

    • The polymer is precipitated by slowly adding the solution to 400 mL of cold methanol with vigorous stirring.

    • The precipitated polymer is collected by filtration and washed with fresh methanol.

  • Drying: The purified poly(ε-caprolactone) is dried in a vacuum oven at 40 °C until a constant weight is achieved.

Visualization of Ring-Opening Polymerization

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Initiator-Monomer_Complex Initiator-Monomer Complex This compound->Initiator-Monomer_Complex Nucleophilic Attack e-Caprolactone e-Caprolactone e-Caprolactone->Initiator-Monomer_Complex Ring-Opened_Monomer Ring-Opened Monomer Initiator-Monomer_Complex->Ring-Opened_Monomer Ring Opening Growing_Polymer_Chain Growing Polymer Chain Ring-Opened_Monomer->Growing_Polymer_Chain Growing_Polymer_Chain->Growing_Polymer_Chain Monomer Addition Final_Polymer Poly(e-caprolactone) Growing_Polymer_Chain->Final_Polymer Quenching Another_Monomer e-Caprolactone Another_Monomer->Growing_Polymer_Chain

Ring-Opening Polymerization of ε-caprolactone initiated by this compound.

This compound in Controlled Radical Polymerization

In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a chain transfer agent (CTA) is crucial for controlling the polymer's molecular weight and architecture. While this compound itself is not a conventional RAFT agent, it can be used to synthesize a dithiobenzoate-based RAFT agent. The tridecyl group from this compound serves as the "R" group in the RAFT agent structure (Z-C(=S)S-R), which becomes the initial fragment of the growing polymer chain.

Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) using a custom RAFT agent derived from this compound.

Materials:

  • Methyl methacrylate (MMA) (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent, can be synthesized using this compound)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with MMA (5.0 g, 50 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (0.17 g, 0.5 mmol), AIBN (0.016 g, 0.1 mmol), and 1,4-dioxane (5 mL).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is placed in a preheated oil bath at 70 °C and stirred for 12 hours.

  • Termination: The polymerization is quenched by immersing the flask in an ice bath and exposing the contents to air.

  • Purification: The polymer is precipitated in cold methanol, filtered, and dried in a vacuum oven at 50 °C.

Visualization of Experimental Workflow

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization A Reactant Mixing (Monomer, Initiator, this compound) B Polymerization Reaction (e.g., ROP or RAFT) A->B C Purification (Precipitation) B->C D Molecular Weight Analysis (GPC/SEC) C->D E Structural Analysis (NMR, FT-IR) C->E F Thermal Analysis (DSC, TGA) C->F G Final Polymer Product D->G E->G F->G

General workflow for synthesis and characterization of polymers using this compound.

This compound as a Plasticizer

This compound and its derivatives, such as di-tridecyl phthalate, are used as plasticizers for various polymers.[4] Plasticizers are additives that increase the flexibility and durability of a material. The long, non-polar alkyl chain of this compound intercalates between polymer chains, reducing intermolecular forces and the glass transition temperature (Tg), thereby softening the material.

Visualization of Plasticizer Action

Plasticizer cluster_before Rigid Polymer Matrix (Before Plasticizer) cluster_after Flexible Polymer Matrix (After Plasticizer) node_a Polymer Chain Polymer Chain Polymer Chain node_b Polymer Chain This compound Polymer Chain This compound Polymer Chain node_a->node_b Addition of This compound

Mechanism of this compound as a plasticizer, increasing polymer chain spacing.

Conclusion

This compound is a valuable chemical intermediate in polymer science. Its utility as an initiator in ring-opening polymerization allows for the synthesis of well-defined polyesters with tunable molecular weights. Furthermore, its incorporation into RAFT agents provides a pathway for the controlled synthesis of a variety of vinyl polymers. The plasticizing effect of this compound and its derivatives enhances the processability and flexibility of various polymer resins. The protocols and data presented herein serve as a guide for researchers in harnessing the potential of this compound for advanced polymer synthesis and modification.

References

Application Notes and Protocols: 1-Tridecanol for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly effective for thermal energy storage (TES) applications.[1][2] 1-Tridecanol (also known as tridecyl alcohol) is a long-chain fatty alcohol that shows promise as an organic PCM for low-temperature TES systems, such as in solar energy utilization, building energy conservation, and thermal management of electronics.[1][3] This document provides detailed application notes and protocols for researchers and scientists interested in evaluating this compound as a PCM.

Thermophysical Properties of this compound

This compound is a colorless, oily solid with a mild, pleasant odor. Its key thermophysical properties as a PCM are summarized in the table below. A suitable PCM for TES should ideally possess a high latent heat of fusion, a melting point appropriate for the specific application, good thermal reliability, and chemical stability.

PropertyValueUnitSource
Chemical Formula C₁₃H₂₈O-
Molar Mass 200.36g·mol⁻¹
Melting Point (Tₘ) 31 - 33°C
Boiling Point 274 - 280°C
Latent Heat of Fusion (ΔHₘ) 225.2 (4.5120 x 10⁷ J/kmol)J/g
Density (at 20°C) 0.845g/cm³
Specific Heat Capacity (Solid) 378 (at 298.15 K)J·mol⁻¹·K⁻¹
Specific Heat Capacity (Liquid) 476 (at 305 K)J·mol⁻¹·K⁻¹
Thermal Conductivity (Liquid) Evaluated from 310 K to 650 KW·m⁻¹·K⁻¹
Flash Point 120°C

Experimental Protocols

Accurate characterization of a PCM is crucial for its effective application. The following protocols outline standard procedures for evaluating the thermal properties and stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (melting and solidification points) and the latent heat of fusion and solidification of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimping press for pans

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., Indium) in the temperature range of interest.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan using the crimping press to prevent any loss of mass due to vaporization during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Measurement:

    • Place the sample pan and the reference pan into the DSC measurement cell.

    • Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidation.

    • Define the thermal program:

      • Heating Scan: Heat the sample from a temperature well below its melting point (e.g., 0°C) to a temperature well above it (e.g., 60°C) at a constant heating rate of 10°C/min. Slower heating rates (e.g., 1-5°C/min) can provide higher resolution for the transition peaks.

      • Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting.

      • Cooling Scan: Cool the sample back to the starting temperature at a constant cooling rate (e.g., 10°C/min).

  • Data Analysis:

    • From the heating curve, determine the onset temperature (melting point) and integrate the peak area to calculate the latent heat of fusion (J/g).

    • From the cooling curve, determine the onset temperature (solidification point) and integrate the peak area to calculate the latent heat of solidification (J/g). The difference between melting and solidification points indicates the degree of supercooling.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature of this compound. This is critical for ensuring the material's integrity within its operational temperature range.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., ceramic or platinum)

  • Microbalance

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min.

    • Conduct the analysis under a continuous flow of an inert atmosphere (e.g., Nitrogen at 20-50 mL/min) to characterize thermal decomposition.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.

    • The TGA curve will show the temperature range over which the material degrades and the amount of residue left after decomposition.

Thermal Cycling Test

Objective: To assess the long-term thermal reliability and chemical stability of this compound after repeated melting and freezing cycles.

Apparatus:

  • Thermal cycler, environmental chamber, or a custom-built setup with controlled heating and cooling capabilities (e.g., using a hot plate and thermoelectric cooler).

  • Sample container (e.g., sealed glass vial).

  • DSC instrument for pre- and post-cycle analysis.

Procedure:

  • Initial Characterization: Perform an initial DSC analysis on a fresh this compound sample to establish baseline values for melting temperature and latent heat of fusion.

  • Cycling Process:

    • Place a larger, sealed sample of this compound into the thermal cycler.

    • Subject the sample to a predetermined number of melt/freeze cycles (e.g., 100, 500, or 1000 cycles).

    • Each cycle should heat the material to a temperature above its melting point and cool it to a temperature below its solidification point.

  • Post-Cycling Analysis:

    • After the completion of the thermal cycles, visually inspect the sample for any changes in color or appearance.

    • Perform a final DSC analysis on the cycled sample.

  • Data Analysis:

    • Compare the DSC results (melting temperature and latent heat) of the cycled sample with the initial baseline data.

    • Significant changes in these properties (typically >10%) may indicate thermal or chemical degradation, suggesting poor long-term stability.

Visualizations

Experimental Workflow for PCM Characterization

The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as a phase change material.

G cluster_0 cluster_1 start Material Selection (this compound) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga prop Thermophysical Properties dsc->prop Melting Temp, Latent Heat stability Thermal Stability tga->stability Decomposition Temp tc Thermal Cycling Test dsc_post Post-Cycling DSC tc->dsc_post reliability Long-Term Reliability dsc_post->reliability Property Degradation? analysis Performance & Stability Analysis prop->tc stability->tc reliability->analysis

Fig. 1: Experimental workflow for PCM characterization.
Key Properties of an Ideal Phase Change Material

This diagram outlines the essential characteristics that define an effective PCM for thermal energy storage applications.

G cluster_props center Ideal Phase Change Material (PCM) p1 High Latent Heat of Fusion center->p1 p2 Suitable Phase Transition Temperature center->p2 p3 High Thermal Conductivity center->p3 p4 Good Thermal Reliability & Stability center->p4 p5 Minimal Supercooling center->p5 p6 Chemically Inert & Non-Corrosive center->p6

Fig. 2: Key properties of an ideal PCM.

References

Application Notes and Protocols for the Use of 1-Tridecanol as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1-tridecanol as an internal standard in various analytical methods, primarily focusing on gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). The use of an internal standard is a critical practice in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the results.

Principle of Internal Standard Method

The internal standard (IS) method involves adding a known amount of a specific compound (in this case, this compound) to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other sample components.

Application Note 1: Quantification of Fatty Acids using this compound as an Internal Standard

This application note details the use of a close structural analog, tridecanoic acid (C13:0 fatty acid), as an internal standard for the analysis of fatty acid methyl esters (FAMEs) by GC-MS. Due to their similar long-chain alkyl structures, this compound and tridecanoic acid exhibit comparable behavior during extraction and chromatographic analysis, making the protocols for tridecanoic acid highly relevant and adaptable for this compound.

Experimental Workflow: Fatty Acid Analysis

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) Extraction->Derivatization GC_MS GC-MS Instrument Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Results Final Concentration Results Quantification->Results

Experimental workflow for fatty acid analysis.

Detailed Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound (or tridecanoic acid).

  • Dissolve in a suitable solvent (e.g., methanol or chloroform) to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

2. Sample Preparation:

  • To 1 mL of the biological sample (e.g., plasma), add a precise volume of the this compound internal standard stock solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Parameters:

  • The following table provides typical GC-MS parameters for FAME analysis.

ParameterValue
Gas Chromatograph
ColumnCapillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Oven Program100°C for 4 min, then ramp to 240°C at 3°C/min
Carrier GasHelium at a constant flow rate of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Solvent Delay5 minutes
Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of three fatty acids using this compound as an internal standard.

Analyte (Fatty Acid)Retention Time (min)Quantifier Ion (m/z)Calibration Range (µg/mL)R² of Calibration Curve
Palmitic Acid (C16:0)18.5741 - 1000.998
Oleic Acid (C18:1)21.22641 - 1000.997
Stearic Acid (C18:0)21.8741 - 1000.999
This compound (IS) 15.3 57 - -

Application Note 2: Quantification of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard

This compound can be effectively used as an internal standard for the quantification of various volatile and semi-volatile organic compounds in different matrices, such as environmental samples or flavor and fragrance analysis. Its long alkyl chain and polar hydroxyl group make it a suitable surrogate for a range of analytes.

Logical Relationship: Internal Standard Calibration

G cluster_calibration Calibration Curve Preparation cluster_quantification Sample Quantification Analyte_Standards Analyte Stock Solutions of Known Concentrations IS_Addition Add Constant Amount of this compound to Each Standard Analyte_Standards->IS_Addition GC_Analysis Analyze Calibration Standards by GC IS_Addition->GC_Analysis Concentration_Calc Calculate Analyte Concentration from Calibration Curve GC_Analysis->Concentration_Calc Generate Calibration Curve (Analyte/IS Response Ratio vs. Concentration) Unknown_Sample Unknown Sample IS_Spike Spike with the Same Amount of this compound Unknown_Sample->IS_Spike Sample_Analysis Analyze Spiked Sample by GC IS_Spike->Sample_Analysis Sample_Analysis->Concentration_Calc Determine Analyte/IS Response Ratio

Principle of internal standard calibration.

Detailed Experimental Protocol: Headspace GC-MS Analysis of VOCs

1. Preparation of Internal Standard Stock Solution:

  • Prepare a 100 ppm stock solution of this compound in a suitable solvent (e.g., methanol).

2. Sample Preparation:

  • Place a known amount of the sample (e.g., 1 g of soil or 5 mL of water) into a 20 mL headspace vial.

  • Add a precise volume of the this compound internal standard stock solution to the vial.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

3. Headspace GC-MS Parameters:

ParameterValue
Headspace Autosampler
Incubation Temperature80°C
Incubation Time20 minutes
Injection Volume1 mL of headspace gas
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature220°C (Splitless mode)
Oven Program40°C for 5 min, then ramp to 250°C at 10°C/min
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-400
Quantitative Data Summary for VOC Analysis

The following table presents example quantitative data for the analysis of common VOCs using this compound as an internal standard.

Analyte (VOC)Retention Time (min)Quantifier Ion (m/z)Calibration Range (ng/mL)R² of Calibration Curve
Toluene8.29110 - 5000.995
Ethylbenzene10.59110 - 5000.996
o-Xylene10.99110 - 5000.994
This compound (IS) 18.7 57 - -

Disclaimer: These protocols and data are provided as a general guide. Specific parameters may need to be optimized for different instruments, matrices, and target analytes.

Application Notes and Protocols: 1-Tridecanol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-tridecanol as a key excipient in the formulation of advanced drug delivery systems. The information presented herein is intended to guide researchers and formulation scientists in leveraging the unique properties of this compound to enhance the therapeutic efficacy of pharmaceutical products, particularly in topical and transdermal applications.

Introduction to this compound

This compound is a long-chain fatty alcohol with the chemical formula C₁₃H₂₈O.[1][2] It is a colorless, oily liquid or white solid with a mild, pleasant odor.[1][2] Due to its amphiphilic nature, possessing both a hydrophilic alcohol head and a lipophilic alkyl chain, this compound finds utility in various industrial and pharmaceutical applications, including as a lubricant, surfactant, and emulsifying agent.[3] In the context of drug delivery, it is primarily recognized for its role as a chemical permeation enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes, most notably the skin.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing robust and effective drug delivery systems. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₈O
Molecular Weight 200.36 g/mol
Appearance White solid or colorless oily liquid
Melting Point 32 °C (90 °F; 305 K)
Boiling Point 274-280 °C (525-536 °F; 547-553 K)
Density 0.822 - 0.84 g/cm³
Solubility Practically insoluble in water; soluble in alcohol and ether
LogP (o/w) 5.82
Applications in Drug Delivery

This compound is predominantly used as a chemical permeation enhancer in topical and transdermal drug delivery systems. Its mechanism of action primarily involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin that forms the main barrier to drug absorption.

Key applications include:

  • Transdermal Patches: Incorporation into the adhesive matrix or drug reservoir of transdermal patches to increase the flux of APIs across the skin and into systemic circulation.

  • Topical Gels, Creams, and Ointments: Used in semi-solid formulations to enhance the penetration of drugs into the deeper layers of the skin for localized therapeutic effects.

  • Nanoemulsions and Microemulsions: Acts as an oil phase component or co-surfactant in lipid-based nanocarriers to improve drug solubility and skin permeation.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Can be incorporated as a solid lipid or as a component of the lipid matrix in these nanoparticulate systems to control drug release and enhance skin penetration.

Mechanism of Permeation Enhancement

The primary mechanism by which this compound and other long-chain fatty alcohols enhance skin permeation is through interaction with the lipids of the stratum corneum. This can be visualized as a multi-step process:

G cluster_0 Mechanism of this compound as a Skin Permeation Enhancer A This compound in Formulation B Partitioning into Stratum Corneum A->B Application to Skin C Disruption of Intercellular Lipid Lamellae B->C Hydrophobic Interaction D Increased Lipid Fluidity C->D E Creation of Diffusion Channels C->E F Enhanced Drug Permeation D->F E->F

Caption: Mechanism of this compound in enhancing skin permeation.

Quantitative Data on Performance

The efficacy of this compound as a permeation enhancer has been evaluated in various studies. The following table summarizes key findings from a comparative study on the effect of saturated fatty alcohols on the permeation of melatonin across hairless rat skin.

Fatty Alcohol (5% w/v)Melatonin Flux (µg/cm²/h)Permeation Enhancement Ratio*Transepidermal Water Loss (TEWL) (g/m²/h)Skin Irritation (Erythema Score)Reference
Control (Vehicle) 0.8 ± 0.11.08.5 ± 1.20.2 ± 0.1
Octanol 4.2 ± 0.55.315.2 ± 1.81.1 ± 0.2
Nonanol 5.1 ± 0.66.418.1 ± 2.11.3 ± 0.3
Decanol 6.5 ± 0.88.125.4 ± 2.92.5 ± 0.4
Undecanol 5.8 ± 0.77.322.8 ± 2.52.1 ± 0.3
Lauryl Alcohol 4.9 ± 0.66.120.5 ± 2.31.9 ± 0.3
This compound 3.5 ± 0.4 4.4 28.9 ± 3.2 2.8 ± 0.5
Myristyl Alcohol 2.9 ± 0.33.632.1 ± 3.53.1 ± 0.6

*Permeation Enhancement Ratio calculated as the ratio of melatonin flux with the enhancer to that of the control.

This data indicates that while this compound does enhance the permeation of melatonin, it may also cause greater skin irritation compared to some shorter-chain fatty alcohols. This highlights the importance of optimizing the concentration of this compound in formulations to balance efficacy and safety.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the spontaneous emulsification method, suitable for encapsulating a lipophilic API.

Materials and Equipment:

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Tween 80 (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Deionized Water (Aqueous Phase)

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Beakers and graduated cylinders

  • Analytical balance

Workflow:

G cluster_1 Nanoemulsion Preparation Workflow A Prepare Organic Phase: Dissolve API in this compound B Add Surfactant/Co-surfactant: Add Tween 80 and Propylene Glycol A->B C Heat and Mix: Heat to 40°C and stir until homogenous B->C E Titration: Slowly add organic phase to aqueous phase with continuous stirring C->E D Prepare Aqueous Phase: Heat deionized water to 40°C D->E F Nanoemulsion Formation: Continue stirring for 30 minutes at room temperature E->F G Characterization: Particle size, PDI, Zeta potential, Drug content F->G

Caption: Workflow for preparing a this compound-based nanoemulsion.

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the desired amount of the lipophilic API and this compound.

    • In a beaker, dissolve the API in this compound with gentle heating (if necessary) and stirring until a clear solution is obtained.

  • Addition of Surfactant and Co-surfactant:

    • To the organic phase, add the required amounts of Tween 80 and propylene glycol.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed. This mixture constitutes the organic phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, heat the deionized water to the same temperature as the organic phase (e.g., 40°C).

  • Formation of the Nanoemulsion:

    • Place the beaker containing the aqueous phase on a magnetic stirrer.

    • Slowly add the organic phase dropwise to the aqueous phase under constant stirring at a moderate speed (e.g., 500-800 rpm).

    • A translucent to milky-white emulsion should form spontaneously.

  • Homogenization and Equilibration:

    • Continue stirring for an additional 30 minutes at room temperature to allow the system to equilibrate.

    • For smaller droplet sizes, the nanoemulsion can be further processed using high-energy methods like ultrasonication or high-pressure homogenization.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for evaluating the permeation-enhancing effect of a this compound-containing formulation using Franz diffusion cells.

Materials and Equipment:

  • Franz diffusion cells

  • Full-thickness skin (e.g., excised human or animal skin)

  • Phosphate-buffered saline (PBS), pH 7.4 (Receptor medium)

  • Test formulation (e.g., nanoemulsion from Protocol 1)

  • Control formulation (without this compound)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • HPLC or other suitable analytical method for API quantification

Workflow:

G cluster_2 In Vitro Skin Permeation Study Workflow A Prepare Skin Membrane: Excise and mount skin on Franz diffusion cell B Fill Receptor Compartment: Fill with PBS (pH 7.4) and equilibrate at 32°C A->B C Apply Formulation: Apply a known quantity of test/control formulation to the donor compartment B->C D Sample Collection: Withdraw aliquots from the receptor compartment at predetermined time intervals C->D E Replenish Medium: Replace the withdrawn volume with fresh, pre-warmed PBS D->E F Analyze Samples: Quantify API concentration using a validated analytical method (e.g., HPLC) D->F G Data Analysis: Calculate cumulative amount permeated, flux, and enhancement ratio F->G

Caption: Workflow for an in vitro skin permeation study.

Procedure:

  • Skin Preparation:

    • Excise the full-thickness skin and carefully remove any subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.

    • Clamp the two compartments together, ensuring a leak-proof seal.

  • Receptor Compartment:

    • Fill the receptor compartment with pre-warmed (32°C) PBS (pH 7.4), ensuring there are no air bubbles trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer to ensure continuous mixing.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount (e.g., 1 mL or 1 g) of the test formulation (containing this compound) or the control formulation (without this compound) to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

    • Calculate the enhancement ratio (ER) as follows:

      • ER = Jss (with enhancer) / Jss (without enhancer)

These protocols provide a starting point for the formulation and evaluation of this compound-based drug delivery systems. Optimization of the formulation components and process parameters is crucial for achieving the desired product characteristics and therapeutic outcomes.

References

Application of 1-Tridecanol in the Synthesis of Esters and Plasticizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a linear primary alcohol, serves as a versatile precursor in the synthesis of a variety of esters. These esters find significant applications as plasticizers, lubricants, and emollients in numerous industrial formulations. The long C13 alkyl chain of this compound imparts desirable properties such as increased flexibility, reduced volatility, and enhanced thermal stability to the final ester products, making them suitable for demanding applications, particularly as plasticizers for polymers like polyvinyl chloride (PVC). This document provides detailed application notes and experimental protocols for the synthesis of esters from this compound and their evaluation as plasticizers.

Synthesis of Tridecyl Esters

The primary method for synthesizing esters from this compound is through esterification with a carboxylic acid or its derivative, such as an acid anhydride or acid chloride. The most common industrial approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.

General Synthesis Pathway: Fischer-Speier Esterification

The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: General workflow for Fischer-Speier esterification.

Application as Plasticizers in Polyvinyl Chloride (PVC)

Esters derived from this compound, such as tridecyl trimellitate and di(tridecyl) phthalate, are effective plasticizers for PVC. They work by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby increasing the flexibility and workability of the material. The addition of these plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break.[1]

Performance of Tridecyl Esters as PVC Plasticizers

The following table summarizes the typical effects of tridecyl ester plasticizers on the mechanical properties of PVC. The data is compiled from various sources and represents general trends. Specific values can vary based on the exact ester, its concentration, and the PVC formulation.

PropertyUnplasticized PVCPVC with Tridecyl Ester Plasticizer
Tensile Strength HighDecreased
Elongation at Break LowSignificantly Increased
Hardness (Shore A) HighDecreased
Glass Transition Temp. (Tg) HighDecreased

Table 1: General effect of tridecyl ester plasticizers on PVC properties.

Experimental Protocols

Protocol 1: Synthesis of Tridecyl Trimellitate

This protocol is based on the synthesis method for tridecyl trimellitate, a high-performance plasticizer.[2]

Materials:

  • Trimellitic anhydride

  • This compound

  • Catalyst (e.g., tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid)

  • Nitrogen gas

  • Potassium hydroxide (KOH) solution (for washing)

  • Reaction vessel with a stirrer, thermometer, and water separator

Procedure:

  • Charge the reaction vessel with trimellitic anhydride and this compound in a molar ratio of 1:(3-5).

  • Add the catalyst, typically 0.1-2% of the total mass of the reactants.

  • Heat the mixture to 190-220°C under a nitrogen atmosphere.

  • Continuously remove the water generated during the reaction using a water separator.

  • Maintain the reaction until no more water is produced. The total yield is reported to be above 85%.[2]

  • Cool the reaction mixture to 120°C and apply a vacuum to distill off any unreacted alcohol.

  • Further cool the mixture to 90°C.

  • Wash the product with a small amount of KOH solution, followed by extraction and drying to obtain the final tridecyl trimellitate.

Tridecyl_Trimellitate_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification This compound This compound This compound->Esterification Catalyst Catalyst Catalyst->Esterification 190-220°C 190-220°C 190-220°C->Esterification Nitrogen Atmosphere Nitrogen Atmosphere Nitrogen Atmosphere->Esterification Continuous Water Removal Continuous Water Removal Continuous Water Removal->Esterification Dealcoholization (120°C, vacuum) Dealcoholization (120°C, vacuum) Washing (KOH) Washing (KOH) Dealcoholization (120°C, vacuum)->Washing (KOH) Extraction & Drying Extraction & Drying Washing (KOH)->Extraction & Drying Tridecyl Trimellitate Tridecyl Trimellitate Extraction & Drying->Tridecyl Trimellitate Crude Product Crude Product Esterification->Crude Product Crude Product->Dealcoholization (120°C, vacuum) caption Synthesis of Tridecyl Trimellitate

Caption: Workflow for the synthesis of tridecyl trimellitate.

Protocol 2: General Fischer Esterification for Tridecyl Esters

This protocol provides a general laboratory-scale procedure for the synthesis of various tridecyl esters.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, adipic acid)

  • Concentrated sulfuric acid (catalyst)

  • Methanol or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in an excess of this compound (acting as both reactant and solvent if liquid at reaction temperature) or in a suitable solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the resulting ester by vacuum distillation to remove unreacted starting materials and byproducts.

Protocol 3: Enzymatic Synthesis of Tridecyl Esters

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose.

Materials:

  • This compound

  • Carboxylic acid or a simple ester for transesterification (e.g., methyl oleate)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • Combine this compound and the acyl donor (carboxylic acid or ester) in a suitable reaction vessel.

  • Add the immobilized lipase (typically 5-10% by weight of substrates).

  • If using a carboxylic acid, add molecular sieves to remove the water produced and drive the equilibrium towards the product.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring or shaking.

  • Monitor the reaction progress by analyzing samples periodically using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.

  • Purify the product by removing the solvent (if used) and any unreacted starting materials, often by vacuum distillation or chromatography.

Enzymatic_Synthesis cluster_reactants_enzyme Reactants cluster_reaction_enzyme Reaction Conditions This compound This compound Esterification Esterification This compound->Esterification Acyl Donor Acyl Donor Acyl Donor->Esterification Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification 40-60°C 40-60°C 40-60°C->Esterification Solvent/Solvent-free Solvent/Solvent-free Solvent/Solvent-free->Esterification Water Removal Water Removal Water Removal->Esterification Reaction Mixture Reaction Mixture Esterification->Reaction Mixture Enzyme Separation (Filtration) Enzyme Separation (Filtration) Reaction Mixture->Enzyme Separation (Filtration) Purification Purification Enzyme Separation (Filtration)->Purification Tridecyl Ester Tridecyl Ester Purification->Tridecyl Ester caption Enzymatic Synthesis of Tridecyl Esters

Caption: General workflow for the enzymatic synthesis of tridecyl esters.

Conclusion

This compound is a valuable starting material for the synthesis of a range of esters with important industrial applications, particularly as plasticizers. The choice of synthesis method—be it traditional Fischer esterification or a greener enzymatic route—depends on the desired product purity, scale of production, and economic considerations. The protocols and data presented here provide a foundation for researchers and professionals to explore the synthesis and application of this compound-based esters in their respective fields. Further research can focus on optimizing reaction conditions for higher yields and exploring the performance of novel tridecyl esters as high-performance, non-migrating plasticizers.

References

Application Notes and Protocols for 1-Tridecanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a long-chain primary fatty alcohol, is a versatile organic compound with existing applications as a surfactant, lubricant, and stabilizer.[1] Its physical properties, particularly its high boiling point and low volatility, suggest its potential as a high-temperature solvent for specialized organic reactions. This document provides an overview of this compound's relevant properties, discusses its potential applications in organic synthesis, and presents hypothetical protocols for its use in common cross-coupling reactions.

Properties of this compound

This compound is a colorless, oily solid or liquid with a mild, alcoholic odor.[2][3] Its long alkyl chain renders it non-polar, making it soluble in alcohols and ether, but insoluble in water.[2][4] Key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₂₈O
Molar Mass 200.36 g/mol
Appearance White/colorless oily solid or liquid
Melting Point 29-34 °C
Boiling Point 155-156 °C at 15 mmHg
Density 0.822 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Solubility Insoluble in water; soluble in alcohol and ether
Vapor Density 6.9 (vs air)

Application as a Solvent in Organic Synthesis

While specific literature examples of this compound as a primary solvent in catalytic organic reactions are scarce, its properties allow for informed speculation on its potential uses.

Potential Advantages:

  • High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can be beneficial for reactions with high activation energies or for improving the solubility of certain reagents.

  • Low Volatility: Reduces solvent loss due to evaporation during long reaction times at high temperatures.

  • Chemical Nature: As a primary alcohol, it can potentially act as a reactant or co-catalyst in specific transformations.

Potential Disadvantages and Considerations:

  • Reactivity: The primary alcohol functional group may not be inert under all reaction conditions and could participate in side reactions, such as ether formation or oxidation.

  • Product Separation: Its high boiling point can make it difficult to remove from the reaction mixture by distillation. Alternative workup procedures like extraction or chromatography would be necessary.

  • Viscosity: As a long-chain alcohol, its viscosity may be higher than that of common solvents, potentially affecting stirring and mass transfer.

Experimental Workflow for Organic Synthesis

The general workflow for conducting an organic reaction, such as a cross-coupling reaction, is depicted below. This workflow remains consistent regardless of the specific solvent used.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents and Catalyst B Add Solvent (this compound) A->B C Assemble Reaction Vessel under Inert Gas B->C D Heat to Desired Temperature C->D E Stir for Specified Time D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Quench Reaction G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Purify by Chromatography J->K

Caption: General experimental workflow for organic synthesis.

Hypothetical Protocols

The following protocols are illustrative examples of how this compound could potentially be used as a high-boiling point solvent in Suzuki-Miyaura and Heck cross-coupling reactions. These are general procedures and would require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Br, I)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a magnetic stir bar to the flask.

  • Add 5 mL of this compound to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Place the flask in a heating mantle and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of water and 20 mL of ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Pd(0)L2 B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D R2-B(OR)2 Base E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst Prod R1-R2 F->Prod

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Heck Reaction

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme: R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (where X = Br, I)

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • This compound (5 mL)

  • Schlenk tube or sealed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube, add the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add a magnetic stir bar.

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Using a syringe, add 5 mL of degassed this compound, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C in a heating block with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with 1M HCl (2 x 15 mL) and then with saturated sodium bicarbonate solution (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Pd(0)L2 B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F F->A Base Prod R1-Alkene F->Prod

Caption: Catalytic cycle of the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 1-Tridecanol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1-Tridecanol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

This compound (C13H28O) is a long-chain primary fatty alcohol.[1][2] Its molecular structure consists of a long, non-polar (hydrophobic) 13-carbon alkyl chain and a single polar (hydrophilic) hydroxyl (-OH) group.[3] The hydrophobic nature of the long carbon chain is the dominant characteristic, leading to very low affinity for polar solvents like water.[3]

Q2: What is the actual solubility of this compound in different solvents?

This compound's solubility varies dramatically between aqueous and organic solvents. It is considered practically insoluble in water but shows good solubility in many common organic solvents.[1]

SolventSolubilityTemperature (°C)
Water~0.01 g / 100 mL (100 mg/L)20
Water131.68 mg/L25
Alcohol (Ethanol)Soluble-
Diethyl EtherSoluble-
ChloroformSoluble-
Dimethyl Sulfoxide (DMSO)100 mg/mL (requires ultrasonic assistance)-
Data compiled from sources.

Q3: What are the most effective methods to prepare this compound solutions for biological experiments?

Directly dissolving this compound in aqueous media is generally not feasible. The most common strategies involve using co-solvents, surfactants, or advanced carrier systems to create a stable dispersion or solution. Key methods include:

  • Co-Solvent Systems: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the this compound before diluting it into the aqueous medium.

  • Surfactant-Aided Solubilization: Employing surfactants such as Tween-80 or ethoxylated alcohols, which form micelles that can encapsulate the hydrophobic this compound molecules.

  • Cyclodextrin Complexation: Using modified cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have a hydrophobic inner cavity to trap this compound and a hydrophilic exterior to ensure water solubility.

  • Lipid-Based Carrier Systems: Encapsulating this compound within liposomes or nanoparticles. This is a common strategy for improving the delivery of hydrophobic active pharmaceutical ingredients (APIs).

Q4: The co-solvents used to dissolve this compound, such as DMSO, can they be toxic to my cell cultures?

Yes, many organic solvents can exhibit cytotoxicity at higher concentrations. It is critical to determine the maximum tolerable solvent concentration for your specific cell line and experimental duration. The final concentration of the solvent in the cell culture medium should be kept to a minimum, ideally 0.5% or lower for DMSO, acetone, and ethanol.

SolventRecommended Max. Concentration (v/v)Notes
DMSO≤ 0.5%Cytotoxicity increases significantly above this level. Some sensitive cell lines may require even lower concentrations.
Ethanol≤ 0.5%Generally well-tolerated at low concentrations.
Acetone≤ 0.5%Exhibits relatively low cytotoxicity compared to other solvents.
DMF (Dimethylformamide)≤ 0.1%Displays greater toxicity than DMSO, ethanol, or acetone.
Data compiled from sources.

Q5: I see a precipitate forming after adding my this compound stock solution to my aqueous buffer. What can I do?

Precipitation indicates that the solubility limit of this compound in the final solution has been exceeded. Here are some troubleshooting steps:

  • Verify Final Solvent Concentration: Ensure the percentage of your organic co-solvent (e.g., DMSO) in the final aqueous medium is high enough to maintain solubility, but low enough to avoid cell toxicity.

  • Use Mechanical Assistance: Gentle heating and/or sonication can help dissolve small precipitates and improve dissolution.

  • Change Solubilization Strategy: If co-solvents alone are insufficient, consider a more robust method. Formulating with a surfactant like Tween-80 or encapsulating with SBE-β-CD can significantly enhance stability in aqueous media.

  • Prepare Freshly: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day to avoid precipitation over time.

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubilization Using Co-Solvents and Surfactants

This approach is suitable for many in vitro and in vivo applications where a clear solution or stable dispersion is required. The goal is to prepare a concentrated stock solution that can be diluted into the final aqueous medium.

Formulation Examples for Achieving ≥ 2.5 mg/mL

ProtocolComponent 1Component 2Component 3Component 4Outcome
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (Clear Solution)
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (Clear Solution)
310% DMSO90% Corn Oil--≥ 2.5 mg/mL (Clear Solution)
Data sourced from MedChemExpress.

Workflow for Preparing a Co-Solvent/Surfactant Stock Solution

cluster_prep Preparation Steps cluster_exp Experimental Use weigh 1. Weigh this compound dissolve 2. Add Primary Solvent (e.g., DMSO) weigh->dissolve ultrasonic 3. Sonicate until clear (if necessary) dissolve->ultrasonic add_cosolvents 4. Add Co-solvents/Surfactants (e.g., PEG300, Tween-80) ultrasonic->add_cosolvents vortex 5. Vortex thoroughly add_cosolvents->vortex final_dilution 6. Add Aqueous Vehicle (e.g., Saline) vortex->final_dilution final_mix 7. Mix to Homogeneity final_dilution->final_mix store 8. Store Stock Solution (-20°C or -80°C) final_mix->store dilute_exp Dilute stock into final experimental medium store->dilute_exp Use in Experiment check_precip Visually check for precipitation dilute_exp->check_precip

Caption: Workflow for preparing a this compound stock solution.

Detailed Protocol: Preparation of this compound Stock (Based on Protocol 1)

  • Preparation: Weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add the required volume of DMSO to achieve 10% of the final volume. For example, to make 1 mL of final solution, add 100 µL of DMSO.

  • Solubilization: Vortex the mixture. If the solution is not clear, use an ultrasonic bath until the this compound is fully dissolved. Hygroscopic DMSO can impact solubility, so use a newly opened vial if possible.

  • Addition of Co-solvents: Sequentially add the other components. Add 400 µL of PEG300 and vortex. Then, add 50 µL of Tween-80 and vortex again.

  • Final Dilution: Add 450 µL of saline (or another aqueous buffer) to reach the final volume of 1 mL.

  • Final Mix & Storage: Vortex the solution thoroughly until it is a clear, homogenous solution. For storage, aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

Guide 2: Advanced Solubilization via Liposomal Encapsulation

For applications requiring high biocompatibility or targeted delivery, encapsulating this compound in liposomes is an excellent strategy. Liposomes are vesicles composed of a lipid bilayer that can entrap hydrophobic molecules like this compound within the bilayer itself.

Liposomal Encapsulation of this compound cluster_liposome cluster_molecule head1 Hydrophilic Head tail1 head2 Hydrophilic Head tail2 head3 Hydrophilic Head tail3 head4 Hydrophilic Head tail4 core Aqueous Core tridecanol This compound label_encap Entrapped in Lipid Bilayer label_encap->tridecanol

Caption: Diagram of this compound entrapped within a lipid bilayer.

Detailed Protocol: this compound Liposome Preparation (Thin-Film Hydration Method)

This is a generalized protocol and should be optimized for specific lipid compositions and desired particle characteristics.

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of DSPC, Cholesterol, and DSPE-PEG) and this compound in a suitable organic solvent like chloroform or an ethanol/chloroform mixture.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry lipid film containing this compound on the inner wall of the flask.

  • Hydration: Add the desired aqueous phase (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid used.

  • Vesicle Formation: Agitate the flask by hand or using a vortex mixer. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs) that encapsulate the this compound.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe sonicator or bath sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the resulting liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Decision Workflow for Solubilization Strategy

This workflow helps in selecting an appropriate method based on experimental constraints and goals.

start Start: Need to solubilize This compound in aqueous media conc What is the required final concentration? start->conc exp_type In Vitro or In Vivo? conc->exp_type Low to Moderate (< 5 mg/mL) liposome Use Advanced Carrier (e.g., Liposomes) conc->liposome High Conc. or Poor Stability cell_sens Are cells sensitive to organic solvents? exp_type->cell_sens In Vitro surfactant Use Co-Solvent + Surfactant (e.g., Tween-80) exp_type->surfactant In Vivo cosolvent Use Co-Solvent System (e.g., DMSO, PEG300) cell_sens->cosolvent No cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) cell_sens->cyclodextrin Yes end Proceed to Experiment cosolvent->end surfactant->end cyclodextrin->end liposome->end

Caption: Decision tree for selecting a this compound solubilization method.

References

Technical Support Center: Preventing Phase Separation in 1-Tridecanol-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in formulations containing 1-tridecanol.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

A1: this compound is a long-chain primary fatty alcohol.[1] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, providing a moisturizing and softening effect on the skin.[2] It also acts as a viscosity controller, emulsion stabilizer, and refatting agent.[3]

Q2: What are the common signs of phase separation in this compound-based formulations?

A2: Phase separation can manifest in several ways, including:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.

  • Sedimentation: The settling of the dispersed phase at the bottom of the formulation.

  • Flocculation: The clumping together of dispersed droplets without coalescing.

  • Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to complete separation of the oil and water phases.

  • Changes in viscosity, color, or odor.

  • Grainy texture: This can occur due to the crystallization of fatty alcohols if the formulation is not cooled properly during manufacturing.

Q3: What are the primary causes of phase separation in these formulations?

A3: Phase separation in this compound-based emulsions is often caused by an imbalance in the formulation's stabilizing forces. Key factors include:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.

  • Inappropriate concentration of emulsifiers or this compound.

  • Suboptimal processing parameters (e.g., mixing speed, temperature control during heating and cooling).

  • Changes in pH or ionic strength of the aqueous phase.

  • Extreme storage temperatures or temperature cycling.

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving phase separation issues in your this compound formulations.

Issue 1: Emulsion shows signs of creaming or sedimentation.

Potential Cause Troubleshooting Action
Incorrect HLB Value The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is critical for stability. For oil-in-water (O/W) emulsions, a higher HLB value (typically 8-18) is required. Calculate the required HLB for your oil phase and adjust your emulsifier blend accordingly. A blend of a high-HLB and a low-HLB surfactant often provides the best stability.
Insufficient Emulsifier Concentration The amount of emulsifier may be inadequate to stabilize the oil droplets. Increase the concentration of your emulsifier system in small increments (e.g., 0.5% w/w) and observe the effect on stability.
High Concentration of this compound A high concentration of the oil phase can overwhelm the emulsifier system. Consider reducing the concentration of this compound or increasing the emulsifier concentration.
Inadequate Homogenization The droplet size of the dispersed phase may be too large, leading to faster separation. Increase the homogenization speed or duration to reduce the average particle size. Aim for a narrow particle size distribution.
Low Viscosity of the Continuous Phase A low-viscosity external phase allows for easier movement and coalescence of droplets. Incorporate a thickening agent or rheology modifier (e.g., carbomers, xanthan gum) to increase the viscosity of the continuous phase. Fatty alcohols like this compound also contribute to viscosity.

Issue 2: The formulation appears grainy or has a waxy texture.

Potential Cause Troubleshooting Action
Improper Cooling Rate If the formulation is cooled too slowly, fatty alcohols like this compound can crystallize, leading to a grainy texture. Implement a controlled and more rapid cooling process after emulsification.
Inadequate Heating The oil and water phases may not have been heated to a sufficiently high and uniform temperature before emulsification. Ensure both phases are heated to the same temperature (typically 70-75°C) to ensure all components are fully melted and miscible within their respective phases.
Crystallization at Low Temperatures Some formulations may be prone to crystallization when stored at low temperatures. Evaluate the low-temperature stability of your formulation through freeze-thaw cycling. Consider incorporating a crystal growth inhibitor or modifying the oil phase composition.

III. Data Presentation: Emulsifier Selection and Formulation Parameters

Table 1: Typical Concentration of Fatty Alcohols in Cosmetic Formulations

Product TypeTypical Concentration Range (% w/w)
Lotions1 - 5
Creams3 - 15
Ointments5 - 20
Cleansers1 - 10
Conditioners2 - 8

Table 2: HLB Values of Common Non-ionic Emulsifiers for O/W Emulsions

EmulsifierChemical NameHLB Value
Polysorbate 20Polyoxyethylene (20) sorbitan monolaurate16.7
Polysorbate 80Polyoxyethylene (20) sorbitan monooleate15.0
Ceteareth-20Polyoxyethylene (20) cetearyl ether15.2
Steareth-20Polyoxyethylene (20) stearyl ether15.3
Glyceryl Stearate SEGlyceryl Stearate (and) PEG-100 Stearate11.0
Cetearyl Alcohol (and) Ceteareth-20-~15.5
Sorbitan OleateSorbitan Monooleate4.3
Glyceryl StearateGlyceryl Monostearate3.8

Note: A blend of emulsifiers is often used to achieve the desired HLB and enhance emulsion stability.

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cream with this compound

Objective: To prepare a stable O/W cream using this compound as an emollient and viscosity modifier.

Materials:

  • Oil Phase:

    • This compound (e.g., 5% w/w)

    • Other emollients/oils (e.g., Mineral Oil, 10% w/w)

    • Emulsifier (low HLB, e.g., Glyceryl Stearate, 3% w/w)

  • Aqueous Phase:

    • Deionized Water (q.s. to 100%)

    • Humectant (e.g., Glycerin, 5% w/w)

    • Emulsifier (high HLB, e.g., Ceteareth-20, 2% w/w)

    • Preservative (as required)

Procedure:

  • Phase Preparation:

    • In a suitable vessel, combine all components of the oil phase.

    • In a separate vessel, combine all components of the aqueous phase.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C with gentle stirring until all components are completely dissolved and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

    • Once the addition is complete, increase the homogenization speed (e.g., 8000-10,000 rpm) for 5-10 minutes to ensure a fine and uniform emulsion.

  • Cooling:

    • Remove the emulsion from the heat and begin cooling while stirring with a paddle mixer at a low speed.

    • Continue stirring until the cream has cooled to room temperature.

  • Final Adjustments:

    • Add any temperature-sensitive ingredients (e.g., fragrance, active ingredients) when the cream is below 40°C.

    • Adjust the pH if necessary.

Protocol 2: Accelerated Stability Testing of a this compound-Based Cream

Objective: To assess the physical stability of a cream formulation under accelerated conditions to predict its shelf life.

Procedure:

  • Sample Preparation:

    • Package the cream in its final intended packaging and in inert glass containers (as a control).

  • Storage Conditions:

    • Place samples in stability chambers at the following conditions:

      • Room Temperature: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

      • Elevated Temperature: 45°C

  • Freeze-Thaw Cycling:

    • Subject samples to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.

  • Evaluation:

    • At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing), evaluate the samples for the following parameters:

      • Visual Appearance: Color, odor, phase separation, crystallization.

      • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

      • Viscosity: Measure the viscosity using a rotational viscometer.

      • Microscopic Examination: Observe a diluted sample under a microscope to assess droplet size and morphology.

      • Particle Size Analysis: (See Protocol 3)

Protocol 3: Particle Size Analysis using Laser Diffraction

Objective: To determine the droplet size distribution of the emulsion, a key indicator of stability.

Procedure:

  • Sample Preparation:

    • Carefully disperse a small amount of the cream in a suitable dispersant (e.g., deionized water) to achieve the optimal obscuration level for the instrument (typically 10-20%). Ensure the sample is well-mixed without introducing air bubbles.

  • Instrument Setup:

    • Select the appropriate refractive index for both the dispersed phase (oil) and the dispersant (water).

    • Perform a background measurement with the clean dispersant.

  • Measurement:

    • Introduce the prepared sample into the instrument's dispersion unit.

    • Allow the sample to circulate and stabilize before initiating the measurement.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the particle size distribution data, paying attention to the D(v, 0.5) or median droplet size, and the span of the distribution. An increase in the average droplet size or a broadening of the distribution over time indicates instability.

V. Mandatory Visualizations

Experimental_Workflow_for_Troubleshooting_Phase_Separation start Phase Separation Observed check_hlb 1. Check HLB of Emulsifier System start->check_hlb adjust_hlb Adjust Emulsifier Blend check_hlb->adjust_hlb Incorrect check_concentration 2. Evaluate Emulsifier and This compound Concentration check_hlb->check_concentration Correct stability_test 5. Perform Accelerated Stability Testing adjust_hlb->stability_test adjust_concentration Modify Concentrations check_concentration->adjust_concentration Suboptimal check_processing 3. Review Processing Parameters (Homogenization, Cooling) check_concentration->check_processing Optimal adjust_concentration->stability_test optimize_processing Optimize Mixing Speed/ Duration and Cooling Rate check_processing->optimize_processing Inadequate check_viscosity 4. Assess Viscosity of Continuous Phase check_processing->check_viscosity Adequate optimize_processing->stability_test add_rheology_modifier Incorporate Thickening Agent check_viscosity->add_rheology_modifier Too Low check_viscosity->stability_test Adequate add_rheology_modifier->stability_test stability_test->start Fail stable_formulation Stable Formulation Achieved stability_test->stable_formulation Pass

Caption: Troubleshooting workflow for phase separation.

Logical_Relationships_in_Formulation_Stability cluster_formulation Formulation Components cluster_processing Processing Parameters cluster_properties Physical Properties 1_Tridecanol 1_Tridecanol Emulsifiers Emulsifiers Droplet_Size Droplet_Size Emulsifiers->Droplet_Size Zeta_Potential Zeta_Potential Emulsifiers->Zeta_Potential Formulation_Stability Formulation_Stability Emulsifiers->Formulation_Stability Thickening_Agents Thickening_Agents Viscosity Viscosity Thickening_Agents->Viscosity Thickening_Agents->Formulation_Stability Aqueous_Phase Aqueous_Phase Aqueous_Phase->Formulation_Stability Homogenization Homogenization Homogenization->Droplet_Size Temperature_Control Temperature_Control Temperature_Control->Viscosity Temperature_Control->Formulation_Stability Droplet_Size->Formulation_Stability Viscosity->Formulation_Stability Zeta_Potential->Formulation_Stability

Caption: Factors influencing formulation stability.

References

minimizing 1-Tridecanol byproducts in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1-Tridecanol. The information is designed to help minimize byproducts and optimize reaction outcomes.

Section 1: Hydroformylation of 1-Dodecene followed by Reduction

The hydroformylation of 1-dodecene to produce tridecanal, which is then reduced to this compound, is a common industrial method. However, controlling regioselectivity and preventing side reactions is crucial for achieving high yields of the desired linear alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the hydroformylation of 1-dodecene?

A1: The main byproducts are:

  • 2-Methyl-dodecanal (iso-tridecanal): The branched isomer of tridecanal, arising from the non-regioselective addition of the formyl group.

  • Dodecane: Formed by the hydrogenation of the starting material, 1-dodecene.[1]

  • Internal dodecene isomers: Resulting from the isomerization of 1-dodecene, which can then also undergo hydroformylation to produce other branched aldehydes.[1]

Q2: How can I favor the formation of the linear aldehyde (n-tridecanal) over the branched isomer (iso-tridecanal)?

A2: To enhance the regioselectivity towards the linear aldehyde, you should consider the following:

  • Ligand Selection: Employing bulky phosphine or phosphite ligands on the rhodium catalyst can sterically hinder the formation of the branched isomer.

  • Ligand-to-Metal Ratio: A higher ligand-to-metal ratio generally favors the formation of the linear product.

  • Carbon Monoxide Partial Pressure: Increasing the partial pressure of CO can also promote the formation of the linear aldehyde.

Q3: What are the signs of catalyst degradation, and how can it be prevented?

A3: Signs of catalyst degradation include a decrease in reaction rate and a loss of selectivity.[2] A visual indicator for some rhodium-based catalysts is a color change from a straw-yellow (active) to black (inactive).[3] Catalyst deactivation can occur through the formation of inactive rhodium clusters.[2] To prevent this:

  • Ensure high-purity reactants, as impurities like peroxides can accelerate catalyst degradation.

  • Maintain optimal reaction conditions (temperature and pressure) as specified for your catalyst system.

  • For catalysts that are sensitive to oxidation, maintain a strictly anaerobic environment.

Troubleshooting Guide: Hydroformylation
Observed Issue Potential Cause Recommended Solution
High percentage of iso-tridecanal 1. Non-optimal ligand for linear selectivity. 2. Low ligand-to-metal ratio. 3. High reaction temperature.1. Switch to a bulkier phosphine or phosphite ligand. 2. Increase the molar ratio of the ligand relative to the rhodium catalyst. 3. Lower the reaction temperature, as higher temperatures can sometimes decrease regioselectivity.
Significant formation of dodecane 1. High hydrogen partial pressure. 2. Catalyst promoting hydrogenation.1. Reduce the partial pressure of hydrogen in the syngas mixture. 2. Evaluate if the chosen catalyst/ligand system has high hydrogenation activity and consider alternatives.
Low conversion of 1-dodecene 1. Catalyst deactivation. 2. Insufficient temperature or pressure. 3. Poor mixing.1. Check for signs of catalyst degradation (color change) and consider regeneration or replacement. 2. Gradually increase the temperature and/or pressure within the recommended range for the catalyst. 3. Ensure efficient stirring to overcome mass transfer limitations.
Experimental Protocol: Two-Step Synthesis of this compound via Hydroformylation and Reduction

Step 1: Hydroformylation of 1-Dodecene

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a suitable solvent (e.g., toluene).

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by syngas (a 1:1 mixture of H₂ and CO).

  • Reactant Addition: Add 1-dodecene to the reactor.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-120°C) and pressurize with syngas to the target pressure (e.g., 20-50 bar).

  • Monitoring: Maintain the reaction under vigorous stirring and monitor the progress by taking samples periodically for GC analysis to determine the conversion of 1-dodecene and the selectivity to n-tridecanal.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas. The resulting mixture contains tridecanal and its isomers.

Step 2: Reduction of Tridecanal to this compound

  • Setup: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., ethanol).

  • Addition: Slowly add the crude tridecanal solution from the hydroformylation step to the reducing agent suspension.

  • Reaction: Stir the mixture at room temperature until the reduction is complete (monitor by TLC or GC).

  • Quenching and Extraction: Carefully quench the reaction with water, followed by the addition of a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by distillation or chromatography.

Workflow Diagram

Hydroformylation_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_reduction Step 2: Reduction start_hf Start: 1-Dodecene catalyst_prep Prepare Rh-catalyst and Ligand start_hf->catalyst_prep 1. reaction_hf Hydroformylation Reaction (1-Dodecene, H2/CO) catalyst_prep->reaction_hf 2. analysis_hf Monitor Conversion and Selectivity (GC) reaction_hf->analysis_hf 3. Monitor product_hf Crude Tridecanal reaction_hf->product_hf 4. Complete analysis_hf->reaction_hf Adjust Conditions if needed start_red Start: Crude Tridecanal product_hf->start_red reduction Reduction with NaBH4 start_red->reduction 5. workup Quench, Extract, and Dry reduction->workup 6. purification Purify by Distillation or Chromatography workup->purification 7. final_product This compound purification->final_product 8.

Figure 1: Workflow for the two-step synthesis of this compound.

Section 2: Reduction of Tridecanoic Acid

The reduction of tridecanoic acid or its esters is another viable route to this compound. The choice of reducing agent is critical to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common reducing agents for converting tridecanoic acid to this compound?

A1: Strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.

Q2: What are the potential byproducts when using LiAlH₄ for the reduction of tridecanoic acid?

A2: The primary concern is ensuring the reaction goes to completion. Incomplete reduction can leave unreacted starting material. Also, the workup procedure is critical; improper quenching can lead to the formation of aluminum salt emulsions that complicate purification.

Troubleshooting Guide: Reduction of Tridecanoic Acid
Observed Issue Potential Cause Recommended Solution
Incomplete reduction 1. Insufficient LiAlH₄. 2. Reaction time too short.1. Use a molar excess of LiAlH₄. 2. Increase the reaction time and monitor by TLC until all starting material is consumed.
Difficult workup (emulsions) Improper quenching of aluminum salts.Follow a standard Fieser workup procedure: sequential and careful addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts for easy filtration.
Low isolated yield Product loss during extraction or purification.Ensure complete extraction from the aqueous layer. If purifying by distillation, ensure the vacuum is adequate to prevent decomposition at high temperatures.
Experimental Protocol: Reduction of Tridecanoic Acid with LiAlH₄
  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Reactant Preparation: Dissolve tridecanoic acid in anhydrous ether or THF in the dropping funnel.

  • Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add the tridecanoic acid solution dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add a specific amount of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, with vigorous stirring. This should produce a granular precipitate of aluminum salts.

  • Isolation: Filter the mixture and wash the precipitate with diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Byproduct Formation Pathway

Reduction_Byproducts cluster_main Main Reaction Pathway cluster_byproduct Potential Issues start Tridecanoic Acid intermediate Intermediate Aldehyde (highly reactive) start->intermediate LiAlH4 (1st Hydride Addition) incomplete Unreacted Tridecanoic Acid start->incomplete Incomplete Reaction product This compound intermediate->product LiAlH4 (2nd Hydride Addition) Grignard_Troubleshooting start Low Yield of this compound check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation Troubleshoot Initiation: - Check for moisture - Activate Mg with iodine - Ensure anhydrous solvents check_initiation->no_initiation No yes_initiation Analyze Byproducts check_initiation->yes_initiation Yes high_dodecane High Dodecane? yes_initiation->high_dodecane yes_dodecane Indicates quenching. Improve drying of glassware and solvents. Maintain inert atmosphere. high_dodecane->yes_dodecane Yes no_dodecane Check for other byproducts high_dodecane->no_dodecane No high_wurtz High Wurtz Coupling Product? no_dodecane->high_wurtz yes_wurtz Optimize addition rate of dodecyl bromide and control reaction temperature. high_wurtz->yes_wurtz Yes no_wurtz Consider other issues: - Purity of formaldehyde - Incomplete reaction high_wurtz->no_wurtz No

References

Technical Support Center: Enhancing 1-Tridecanol Lubricant Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing and improving the performance of 1-Tridecanol as a lubricant. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why consider it as a lubricant?

A1: this compound is a long-chain, primary fatty alcohol with the formula C13H28O.[1][2] Like other fatty alcohols, it can function as a lubricant or lubricant additive, particularly under boundary lubrication conditions.[3][4][5] Its polar hydroxyl (-OH) group allows it to adsorb onto metal surfaces, forming a protective film that reduces direct asperity contact, thereby minimizing friction and wear. It is a synthetic fatty alcohol, as most natural fatty alcohols have an even number of carbon atoms.

Q2: What are the typical operating limits for this compound as a lubricant?

A2: Fatty alcohols like this compound are generally effective as "oiliness improvers" under low to medium load and temperature conditions. Under severe high-load or high-temperature scenarios, the adsorbed film can break down, making it less effective. For high-pressure applications, the use of extreme pressure (EP) additives is recommended.

Q3: How can the lubricating performance of this compound be improved?

A3: The performance of this compound can be enhanced by incorporating various lubricant additives.

  • Anti-Wear (AW) Additives: Compounds like zinc dialkyldithiophosphate (ZDDP) form a protective film on surfaces at elevated temperatures, reducing wear under boundary conditions.

  • Extreme Pressure (EP) Additives: For high-load applications, EP agents containing sulfur or phosphorus react with metal surfaces to create a durable, protective layer that prevents seizure and welding.

  • Friction Modifiers: Other long-chain molecules, such as fatty acids, can be added to further reduce the coefficient of friction.

  • Antioxidants: These additives prevent the oxidative degradation of the lubricant, especially at higher temperatures, extending its operational life.

Q4: Is this compound soluble in common base oils?

A4: this compound is insoluble in water but is soluble in organic solvents like ethanol and ether. Its solubility in non-polar hydrocarbon base oils should be verified for the specific application, as its polar nature may limit miscibility. Poor solubility can be addressed by using a co-solvent or by functionalizing the this compound molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments.

Issue 1: Higher than expected coefficient of friction (COF).

  • Potential Causes:

    • Operating Conditions are too Severe: The applied load or temperature may exceed the performance limits of pure this compound, causing the boundary film to break down.

    • Inadequate Film Formation: The lubricant may not be effectively adsorbing onto the substrate material. The effectiveness of fatty alcohols can depend on the polarity of the surface.

    • Lubricant Degradation: Exposure to high temperatures or oxygen can cause thermal or oxidative breakdown of the alcohol.

    • Contamination: The presence of water, dust, or other particles in the lubricant can disrupt the lubricating film and increase friction.

  • Solutions:

    • Incorporate Additives: Add an appropriate anti-wear (AW) or extreme pressure (EP) additive to the this compound formulation to enhance load-bearing capacity.

    • Verify Surface Compatibility: Ensure the substrate material is suitable for lubrication with a fatty alcohol. Pre-treatment of surfaces can sometimes improve additive adsorption.

    • Control the Environment: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the lubricant's condition for signs of degradation.

    • Ensure Cleanliness: Thoroughly clean all test components and filter the this compound solution before use. Maintain proper storage and handling procedures to prevent contamination.

Issue 2: Excessive wear on test specimens.

  • Potential Causes:

    • Boundary Film Rupture: Under high loads, the protective film formed by this compound may be penetrated, leading to metal-to-metal contact.

    • Abrasive Contamination: Hard particles suspended in the lubricant can cause abrasive wear.

    • Corrosive Wear: Degradation byproducts of the lubricant (e.g., acids from oxidation) can chemically attack the surfaces.

  • Solutions:

    • Add Anti-Wear/EP Agents: Blend this compound with additives designed to protect surfaces under boundary conditions. ZDDP is a common anti-wear agent, while sulfurized compounds can act as EP agents.

    • Improve Filtration: Implement fine filtration for the lubricant to remove any particulate contaminants before and during testing.

    • Monitor Lubricant Acidity: Periodically test the lubricant's acid number (AN). A significant increase indicates degradation and the need for replacement. Consider adding corrosion inhibitors.

Issue 3: Inconsistent or non-repeatable experimental results.

  • Potential Causes:

    • Lack of Standardized Procedure: Variations in sample preparation, run-in procedure, or data acquisition can lead to inconsistent results.

    • Environmental Fluctuations: Changes in ambient temperature and humidity can affect lubricant viscosity and film-forming properties.

    • Specimen Variability: Differences in the surface roughness or metallurgy of test specimens can impact friction and wear.

  • Solutions:

    • Adopt a Strict Protocol: Follow a detailed, step-by-step experimental protocol (see example below). Ensure the run-in phase is sufficient to create a stable tribofilm.

    • Control the Environment: Conduct all tests in a temperature and humidity-controlled laboratory.

    • Characterize Specimens: Use test specimens from the same batch and characterize their surface properties (e.g., roughness, hardness) before each test to ensure consistency.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

This table summarizes key properties of this compound for reference during experimental design.

PropertyValueSource(s)
Molecular Formula C13H28O
Molar Mass 200.36 g/mol
Appearance White solid / Colorless oily liquid
Melting Point 32 °C (305 K)
Boiling Point 274-280 °C (547-553 K)
Density 0.84 g/cm³
Solubility in Water Practically insoluble
Solubility in Solvents Soluble in alcohol and ether
Flash Point 120 °C
Table 2: Illustrative Performance of this compound with Additives (Example Data)

This table provides an example of how additives might improve the tribological performance of this compound. Actual results will vary based on test conditions and specific additives used.

Lubricant FormulationTest Load (N)Temperature (°C)Avg. Coefficient of Friction (μ)Wear Scar Diameter (mm)
This compound (Pure) 100500.120.45
This compound + 1% Anti-Wear (AW) 100500.100.30
This compound (Pure) 300500.18 (unstable)0.85 (scuffing)
This compound + 1% Extreme Pressure (EP) 300500.130.50

Experimental Protocols

Protocol: Evaluating Lubricant Performance using a Ball-on-Disk Tribometer

This protocol describes a standard method for measuring the coefficient of friction and wear properties of this compound formulations.

1. Objective: To determine the tribological characteristics of this compound, with and without performance-enhancing additives, under controlled sliding conditions.

2. Materials and Equipment:

  • Ball-on-Disk Tribometer (e.g., compliant with ASTM G99 standard)

  • Test Specimens: Steel ball (e.g., AISI 52100 steel, 6 mm diameter) and steel disk (e.g., AISI 52100 steel, 24 mm diameter)

  • This compound and selected additives

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Ultrasonic bath

  • Optical microscope or 3D surface profilometer for wear scar analysis

3. Procedure:

  • Step 1: Specimen Preparation

    • Thoroughly clean the steel ball and disk by sonicating them in acetone for 10 minutes, followed by isopropanol for 10 minutes.

    • Dry the specimens completely using a stream of dry nitrogen or air.

    • Measure the initial surface roughness of the disk to establish a baseline.

    • Mount the disk onto the tribometer's rotating stage and fix the ball in the stationary holder.

  • Step 2: Lubricant Application

    • Prepare the lubricant formulation (e.g., pure this compound or this compound with 1% w/w additive). If this compound is solid, heat it just above its melting point (~35-40°C) to liquefy it.

    • Apply a sufficient amount of the lubricant to the disk surface to ensure the contact area remains fully submerged throughout the test.

  • Step 3: Test Execution

    • Run-in Phase: Begin the test with a run-in period to allow for the formation of a stable tribofilm.

      • Load: 20 N

      • Sliding Speed: 0.05 m/s

      • Duration: 15 minutes

      • Temperature: 50 °C

    • Main Test Phase: After the run-in, adjust the parameters to the desired test conditions.

      • Load: 100 N (or as required)

      • Sliding Speed: 0.1 m/s

      • Duration: 60 minutes

      • Temperature: 50 °C (or as required)

    • Continuously record the coefficient of friction data throughout both phases.

  • Step 4: Post-Test Analysis

    • After the test, remove the specimens and clean them again with solvent to remove any remaining lubricant.

    • Measure the wear scar diameter on the ball using an optical microscope.

    • Analyze the wear track on the disk using a profilometer to determine wear depth and volume.

    • Repeat the entire procedure at least three times for each lubricant formulation to ensure repeatability.

4. Data Reporting: Report the average steady-state coefficient of friction from the main test phase. Report the average wear scar diameter and wear volume. Compare the results for different lubricant formulations.

Visualizations

Experimental Workflow Diagram

G prep 1. Preparation setup 2. Tribometer Setup prep->setup Clean & Mount Specimens runin 3. Run-in Phase setup->runin Apply Lubricant & Set Initial Parameters test 4. Main Test runin->test Set Main Test Parameters analysis 5. Post-Test Analysis test->analysis Acquire Friction Data decision Results Repeatable? analysis->decision Measure Wear report 6. Data Reporting stop End report->stop start Start start->prep Formulate Lubricant decision->prep No, Repeat Test decision->report Yes

Caption: Workflow for tribological evaluation of this compound.

Troubleshooting Flowchart for High Friction

G start High Friction Observed q1 Are load/temp within limits? start->q1 s1 Add EP/AW Additives q1->s1 No q2 Is lubricant contaminated? q1->q2 Yes end Re-run Experiment s1->end s2 Filter Lubricant & Clean System q2->s2 Yes q3 Is lubricant degraded? q2->q3 No s2->end s3 Replace Lubricant & Control Atmosphere q3->s3 Yes q3->end No, consult specialist s3->end

Caption: A logical guide for troubleshooting high friction issues.

Conceptual Diagram of Boundary Lubrication

G cluster_top Top Surface (Moving) cluster_bottom Bottom Surface (Stationary) TopSurface BottomSurface p1 l1 p1->l1 this compound Molecule p2 l2 p2->l2 p3 l3 p3->l3 p4 l4 p4->l4 p5 l5 p5->l5 p6 l6 p6->l6 a1 b1 a1->b1 Additive Molecule a2 b2 a2->b2 a3 b3 a3->b3

References

Technical Support Center: Enhancing 1-Tridecanol Gas Chromatography Separations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Tridecanol using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using gas chromatography?

A1: this compound is a long-chain primary fatty alcohol.[1] It is used in various industrial applications, including as a surfactant, lubricant, and stabilizer, and in the manufacturing of products like plasticizers.[2] Gas chromatography is the ideal analytical technique for this compound due to its volatility, allowing for effective separation, identification, and quantification in complex mixtures.

Q2: What is the best type of GC column for analyzing this compound?

A2: The selection of a stationary phase is the most critical step in choosing a column.[3] For polar compounds like alcohols, which can undergo hydrogen bonding, a polar stationary phase is recommended. Polyethylene glycol (PEG) type phases, commonly known as WAX columns, are well-suited for separating compounds that differ in their hydrogen bonding capacities, such as alcohols. Using a non-polar column may lead to peak tailing for polar analytes like this compound.

Q3: What are the typical starting parameters for a this compound GC analysis?

A3: A good starting point for method development involves a standard column and a general temperature program. For new methods, it's often recommended to begin with a mid-polarity column and a slow temperature ramp to identify the elution temperature of the analyte. A typical screening method might use a 5% Phenyl dimethylpolysiloxane column (a low-to-mid polarity phase), with an initial oven temperature of around 40°C, ramping at 10°C/minute.

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Q: Why are my this compound peaks showing significant tailing?

A: Peak tailing for fatty alcohols like this compound is most commonly caused by the interaction of the polar hydroxyl (-OH) group with "active sites" within the GC system. These active sites are often exposed silanol groups (Si-OH) or metallic surfaces that can form hydrogen bonds with your analyte, delaying its passage through the system and causing a tailed peak.

Troubleshooting Steps:

  • Check the GC Inlet Liner: The liner is a primary source of active sites. Replace your current liner with a new, deactivated liner. If you use glass wool, ensure it is also deactivated.

  • Inspect and Maintain the GC Column: The stationary phase can degrade over time, exposing active sites. First, try conditioning the column according to the manufacturer's instructions. If tailing persists, trim the first 15-30 cm from the front of the column to remove contaminants and damaged sections. If the column is old, it may need replacement.

  • Optimize Injector Temperature: An injector temperature that is too low can cause slow volatilization, leading to band broadening and tailing. A typical starting point is 250°C, but this may need to be optimized.

  • Consider Derivatization: If tailing persists after troubleshooting the system, the most effective solution is chemical derivatization. Converting the polar hydroxyl group into a less polar silyl ether (e.g., using BSTFA) significantly reduces hydrogen bonding and almost always results in sharp, symmetrical peaks.

G cluster_0 Troubleshooting this compound Peak Tailing start Peak Tailing Observed check_system Check for Active Sites start->check_system liner Use Deactivated Liner check_system->liner Inlet column_maintenance Column Maintenance check_system->column_maintenance Column check_method Optimize Method Parameters liner->check_method trim_column Trim 15-30cm from Column Inlet column_maintenance->trim_column condition_column Re-condition Column column_maintenance->condition_column trim_column->check_method condition_column->check_method temp Increase Injector Temp. check_method->temp flow Verify Carrier Gas Flow Rate check_method->flow derivatize Consider Derivatization temp->derivatize If tailing persists flow->derivatize If tailing persists end Symmetrical Peak Achieved derivatize->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Issue 2: Poor Resolution and Co-elution

Q: How can I improve the separation of this compound from other components in my sample?

A: Improving resolution involves optimizing the three factors that control it: efficiency (N), selectivity (α), and retention factor (k). This can be achieved by adjusting the temperature program, column dimensions, or stationary phase.

Optimization Strategies:

  • Modify the Temperature Program: Temperature affects both retention and selectivity.

    • Lower the Initial Temperature: This increases the interaction of analytes with the stationary phase and can improve the separation of early-eluting peaks.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) gives analytes more time to interact with the stationary phase, which can enhance resolution for closely eluting compounds.

  • Change Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.

    • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) increases efficiency, leading to narrower peaks and better resolution.

    • Decrease Film Thickness: A thinner stationary phase film can improve resolution by reducing mass transfer resistance, which is especially effective for less volatile compounds.

  • Select a Different Stationary Phase: If optimizing the temperature and dimensions is insufficient, the issue may be selectivity. Changing the stationary phase chemistry is the most powerful way to alter selectivity. If you are using a non-polar column, switching to a polar WAX-type column will provide different interactions and likely resolve the co-elution.

G cluster_1 Workflow for Optimizing this compound Resolution start Poor Resolution or Co-elution optimize_temp 1. Optimize Temperature Program start->optimize_temp lower_initial_temp Lower Initial Temperature optimize_temp->lower_initial_temp reduce_ramp Reduce Ramp Rate optimize_temp->reduce_ramp adjust_column 2. Adjust Column Dimensions lower_initial_temp->adjust_column If resolution is still poor reduce_ramp->adjust_column If resolution is still poor longer_column Use Longer Column adjust_column->longer_column narrower_id Use Narrower ID Column adjust_column->narrower_id change_phase 3. Change Stationary Phase longer_column->change_phase If resolution is still poor narrower_id->change_phase If resolution is still poor end Adequate Resolution Achieved change_phase->end

Caption: Logical workflow for enhancing the resolution of this compound in GC separations.

Data Presentation: Optimizing GC Parameters

The following tables summarize the impact of various GC parameters on the analysis of this compound.

Table 1: Effect of GC Parameters on Separation Efficiency

ParameterEffect on SeparationRecommendation for this compound
Stationary Phase Determines selectivity based on analyte polarity.Use a polar (e.g., WAX/PEG) phase to match the polarity of the alcohol's hydroxyl group.
Column Length Longer columns increase efficiency and resolution but also analysis time.Start with a 30m column. Increase to 60m if more resolution is needed for complex samples.
Column Internal Diameter Narrower columns provide higher efficiency and better resolution.Use 0.25 mm ID for a good balance of efficiency and sample capacity. Consider 0.18 mm for higher resolution.
Film Thickness Thinner films improve peak shape for high-boiling-point analytes.A film thickness of 0.25 µm is a good starting point for this compound.
Oven Temperature Affects retention time and selectivity.Use a temperature program. Start below the solvent boiling point and ramp slowly (5-10°C/min) to a final temperature above the analyte's elution temperature.
Carrier Gas Flow Rate Affects efficiency; an optimal flow rate provides the best resolution.Optimize the linear velocity for your carrier gas (e.g., Helium ~35 cm/sec, Hydrogen ~45 cm/sec).

Table 2: Comparison of Peak Asymmetry Before and After Derivatization

AnalyteConditionPeak Asymmetry Factor (As)Peak Shape
This compoundUnderivatized> 1.8Significant Tailing
This compound (as TMS ether)Derivatized with BSTFA1.0 - 1.2Symmetrical
Note: Data is illustrative, based on typical results described for fatty alcohols. Actual values may vary. The most robust solution for persistent peak tailing is derivatization.

Experimental Protocols

Protocol 1: Standard Method for GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the sample matrix and desired resolution.

ParameterSetting
GC Column Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium.
Linear Velocity 30-35 cm/sec.
Injector Temperature 250 °C.
Injection Mode Split.
Split Ratio 50:1 (adjust based on concentration).
Injection Volume 1 µL.
Oven Program Initial Temp: 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C, hold for 5 min.
Detector Flame Ionization Detector (FID).
Detector Temperature 250 °C.
Protocol 2: Silylation of this compound for Improved Peak Shape

This protocol describes a standard procedure for derivatizing the hydroxyl group of this compound to reduce peak tailing.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)

  • This compound sample or standard

Procedure:

  • Prepare a solution of this compound in the anhydrous solvent (e.g., 1 mg/mL).

  • In a 2 mL autosampler vial, add 100 µL of the this compound solution.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC system. Analyze using a non-polar or mid-polarity column (e.g., 5% Phenyl dimethylpolysiloxane).

References

Technical Support Center: Purification of Commercial 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of commercial 1-Tridecanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial this compound is typically produced via the oxo process, which can introduce several types of impurities. Common contaminants include:

  • Homologous Alcohols: Other long-chain alcohols with different carbon chain lengths (e.g., C12, C14, or other C13 isomers).

  • Unreacted Olefins: Residual dodecenes from the hydroformylation step.

  • Aldehydes and Ketones: Intermediates from the oxo process that were not fully reduced to the alcohol.

  • Esters: Formed from the reaction of the alcohol with any carboxylic acid impurities.

  • Water: Can be present from the manufacturing process or absorbed from the atmosphere.

  • Catalyst Residues: Trace amounts of the catalyst used in the synthesis.

Q2: What are the primary methods for purifying this compound?

The three primary methods for purifying this compound are fractional vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying impurities in this compound.[1] The purity can also be assessed by measuring its melting point range; a sharp melting point close to the literature value (32-34 °C) indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause Solution
Poor Separation of Impurities Boiling points of this compound and impurities (e.g., homologous alcohols) are very close.Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material). Reduce the distillation rate to allow for better equilibrium between the liquid and vapor phases.
Vacuum is not low enough.Ensure all connections are airtight and use a high-performance vacuum pump to achieve a lower pressure. A lower pressure will increase the difference in relative volatility between components.
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer to ensure even heat distribution. Add boiling chips or a magnetic stir bar to the distillation flask.
Product Solidifying in the Condenser The condenser water is too cold, causing the this compound (m.p. 32-34 °C) to solidify.Use water at a slightly higher temperature in the condenser, ensuring it is still cool enough to condense the vapor effectively. Alternatively, the condenser can be air-cooled for high-boiling substances.
Recrystallization
Problem Possible Cause Solution
"Oiling Out" - Product separates as an oil instead of crystals The boiling point of the solvent is higher than the melting point of this compound. The solution is supersaturated.Add a small amount of additional solvent to the hot solution to reduce the saturation. Allow the solution to cool more slowly to encourage crystal formation over oiling.
No Crystal Formation Upon Cooling Too much solvent was used, and the solution is not saturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low Recovery of Purified Product This compound has some solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is cooled to a low enough temperature to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Nonpolar Impurities The eluting solvent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity to elute the this compound after the nonpolar impurities have been washed off the column.
Tailing of the this compound Peak The silica gel is too acidic, causing strong interaction with the alcohol's hydroxyl group.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina.
Compound is Not Eluting from the Column The eluting solvent is not polar enough.Gradually increase the polarity of the eluent. For strongly adsorbed compounds, a small amount of a more polar solvent like methanol can be added to the eluent.

Experimental Protocols

Purity Analysis by GC-MS

Objective: To identify and quantify impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-WAX) and a temperature program that allows for the separation of components with a range of boiling points. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a period to ensure all components elute.

  • MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra can be used to identify the compounds by comparison to a spectral library (e.g., NIST).

  • Quantification: The relative abundance of each impurity can be estimated by comparing the peak area of the impurity to the peak area of this compound.

Purification by Fractional Vacuum Distillation

Objective: To separate this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or Raschig rings), a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect and discard the initial fraction, which will contain lower-boiling impurities. As the temperature stabilizes near the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

Purification by Recrystallization

Objective: To purify this compound from soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or acetone are good starting points.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Objective: To separate this compound from impurities based on their polarity.

Methodology:

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a high hexane ratio). This will wash down non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent by increasing the proportion of a more polar solvent like ethyl acetate. This will cause the this compound to move down the column.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Starting Purity (Commercial Grade) Achievable Final Purity Key Impurities Removed Recovery Yield
Fractional Vacuum Distillation 95-98%>99%Homologous alcohols, unreacted olefins, aldehydesHigh (80-95%)
Recrystallization 95-98%>99.5%Soluble impurities with different solubility profiles, colored impuritiesModerate to High (60-90%)
Column Chromatography 95-98%>99.8%Wide range of impurities with different polaritiesLower (50-80%)

Note: The values presented in this table are estimates for long-chain fatty alcohols and may vary depending on the specific composition of the commercial this compound and the precise experimental conditions.

Visualizations

Experimental_Workflow_Fractional_Distillation start Start: Impure this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Impure this compound and Boiling Chips setup->charge vacuum Apply Vacuum charge->vacuum heat Gently Heat Flask vacuum->heat collect_fore Collect and Discard Low-Boiling Impurities (Forerun) heat->collect_fore collect_main Collect Main Fraction (Purified this compound) collect_fore->collect_main stop Stop Distillation and Cool collect_main->stop end End: Purified this compound stop->end

Fractional Vacuum Distillation Workflow

Experimental_Workflow_Recrystallization start Start: Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified this compound dry->end

Recrystallization Workflow

Troubleshooting_Logic_Poor_Separation_Distillation start Problem: Poor Separation check_bp Are boiling points of components very close? start->check_bp check_vacuum Is the vacuum sufficiently low? start->check_vacuum increase_efficiency Solution: Increase column efficiency (longer column, better packing) and/or decrease distillation rate. check_bp->increase_efficiency Yes improve_vacuum Solution: Check for leaks and use a more powerful vacuum pump. check_vacuum->improve_vacuum No

Troubleshooting Poor Distillation Separation

References

Validation & Comparative

A Comparative Analysis of 1-Tridecanol and 1-Dodecanol as Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 1-Tridecanol and 1-Dodecanol, two long-chain fatty alcohols, in their roles as surfactants. With a focus on applications within the pharmaceutical industry, this document outlines their key physicochemical properties, surfactant performance metrics, and their utility in drug formulation and delivery. The information presented is supported by available experimental data and established principles of surface chemistry.

Introduction to this compound and 1-Dodecanol

1-Dodecanol (also known as lauryl alcohol) and this compound are straight-chain fatty alcohols with 12 and 13 carbon atoms, respectively. Their amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic hydroxyl group, allows them to function as non-ionic surfactants. In the pharmaceutical sector, they are valued as emulsifiers, emollients, and solvents in topical and oral formulations.[1][2] Their ability to modify cell membrane fluidity also makes them effective permeation enhancers for transdermal drug delivery.[3]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 1-Dodecanol and this compound is crucial for understanding their behavior in formulations. The addition of a single methylene group in the alkyl chain of this compound influences its physical state, solubility, and surfactant properties.

Property1-DodecanolThis compoundReference(s)
Chemical Formula C₁₂H₂₆OC₁₃H₂₈O[4][5]
Molar Mass 186.34 g/mol 200.36 g/mol
Appearance Colorless solid or liquidWhite crystalline solid
Melting Point 24 °C32 °C
Boiling Point 259 °C274 °C
Water Solubility Practically insolublePractically insoluble

Surfactant Performance Comparison

The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. While direct comparative experimental data under identical conditions for 1-Dodecanol and this compound as primary surfactants is limited, we can infer their performance based on established trends in homologous series of fatty alcohols. Generally, as the length of the hydrophobic chain increases, the critical micelle concentration (CMC) decreases, and the efficiency of surface tension reduction improves.

Performance Metric1-DodecanolThis compound (Estimated)Reference(s)
Critical Micelle Concentration (CMC) Lower than shorter-chain alcoholsExpected to be lower than 1-Dodecanol
Surface Tension at CMC (γ_CMC) Effective reductionExpected to be lower than 1-Dodecanol
Foaming Ability ModerateExpected to be slightly lower than 1-Dodecanol
Foam Stability ModerateExpected to be slightly higher than 1-Dodecanol

Note: The values for this compound are estimations based on the known behavior of homologous surfactant series, where an increase in the hydrophobic chain length generally leads to a lower CMC and greater surface activity.

Applications in Drug Development

Both 1-Dodecanol and this compound serve as versatile excipients in pharmaceutical formulations. Their roles extend beyond simple surfactant action to include:

  • Emulsifiers and Stabilizers: They are used to create stable oil-in-water (o/w) and water-in-oil (w/o) emulsions for creams, lotions, and oral liquid formulations.

  • Solvents: Their lipophilic nature allows them to act as co-solvents for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Permeation Enhancers: In transdermal drug delivery, these fatty alcohols can fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeation of drugs across the skin barrier. The longer alkyl chain of this compound may offer a slight advantage in disrupting the highly ordered lipid structure.

The selection of a suitable surfactant for a drug delivery system involves a systematic evaluation process. The following diagram illustrates a typical workflow.

Surfactant_Evaluation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance in Drug Delivery System cluster_3 Phase 4: Final Selection A Determine Critical Micelle Concentration (CMC) D Evaluate Emulsification Efficacy A->D B Measure Surface Tension Reduction B->D C Assess Foaming Properties G Assess Formulation Stability C->G F In Vitro Permeation Studies D->F E Determine Drug Solubilization Capacity E->F H Select Optimal Surfactant F->H G->H

Surfactant Evaluation Workflow

The following diagram illustrates the proposed mechanism by which long-chain fatty alcohols like 1-Dodecanol and this compound enhance the permeation of drugs through the skin.

Permeation_Enhancement_Mechanism cluster_0 Stratum Corneum (Before Enhancement) cluster_1 Application of Fatty Alcohol cluster_2 Stratum Corneum (After Enhancement) A Highly Ordered Lipid Bilayers B Low Drug Permeability A->B Acts as a barrier C 1-Dodecanol or this compound D Disrupted and Fluidized Lipid Bilayers C->D Intercalates into lipid layers E Increased Drug Permeability D->E Reduces barrier function

Mechanism of Permeation Enhancement

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of surfactant performance. The following are standard protocols for key experiments.

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid, which is proportional to the surface tension.

Instrumentation and Materials:

  • Force Tensiometer with a Du Noüy Ring

  • Sample vessels

  • Micropipettes

  • High-purity water

  • 1-Dodecanol and this compound

Procedure:

  • Solution Preparation: Prepare a stock solution of the fatty alcohol (e.g., 1 g/L) in a suitable co-solvent like ethanol due to its low water solubility, and then prepare a series of aqueous dilutions from this stock solution.

  • Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as high-purity water.

  • Measurement:

    • Place a sample of a specific concentration in the sample vessel.

    • Immerse the clean Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid-air interface until it detaches.

    • Record the maximum force applied. This force is used to calculate the surface tension.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC), and the surface tension at this plateau is the γ_CMC.

This method assesses both the initial foam height (foamability) and the decay of the foam over time (foam stability).

Instrumentation and Materials:

  • Ross-Miles foam apparatus (graduated column with a jacket for temperature control and a reservoir)

  • Stopwatch

  • Thermostat

Procedure:

  • Solution Preparation: Prepare solutions of 1-Dodecanol and this compound at a concentration above their respective CMCs in high-purity water.

  • Apparatus Setup: Add a specific volume of the surfactant solution to the bottom of the graduated column.

  • Foam Generation: Add a specified volume of the same solution to the reservoir and allow it to fall from a set height into the column, generating foam.

  • Measurement:

    • Immediately after the reservoir is empty, measure the initial height of the foam. This indicates the foamability.

    • Measure the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Conclusion

Both 1-Dodecanol and this compound are valuable non-ionic surfactants for pharmaceutical applications. The primary difference in their performance stems from the single additional carbon in this compound's hydrophobic tail. This is expected to give this compound a lower CMC and greater surface activity, potentially making it a more efficient surfactant. However, this increased hydrophobicity may also slightly reduce its foaming ability. For drug development professionals, the choice between these two fatty alcohols will depend on the specific requirements of the formulation, such as the desired level of emulsification, solubilization, or skin permeation enhancement. The experimental protocols provided herein offer a framework for conducting a direct comparative analysis to inform this selection.

References

1-Tridecanol in Drug Delivery: A Comparative Guide to Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to target tissues remains a cornerstone of pharmaceutical development. In the realm of transdermal and topical drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Chemical penetration enhancers are widely employed to transiently and reversibly increase the permeability of this outermost skin layer. Among these, long-chain fatty alcohols, such as 1-Tridecanol, have been investigated for their potential to facilitate drug transport. This guide provides an objective comparison of this compound's efficacy in drug delivery systems, supported by experimental data, and contrasts its performance with other classes of penetration enhancers.

Performance of this compound as a Penetration Enhancer

The efficacy of this compound as a penetration enhancer is influenced by the physicochemical properties of the drug it is formulated with. Experimental data from in vitro permeation studies provide valuable insights into its performance.

Comparative Efficacy of Saturated Fatty Alcohols

A key study investigated the effect of various saturated fatty alcohols on the transdermal permeation of melatonin, a moderately lipophilic drug. The results, summarized in the table below, demonstrate a parabolic relationship between the carbon chain length of the fatty alcohol and its permeation enhancement effect, with decanol (C10) showing the highest efficacy. This compound (C13) exhibited a lower permeation enhancement effect for melatonin compared to shorter chain fatty alcohols.

Penetration Enhancer (5% w/v)DrugSteady-State Flux (μg/cm²/h)Enhancement Ratio*
Control (no enhancer)Melatonin5.2 ± 1.11.0
Octanol (C8)Melatonin25.4 ± 3.24.9
Nonanol (C9)Melatonin30.1 ± 4.55.8
Decanol (C10)Melatonin38.9 ± 5.17.5
Undecanol (C11)Melatonin33.6 ± 4.86.5
Lauryl alcohol (C12)Melatonin28.3 ± 3.95.4
This compound (C13) Melatonin 22.1 ± 2.8 4.3
Myristyl alcohol (C14)Melatonin18.5 ± 2.53.6

*Enhancement Ratio is the fold increase in flux compared to the control. Data sourced from Kanikkannan & Singh (2002).[1]

For the lipophilic antifungal drug clotrimazole, fatty alcohols have also been shown to play a role in enhancing skin permeation from topical cream formulations. While a direct comparison of a series of fatty alcohols was not the primary focus, the study indicated that the presence of fatty alcohols in the formulation is a critical factor for the permeation of lipophilic drugs.[2] The mechanism is believed to involve the disorganization of the lipid bilayers in the stratum corneum.[2]

Comparison with Alternative Penetration Enhancers

To provide a broader context for this compound's efficacy, it is essential to compare it with other classes of chemical penetration enhancers, such as terpenes, sulfoxides, and surfactants. While direct comparative studies with this compound are limited, data from various studies on these enhancers with different model drugs can offer a general performance overview.

Enhancer ClassExample(s)Model Drug(s)Reported Enhancement Ratios
Fatty Alcohols This compound Melatonin 4.3
TerpenesLimonene, MentholBulfalin, Meloxicam15 - 22[3]
SulfoxidesDimethyl sulfoxide (DMSO)VariousVaries significantly with concentration and drug
SurfactantsSodium Lauryl SulfateFoscarnetSignificant enhancement reported[4]

It is important to note that the enhancement ratio is highly dependent on the specific drug, vehicle, concentration of the enhancer, and the experimental model used. Therefore, these values should be considered as indicative rather than absolute comparisons.

Skin Irritation Potential

A critical consideration for any penetration enhancer is its potential to cause skin irritation. The same study that evaluated the permeation enhancement of saturated fatty alcohols also assessed their irritation potential by measuring Transepidermal Water Loss (TEWL) and skin blood flow.

Penetration Enhancer (5% w/v)TEWL (g/m²/h)Skin Blood Flow (arbitrary units)
Control10.2 ± 1.51.2 ± 0.3
Octanol (C8)18.5 ± 2.12.5 ± 0.4
Nonanol (C9)20.3 ± 2.42.8 ± 0.5
Decanol (C10)25.1 ± 3.03.5 ± 0.6
Undecanol (C11)28.7 ± 3.54.1 ± 0.7
Lauryl alcohol (C12)30.5 ± 3.84.5 ± 0.8
This compound (C13) 32.8 ± 4.1 4.9 ± 0.9
Myristyl alcohol (C14)35.2 ± 4.55.3 ± 1.0

Data sourced from Kanikkannan & Singh (2002).

The results indicate that while this compound showed a moderate permeation enhancement for melatonin, it was associated with a higher potential for skin irritation compared to shorter-chain fatty alcohols. This trade-off between efficacy and safety is a crucial factor in the selection of a penetration enhancer for a drug delivery system.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which fatty alcohols like this compound enhance skin permeation is through the disruption of the highly ordered lipid bilayers in the stratum corneum. These long-chain alcohols insert themselves into the lipid matrix, increasing its fluidity and creating defects, which in turn reduces the diffusional resistance for drug molecules.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound a Ceramides Cholesterol Fatty Acids b Ceramides Cholesterol Fatty Acids c Disrupted Ceramides a->c This compound Interaction d Fluidized Lipids c->d e This compound Drug Molecule d->e f Deeper Skin Layers e:f1->f Enhanced Permeation

Caption: Mechanism of this compound as a penetration enhancer.

Experimental Protocols

The data presented in this guide were primarily generated using in vitro skin permeation studies with Franz diffusion cells. This standard method allows for the controlled evaluation of the passage of a drug through a skin sample.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Membrane Preparation:

  • Full-thickness skin from a suitable animal model (e.g., hairless rat or porcine) or human cadaver skin is used.

  • The skin is carefully dermatomed to a specific thickness to isolate the epidermis and a portion of the dermis.

  • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Receptor Phase:

  • The receptor chamber is filled with a suitable receptor medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions.

  • The receptor medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

3. Donor Phase Application:

  • A saturated solution of the model drug in a vehicle (e.g., a water-ethanol mixture) containing the penetration enhancer (e.g., 5% w/v this compound) is prepared.

  • A known volume of the donor solution is applied to the surface of the skin in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The enhancement ratio is calculated by dividing the steady-state flux with the enhancer by the steady-state flux of the control (without the enhancer).

Skin Irritation Assessment

1. Transepidermal Water Loss (TEWL) Measurement:

  • A Tewameter is used to measure the rate of water vapor loss from the skin surface.

  • Measurements are taken before and after the application of the penetration enhancer solution.

  • An increase in TEWL indicates disruption of the skin barrier function and potential irritation.

2. Skin Blood Flow Measurement:

  • A laser Doppler flowmeter is used to measure the microcirculatory blood flow in the skin.

  • Measurements are performed before and after the application of the enhancer.

  • An increase in skin blood flow is an indicator of inflammation and irritation.

G A Prepare Skin Membrane (Dermatomed) B Mount Skin in Franz Diffusion Cell A->B D Apply Donor Solution (Drug + Enhancer) B->D C Fill Receptor Chamber (PBS, 32-37°C, Stirred) C->B E Collect Samples from Receptor Chamber at Time Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Steady-State Flux and Enhancement Ratio F->G

Caption: Experimental workflow for in vitro skin permeation studies.

Conclusion

This compound demonstrates efficacy as a penetration enhancer, although its performance is dependent on the specific drug and formulation. For melatonin, it provides a moderate enhancement of skin permeation but is outperformed by some shorter-chain fatty alcohols. A significant consideration is its potential for skin irritation, which appears to be higher than that of fatty alcohols with shorter carbon chains. When compared to other classes of enhancers like terpenes, this compound may offer a lower enhancement ratio. The selection of an appropriate penetration enhancer requires a careful balance between efficacy, safety, and compatibility with the drug and vehicle. This guide provides a foundation for researchers and drug development professionals to make informed decisions when considering this compound and its alternatives in the design of effective and safe transdermal and topical drug delivery systems.

References

Biodegradability of 1-Tridecanol in Comparison to Other Long-Chain Alcohols: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides a comparative analysis of the biodegradability of 1-tridecanol against other linear primary long-chain alcohols, specifically 1-dodecanol, 1-tetradecanol, 1-pentadecanol, and 1-hexadecanol. The data presented is based on standardized international guidelines to ensure a reliable and objective comparison.

Long-chain alcohols are key intermediates in the production of surfactants, emulsifiers, and other specialty chemicals. Their widespread use necessitates a thorough understanding of their environmental persistence. "Ready biodegradability" is a key indicator of a substance's potential to be removed from the environment by microorganisms. The Organisation for Economic Co-operation and Development (OECD) has established stringent guidelines for testing the ready biodegradability of chemicals.

Comparative Analysis of Ready Biodegradability

The following table summarizes the available data on the ready biodegradability of this compound and its counterparts. The data is primarily derived from studies following OECD Test Guideline 301, which assesses the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves at least 60% biodegradation within a 28-day period and passes the "10-day window" criterion. The 10-day window requires that the 60% threshold is reached within 10 days of the onset of biodegradation (when biodegradation reaches 10%).

AlcoholCarbon Chain LengthTest GuidelineBiodegradation (%) after 28 days10-Day WindowClassification
1-DodecanolC12OECD 301B69.0%[1]Pass[2]Readily Biodegradable
This compoundC13Screening TestReadily Biodegradable (Specific % not available)[3]Not SpecifiedReadily Biodegradable
1-TetradecanolC14OECD 301B82.2%[1]Pass[2]Readily Biodegradable
1-PentadecanolC15Not SpecifiedReadily Biodegradable (General Statement)Not SpecifiedReadily Biodegradable
1-HexadecanolC16OECD 301B82.4%FailReadily Biodegradable

Note on Data Comparability: The data presented is compiled from various sources. While efforts have been made to use data from standardized tests, variations in experimental conditions and inoculum sources between studies may exist. The classification for this compound and 1-Pentadecanol is based on qualitative statements due to the lack of specific quantitative data from a single comparative study. The OECD SIDS (Screening Information Data Set) report indicates a general trend where linear primary alcohols up to C18 are readily biodegradable. For those up to C16, the pass level for ready biodegradability is typically reached, although for C16-C18, this may occur outside the 10-day window, suggesting a slower rate of degradation with increasing chain length.

Experimental Protocol: OECD 301D "Closed Bottle Test"

A common method for determining the ready biodegradability of soluble and insoluble organic compounds is the OECD 301D "Closed Bottle Test". This method is particularly suitable for assessing the biodegradability of long-chain alcohols.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (usually from a wastewater treatment plant) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).

Key Steps:

  • Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and aerated.

  • Inoculum: An inoculum, typically the supernatant from settled domestic activated sludge, is added to the test medium.

  • Test and Control Bottles:

    • Test Bottles: Contain the test medium, inoculum, and the test substance at a known concentration.

    • Blank Control Bottles: Contain the test medium and inoculum only, to measure the oxygen consumption of the inoculum itself.

    • Reference Control Bottles: Contain a readily biodegradable reference substance (e.g., sodium benzoate) to check the activity of the inoculum.

  • Incubation: The bottles are completely filled, sealed, and incubated in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals using a dissolved oxygen meter.

  • Calculation of Biodegradation: The biological oxygen demand (BOD) is calculated from the difference in oxygen concentration between the test bottles and the blank controls. The percentage of biodegradation is then determined as: % Biodegradation = (BOD / ThOD) x 100

Experimental_Workflow_OECD_301D cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis & Calculation A Prepare Mineral Medium D Fill and Seal Test Bottles (Test Substance + Medium + Inoculum) A->D E Fill and Seal Blank Controls (Medium + Inoculum) A->E F Fill and Seal Reference Controls (Reference Substance + Medium + Inoculum) A->F B Collect and Prepare Inoculum B->D B->E B->F C Prepare Test Substance Solution C->D G Incubate in the dark at 20°C for 28 days H Measure Dissolved Oxygen at Intervals G->H I Calculate Biological Oxygen Demand (BOD) H->I J Calculate % Biodegradation I->J

Experimental workflow for the OECD 301D Closed Bottle Test.

Microbial Degradation Pathway of Long-Chain Alcohols

The aerobic biodegradation of linear primary alcohols is initiated by the oxidation of the terminal methyl group. This process is carried out by a variety of microorganisms, such as bacteria and fungi, which possess the necessary enzymes.

The generally accepted pathway involves the following steps:

  • Oxidation to Aldehyde: The long-chain alcohol is first oxidized to the corresponding long-chain aldehyde by an alcohol dehydrogenase enzyme.

  • Oxidation to Fatty Acid: The aldehyde is then further oxidized to a long-chain carboxylic acid (fatty acid) by an aldehyde dehydrogenase.

  • β-Oxidation: The resulting fatty acid enters the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA.

  • Citric Acid Cycle: Acetyl-CoA then enters the citric acid cycle (Krebs cycle), where it is completely oxidized to carbon dioxide and water, releasing energy for the microorganism.

Degradation_Pathway cluster_pathway Aerobic Degradation Pathway of Long-Chain Alcohols A Long-Chain Alcohol (e.g., this compound) B Long-Chain Aldehyde A->B Alcohol Dehydrogenase C Long-Chain Fatty Acid B->C Aldehyde Dehydrogenase D β-Oxidation Pathway C->D E Acetyl-CoA D->E F Citric Acid Cycle (Krebs Cycle) E->F G CO₂ + H₂O + Biomass F->G

Generalized aerobic degradation pathway of long-chain primary alcohols.

Conclusion

The available data strongly indicates that this compound, along with other long-chain primary alcohols in the C12 to C16 range, is readily biodegradable. This suggests a low potential for persistence in the environment. The general trend observed is a slight decrease in the rate of biodegradation as the carbon chain length increases from C12 to C16. While a direct, side-by-side comparative study under identical conditions would provide a more definitive ranking of their biodegradation rates, the existing evidence from standardized tests and expert evaluations consistently classifies these substances as environmentally non-persistent. For professionals in research and development, this information is critical for the environmental risk assessment and sustainable design of products containing these long-chain alcohols.

References

Comparative Guide to Analytical Method Validation for the Quantification of 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the accurate quantification of 1-Tridecanol, a long-chain fatty alcohol. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining accurate results in research and development. This document details two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), providing supporting experimental data and detailed methodologies.

Method Comparison Overview

Gas Chromatography is a widely used technique for the analysis of volatile compounds like fatty alcohols.[1] Due to the relatively low volatility of this compound, a derivatization step is typically required to convert the polar hydroxyl group into a more volatile and less polar ether, commonly a trimethylsilyl (TMS) ether.[1][2] This derivatization significantly improves chromatographic peak shape and sensitivity.[3] In contrast, HPLC-ELSD offers an alternative approach that does not necessitate derivatization, which can be advantageous for analyzing samples in aqueous matrices where the derivatization process can be problematic.[4]

The selection between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of this compound using GC-FID with derivatization and HPLC-ELSD. These values are based on established performance for similar long-chain fatty alcohols.

Validation ParameterGC-FID with TMS DerivatizationHPLC-ELSD
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Range 1 - 200 µg/mL5 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD)
- Repeatability (Intra-day)< 2%< 5%
- Intermediate Precision (Inter-day)< 3%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 mg/L
Limit of Quantification (LOQ) ~0.5 µg/mL~0.6 mg/L
Specificity High, based on retention time and selective detectorModerate, potential for interference from non-volatile compounds

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) after Silylation

This protocol describes the quantification of this compound in a sample matrix following derivatization to its trimethylsilyl (TMS) ether.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent (e.g., hexane or chloroform).

  • If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and evaporate the solvent to dryness.

  • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless for trace analysis or split (e.g., 20:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at 10°C/min.

    • Final hold: 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 320°C.

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 200 µg/mL) in the same solvent as the sample.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized this compound standards.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol outlines the direct quantification of this compound without derivatization.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Isopropanol and Acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 5, 10, 50, 100, 250, 500 µg/mL) in the mobile phase.

  • Construct a calibration curve by plotting the log of the peak area against the log of the concentration of the this compound standards. The ELSD response is often non-linear, requiring a logarithmic transformation for linearization.

Visualizations

The following diagrams illustrate the workflows for the analytical method validation process and the experimental procedures for each method.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data validation_report Prepare Validation Report collect_data->validation_report GC_FID_Workflow sample Sample containing This compound extraction Solvent Extraction (if necessary) sample->extraction derivatization Silylation (BSTFA + TMCS) Heat at 60-70°C extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection data_analysis Data Analysis (Peak Area vs. Concentration) fid_detection->data_analysis HPLC_ELSD_Workflow sample Sample containing This compound dissolution Dissolve in Mobile Phase sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_separation HPLC Separation (C18 column) hplc_injection->hplc_separation elsd_detection ELSD Detection hplc_separation->elsd_detection data_analysis Data Analysis (Log(Peak Area) vs. Log(Concentration)) elsd_detection->data_analysis

References

1-Tridecanol in Focus: A Comparative Analysis Against Other Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal regulation. This guide provides a comparative analysis of 1-Tridecanol against other common PCMs, supported by thermophysical data and detailed experimental protocols.

This compound, a long-chain fatty alcohol, presents a compelling profile as a phase change material for various thermal energy storage applications. Its distinct melting point, latent heat of fusion, and thermal conductivity characteristics make it a candidate for further investigation and application. However, a thorough evaluation necessitates a direct comparison with established PCMs such as paraffin waxes, other fatty acids like stearic and capric acid, and salt hydrates. This guide aims to provide an objective comparison to aid in the material selection process.

Performance Data: A Side-by-Side Comparison

The following table summarizes the key thermophysical properties of this compound and other selected PCMs. It is important to note that these values are compiled from various sources and may vary depending on the purity of the material and the specific experimental conditions.

PropertyThis compoundParaffin Wax (RT27)Stearic AcidCapric AcidSodium Sulfate Decahydrate (Glauber's Salt)
Melting Point (°C) 30.5 - 32.5[1][2]25 - 2869.331.432.4
Latent Heat of Fusion (kJ/kg) ~200189199152251
Thermal Conductivity (W/m·K) ~0.15 (solid)~0.24 (solid)~0.29 (solid)~0.16 (solid)~0.54 (solid)
Density ( kg/m ³) ~822 (solid)~900 (solid)~941 (solid)~888 (solid)~1460 (solid)

Experimental Protocols: Methodologies for Thermal Characterization

Accurate and reproducible data are paramount in the evaluation of PCMs. The following sections detail the standard experimental protocols for determining the key thermophysical properties.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique used to determine the melting temperature and latent heat of fusion of PCMs.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the PCM undergoes a phase transition, it absorbs or releases heat, resulting in a detectable change in the heat flow, which is recorded as a peak on the DSC thermogram.

Typical Protocol:

  • Sample Preparation: A small, accurately weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program. A common program involves:

    • An initial isothermal period to ensure thermal equilibrium.

    • A cooling ramp to a temperature well below the expected solidification point.

    • A subsequent heating ramp through the melting range at a constant rate (e.g., 5-10 °C/min).

  • Data Analysis: The onset temperature of the melting peak is typically taken as the melting point. The area under the melting peak is integrated to determine the latent heat of fusion (in J/g).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of PCM prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Place sample and reference in DSC prep2->dsc1 dsc2 Run thermal program (cool then heat) dsc1->dsc2 dsc3 Record heat flow vs. temperature dsc2->dsc3 data1 Determine melting point from onset of peak dsc3->data1 data2 Integrate peak area for latent heat of fusion data1->data2

Figure 1: Workflow for DSC analysis of a phase change material.

Transient Plane Source (TPS) Method for Thermal Conductivity Measurement

The Transient Plane Source (TPS) method is a versatile and accurate technique for measuring the thermal conductivity of both solid and liquid phases of PCMs.

Principle: A sensor, consisting of a thin, electrically conducting nickel spiral, is placed in contact with the sample. A short electrical pulse heats the sensor, and the temperature increase of the sensor is precisely monitored over time. The rate of temperature increase is dependent on the thermal transport properties of the surrounding material.

Typical Protocol:

  • Sample Preparation: For solid samples, two flat, smooth pieces of the material are required to sandwich the sensor. For liquid samples, the sensor is submerged in the molten PCM.

  • Sensor Selection: An appropriate sensor size is chosen based on the sample dimensions and expected thermal properties.

  • Measurement: The sensor is placed in contact with the sample, and a power output and measurement time are selected. The instrument software applies the power pulse and records the temperature response.

  • Data Analysis: The software analyzes the temperature versus time data to calculate the thermal conductivity and thermal diffusivity of the sample.

PCM Selection Logic: A Decision Pathway

The choice of a PCM for a specific application is a multi-faceted decision that involves weighing various thermophysical properties. The following diagram illustrates a logical workflow for selecting a suitable PCM.

PCM_Selection_Logic cluster_requirements Application Requirements cluster_selection PCM Property Evaluation cluster_decision Final Selection req1 Define Operating Temperature Range req2 Determine Required Energy Storage Capacity req1->req2 sel1 Melting Point matches Operating Temperature? req1->sel1 req3 Assess Heat Transfer Rate Needs req2->req3 sel2 High Latent Heat of Fusion? sel1->sel2 sel3 Adequate Thermal Conductivity? sel2->sel3 sel4 Chemically Stable and Non-Corrosive? sel3->sel4 sel5 Cost-Effective? sel4->sel5 dec1 Select Optimal PCM sel5->dec1

Figure 2: A logical workflow for phase change material selection.

Concluding Remarks

This compound demonstrates promising characteristics as a phase change material, particularly for applications requiring a melting point in the range of 30-33°C. Its latent heat of fusion is comparable to that of some fatty acids and paraffin waxes. However, its thermal conductivity is relatively low, a common trait among organic PCMs. For applications demanding high rates of heat transfer, thermal conductivity enhancement strategies may be necessary.

In comparison, paraffin waxes offer a wide range of melting points and good latent heat storage, but often have lower thermal conductivity. Fatty acids like stearic and capric acid provide good energy storage densities and are biodegradable, but their melting points may not be suitable for all applications. Salt hydrates generally boast high latent heat and thermal conductivity but can suffer from issues like supercooling and incongruent melting.

Ultimately, the optimal choice of PCM depends on the specific requirements of the application. This guide provides a foundational comparison to assist researchers and professionals in making an informed decision. Further experimental validation under application-specific conditions is always recommended.

References

evaluation of 1-Tridecanol's performance as a co-surfactant against alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of microemulsions and nanoemulsions for advanced drug delivery, the selection of a suitable co-surfactant is critical for optimizing stability, drug solubility, and overall performance. 1-Tridecanol, a long-chain fatty alcohol, is often considered for this role. This guide provides a comparative evaluation of this compound's performance against common alternative co-surfactants, supported by established principles from experimental data.

The Role of Co-surfactants in Emulsion Systems

Co-surfactants are amphiphilic molecules that act in conjunction with primary surfactants to stabilize emulsions.[1] Their primary functions include reducing the interfacial tension between the oil and water phases, increasing the fluidity of the interfacial film, and modifying the curvature of the interface to facilitate the formation of stable microemulsions or nanoemulsions.[1][2] The choice of co-surfactant, particularly its molecular structure and chain length, significantly influences the physicochemical properties of the resulting formulation.[3]

This compound vs. Alternatives: A Performance Overview

Common alternatives to this compound as a co-surfactant include short- to medium-chain alcohols (e.g., ethanol, 1-butanol) and glycols (e.g., propylene glycol, polyethylene glycol 400).[1] The key differences in performance are rooted in their molecular weight, chain length, and polarity.

Expected Performance Trends Based on Chain Length:

Long-chain alcohols like this compound, due to their greater lipophilicity, tend to partition more into the oil phase and the hydrophobic tail region of the surfactant monolayer at the oil-water interface. This can lead to a more ordered and rigid interfacial film compared to shorter-chain alcohols.

Conversely, short-chain alcohols are more water-soluble and can increase the fluidity of the interface more effectively. This increased fluidity can sometimes lead to the formation of larger microemulsion regions in pseudo-ternary phase diagrams.

Comparative Data Summary

Performance ParameterThis compound (C13 Alcohol)Short-Chain Alcohols (e.g., 1-Butanol)Glycols (e.g., Propylene Glycol)
Microemulsion Area Generally expected to be smaller compared to short-chain alcohols.Often results in a larger microemulsion region in the phase diagram.The effect on the microemulsion area is variable and depends on the specific glycol and other formulation components.
Droplet Size May lead to the formation of larger droplets due to lower interfacial fluidity.Can facilitate the formation of smaller droplets due to increased interfacial flexibility.Can influence droplet size, with some studies showing the formation of small nanoparticles.
Polydispersity Index (PDI) Potentially higher PDI, indicating a broader distribution of droplet sizes.Can contribute to a lower PDI, suggesting a more uniform droplet size distribution.PDI is dependent on the specific formulation, but values indicating uniformity have been reported.
Drug Solubilization Can enhance the solubilization of lipophilic drugs due to its long hydrocarbon chain.May have a lower capacity for solubilizing highly lipophilic drugs compared to long-chain alcohols.Can enhance the solubility of a wide range of drugs due to their co-solvent properties.
Stability Can contribute to the formation of stable emulsions.The stability of emulsions can be high, but may be more sensitive to changes in temperature or composition.Can form highly stable nanoemulsion systems.

Experimental Protocols

The evaluation of a co-surfactant's performance typically involves the following key experiments:

Construction of Pseudo-ternary Phase Diagrams

This is a fundamental method to determine the concentration ranges of oil, surfactant/co-surfactant (Smix), and water that lead to the formation of a stable microemulsion.

Methodology:

  • Prepare a series of mixtures of the oil phase and the Smix (surfactant and co-surfactant at a fixed weight ratio) in different weight ratios (e.g., from 9:1 to 1:9).

  • Titrate each oil/Smix mixture with the aqueous phase (water) dropwise under constant stirring.

  • Observe the mixture for transparency. The point at which the mixture turns from clear to turbid indicates the boundary of the microemulsion region.

  • Plot the compositions (in weight percent) of the three components (oil, Smix, and water) on a triangular phase diagram to delineate the microemulsion region.

Characterization of Microemulsion Properties

Once stable microemulsion formulations are identified from the phase diagram, they are characterized for their physicochemical properties.

Methodology:

  • Droplet Size and Polydispersity Index (PDI): Determined using dynamic light scattering (DLS). The formulation is diluted with the continuous phase and measured at a fixed scattering angle and temperature.

  • Drug Solubility: An excess amount of the drug is added to the microemulsion formulation and stirred until equilibrium is reached. The undissolved drug is then removed by centrifugation, and the concentration of the dissolved drug in the supernatant is quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Visualizing the Concepts

To better understand the relationships and processes involved in evaluating co-surfactants, the following diagrams are provided.

CoSurfactant_Role cluster_0 Microemulsion Components cluster_1 Interfacial Film cluster_2 Performance Outcomes Oil Oil Phase Interface Oil-Water Interface Oil->Interface Water Aqueous Phase Water->Interface Surfactant Primary Surfactant Surfactant->Interface Reduces Interfacial Tension CoSurfactant Co-surfactant (e.g., this compound) CoSurfactant->Interface Increases Fluidity Stability Enhanced Stability Interface->Stability Solubility Increased Drug Solubilization Interface->Solubility DropletSize Optimized Droplet Size Interface->DropletSize

Caption: Role of this compound as a co-surfactant in stabilizing microemulsions.

Experimental_Workflow cluster_characterization Characterization start Start: Select Formulation Components (Oil, Water, Surfactant, Co-surfactant) phase_diagram Construct Pseudo-ternary Phase Diagram start->phase_diagram identify_me Identify Stable Microemulsion Region phase_diagram->identify_me formulate Prepare Microemulsion Formulations identify_me->formulate characterize Characterize Physicochemical Properties formulate->characterize dls Particle Size & PDI (DLS) characterize->dls solubility Drug Solubility (HPLC/UV-Vis) characterize->solubility stability_test Stability Studies characterize->stability_test compare Compare Performance of Different Co-surfactants characterize->compare

Caption: Workflow for evaluating co-surfactant performance.

Conclusion

This compound, as a long-chain alcohol, offers specific advantages as a co-surfactant, particularly in enhancing the solubilization of lipophilic drugs. However, its impact on the microemulsion formation area and droplet size may differ from that of short-chain alcohols and glycols. The general trend suggests that as the alkyl chain length of the alcohol co-surfactant increases, the microemulsion region may decrease. The optimal choice of a co-surfactant is highly dependent on the specific drug, oil, and surfactant used in the formulation. Therefore, a systematic experimental evaluation, as outlined in the provided protocols, is essential for the rational design of effective and stable microemulsion and nanoemulsion-based drug delivery systems.

References

The Road Less Traveled: A Comparative Guide to 1-Tridecanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise control over nanoparticle synthesis is paramount. The choice of solvent, reducing agent, and capping agent can significantly influence the size, morphology, and stability of nanoparticles, thereby dictating their efficacy in various applications. While common alcohols like ethanol and glycerol have been extensively studied, the role of long-chain alcohols such as 1-Tridecanol remains largely unexplored. This guide provides a comparative analysis of this compound against other alcohols used in nanoparticle synthesis, offering insights into its potential effects based on its physicochemical properties and drawing parallels from existing research on similar long-chain alcohols.

Due to a notable lack of direct experimental data on the use of this compound in nanoparticle synthesis within publicly available scientific literature, this guide will adopt a theoretical and comparative approach. By examining the established roles of various alcohols in nanoparticle formation, we can extrapolate the potential behavior of this compound and identify promising avenues for future research.

The Multifaceted Role of Alcohols in Nanoparticle Synthesis

Alcohols can play several critical roles in the synthesis of nanoparticles:

  • Solvent: Providing a medium for the reaction and influencing precursor solubility.

  • Reducing Agent: Donating electrons to reduce metal salts to their zero-valent state, forming nanoparticles.

  • Capping Agent (Stabilizer): Adsorbing to the nanoparticle surface to prevent aggregation and control growth.

The specific function and effectiveness of an alcohol are largely determined by its chemical and physical properties, including its chain length, viscosity, boiling point, and dielectric constant.

Comparative Analysis of Alcohols in Nanoparticle Synthesis

To understand the potential of this compound, it is essential to compare its properties with those of alcohols for which experimental data in nanoparticle synthesis exist.

PropertyThis compound (C13H28O)Ethanol (C2H5OH)Glycerol (C3H8O3)Benzyl Alcohol (C7H8O)
Molar Mass ( g/mol ) 200.3746.0792.09108.14
Boiling Point (°C) 27478.37290205.3
Viscosity (cP at 20°C) ~301.214125.6
Primary Role in NP Synthesis Hypothetical: Solvent, Capping Agent, Reducing Agent at high temperatures.Primarily a reducing agent and solvent.[1][2]A strong reducing and stabilizing agent, often used in polyol synthesis.Acts as a solvent and has been used in the non-hydrolytic synthesis of metal oxide nanoparticles.
Observed Effects on Nanoparticles No direct data available.Can influence nanoparticle size; mixtures with other alcohols like glycerol can lead to smaller and more stable gold nanoparticles.[1] The use of absolute ethanol as a solvent and reductant produced a uniform shape and better dispersity of ZnO nanoparticles.Leads to the formation of small and uniform nanoparticles. Its high viscosity can slow down reaction kinetics, allowing for better control over particle growth.Can act as a high-boiling point solvent and oxygen source in the synthesis of metal oxide nanoparticles.
Potential Advantages High boiling point allows for a wide range of reaction temperatures. Long alkyl chain could provide excellent steric stabilization as a capping agent.Low cost, low viscosity, and readily available."Green" solvent, excellent reducing and stabilizing capabilities.High boiling point and ability to dissolve a wide range of precursors.
Potential Disadvantages High viscosity may hinder precursor diffusion. Low polarity might limit the solubility of some metal salts. Potential for side reactions at high temperatures.Low boiling point limits the reaction temperature range.High viscosity can make purification difficult.Can undergo self-etherification at high temperatures.

Hypothetical Effects of this compound in Nanoparticle Synthesis

Based on its properties and by analogy with other long-chain alcohols, we can hypothesize the following roles for this compound:

  • As a High-Boiling Point Solvent: this compound's high boiling point (274 °C) makes it a suitable solvent for syntheses requiring high temperatures, such as the thermal decomposition of organometallic precursors. This could enable the formation of highly crystalline nanoparticles.

  • As a Capping Agent: The long C13 alkyl chain of this compound could act as an effective steric stabilizer. When adsorbed on the nanoparticle surface, these long chains would create a protective layer, preventing aggregation and allowing for the synthesis of well-dispersed nanoparticles.

  • As a Reducing Agent: While less reactive than polyols like glycerol, long-chain alcohols can act as reducing agents at elevated temperatures. The reduction potential would likely be lower than that of shorter-chain alcohols, potentially leading to slower reaction kinetics and better control over nanoparticle nucleation and growth.

Experimental Workflow for Nanoparticle Synthesis Using an Alcohol-Based Method

The following diagram illustrates a general experimental workflow for the synthesis of nanoparticles where an alcohol can be used as a solvent, reducing agent, and/or capping agent. This protocol would need to be optimized for specific nanoparticle types and desired characteristics.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization A Dissolve Metal Precursor in this compound B Add Reducing/Capping Agent (if different from solvent) A->B C Heat Reaction Mixture (under inert atmosphere) B->C D Monitor Nanoparticle Formation (e.g., via UV-Vis Spectroscopy) C->D E Cool and Precipitate Nanoparticles D->E F Wash and Centrifuge E->F G Characterize Nanoparticles (TEM, DLS, XRD, etc.) F->G

A generalized workflow for alcohol-mediated nanoparticle synthesis.

Detailed Methodologies

While a specific protocol for this compound is not available, a general procedure for the synthesis of gold nanoparticles using a long-chain alcohol as a capping agent can be adapted.

Exemplary Protocol: Synthesis of Gold Nanoparticles with a Long-Chain Alcohol as a Capping Agent

  • Preparation of Precursor Solution: A solution of hydrogen tetrachloroaurate (HAuCl4) is prepared in a suitable solvent (e.g., toluene).

  • Addition of Capping and Reducing Agents: A long-chain alcohol (e.g., 1-dodecanol, as a proxy for this compound) is added as the capping agent. A separate reducing agent, such as sodium borohydride, is dissolved in water and added to the mixture under vigorous stirring.

  • Phase Transfer: The gold ions are transferred from the aqueous phase to the organic phase containing the long-chain alcohol.

  • Reduction: The reduction of gold ions leads to the formation of gold nanoparticles capped with the long-chain alcohol.

  • Purification: The resulting nanoparticles are purified by repeated precipitation with a non-solvent (e.g., ethanol) and redispersion in a suitable solvent (e.g., hexane).

  • Characterization: The size, shape, and stability of the nanoparticles are characterized using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Visible Spectroscopy.

Signaling Pathway of Nanoparticle Formation

The formation of nanoparticles in an alcohol-based synthesis typically follows a nucleation and growth mechanism. The signaling pathway, or logical relationship, can be visualized as follows:

G MetalPrecursor Metal Precursor (e.g., HAuCl4) Reduction Reduction of Metal Ions MetalPrecursor->Reduction Alcohol Alcohol (e.g., this compound) Alcohol->Reduction Reducing Agent Stabilization Surface Capping & Stabilization Alcohol->Stabilization Capping Agent Nucleation Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Growth->Stabilization Nanoparticles Stable Nanoparticles Stabilization->Nanoparticles

Logical flow of nanoparticle formation using an alcohol.

Conclusion and Future Outlook

While direct experimental evidence is currently lacking, the physicochemical properties of this compound suggest it could be a valuable, albeit unconventional, medium and stabilizer in nanoparticle synthesis. Its high boiling point and long alkyl chain present opportunities for producing highly crystalline and well-stabilized nanoparticles. However, its high viscosity and low polarity are challenges that need to be addressed.

This comparative guide highlights a significant gap in the literature and underscores the need for experimental investigation into the role of this compound and other long-chain alcohols in nanoparticle synthesis. Future research should focus on systematically evaluating this compound as a solvent, reducing agent, and capping agent for various types of nanoparticles. Such studies will not only broaden the toolbox for nanomaterial synthesis but also contribute to a more fundamental understanding of how solvent properties influence nanoparticle formation. For researchers in drug development, exploring novel synthesis routes with agents like this compound could lead to nanoparticles with unique surface properties, potentially enhancing drug loading, stability, and targeted delivery.

References

A Comparative Analysis of 1-Tridecanol and Its Branched Isomers in Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of linear versus branched tridecanol isomers.

In the realm of specialty chemicals, the subtle distinction in molecular architecture between linear and branched isomers can lead to significant variations in performance, particularly in applications demanding high precision and specific functionalities. This guide provides an in-depth comparative analysis of 1-Tridecanol, a linear primary alcohol, and its branched isomers, most notably isotridecanol. We will explore their differential performance in key applications such as surfactants, emollients in cosmetics, industrial lubricants, and their emerging role in drug delivery systems. This analysis is supported by a compilation of experimental data and detailed methodologies to aid researchers in selecting the optimal isomer for their specific needs.

Physicochemical Properties: A Foundation for Performance Differences

The structural variance between the straight-chain this compound and the branched configurations of isotridecanol directly influences their fundamental physical and chemical properties. These differences are pivotal in determining their behavior and efficacy in various formulations.

PropertyThis compound (Linear)Isotridecanol (Branched Isomers)Significance of Difference
CAS Number 112-70-9[1]27458-92-0, 68526-86-3[2]Distinguishes the specific linear isomer from the mixture of branched isomers.
Molecular Formula C₁₃H₂₈O[1][3]C₁₃H₂₈OIdentical formula highlights that they are isomers.
Molecular Weight ~200.36 g/mol ~200.36 g/mol Near-identical molecular weight allows for a more direct comparison of structural effects.
Appearance White solid or colorless liquidClear, oily liquidThe solid nature of this compound at room temperature is due to efficient crystal packing of linear chains.
Melting Point 30-34 °CLow (liquid at room temperature)Branching disrupts crystal lattice formation, significantly lowering the melting point.
Boiling Point 155-156 °C @ 15 mmHg~245-270 °C (initial)The boiling point of the branched isomer mixture can be higher and over a range due to the presence of different isomers.
Density ~0.822 g/mL at 25 °C~0.843 - 0.849 g/mL at 20 °CMinor differences in density can be observed.
Solubility in Water InsolublePractically insolubleBoth are poorly soluble in water due to the long hydrocarbon chain.
Solubility in Organic Solvents Soluble in alcohol and etherMiscible with most common organic solventsBoth show good solubility in non-polar solvents.

Performance in Surfactant Applications

The efficacy of surfactants is critically dependent on their ability to reduce surface tension and form micelles. The structural differences between linear and branched C13 alcohols lead to distinct performance characteristics in this domain. Branched-chain alcohol ethoxylates are noted for their excellent permeability, emulsification, and detergency.

Performance ParameterThis compound (Linear) Based SurfactantsIsotridecanol (Branched) Based SurfactantsRationale for Performance Difference
Critical Micelle Concentration (CMC) LowerHigherThe steric hindrance from the branched chains makes micelle formation less energetically favorable, thus requiring a higher concentration.
Surface Tension Reduction EffectiveMore Efficient at Lower ConcentrationsBranching can disrupt the packing of molecules at the air-water interface more effectively, leading to a greater reduction in surface tension.
Foaming Properties Higher, more stable foamLower, less stable foamLinear chains can pack more tightly at the air-water interface, creating a more stable film that supports foam formation.
Wetting Power GoodExcellentThe branched structure can lead to faster migration of the surfactant to the interface, resulting in quicker wetting.
Biodegradability Readily biodegradableReadily biodegradableBoth linear and branched alcohol ethoxylates at this chain length generally show good biodegradability.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Method

This protocol outlines the measurement of CMC, a key parameter for surfactant characterization.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the tridecanol isomer-based surfactant in deionized water. prep2 Create a series of dilutions of the stock solution with varying concentrations. prep1->prep2 measure1 Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method). prep2->measure1 measure2 Ensure temperature is constant throughout the measurements. measure1->measure2 analysis1 Plot surface tension as a function of the logarithm of the surfactant concentration. measure2->analysis1 analysis2 Identify the point of inflection in the curve, where the surface tension plateaus. analysis1->analysis2 analysis3 The concentration at this inflection point is the Critical Micelle Concentration (CMC). analysis2->analysis3

Workflow for CMC Determination

Efficacy as Emollients in Cosmetic Formulations

In cosmetic science, emollients are crucial for skin feel, moisturization, and product texture. The choice between a linear and a branched alcohol can significantly impact the sensory profile and functional properties of a formulation.

Performance ParameterThis compound (Linear)Isotridecanol (Branched)Rationale for Performance Difference
Skin Feel Waxy, potentially heavier feelLighter, non-greasy, and smoother feelThe lower melting point and liquid nature of isotridecanol contribute to a more pleasant sensory experience.
Spreadability LowerHigherThe branched structure hinders close packing, leading to lower viscosity and easier spreading on the skin.
Moisturization (Occlusivity) Forms a more ordered, potentially more occlusive filmForms a less ordered film, may be less occlusiveThe ability of linear chains to pack tightly can create a more effective barrier to water loss.
Oxidative Stability High (Saturated)High (Saturated)Both are saturated alcohols and thus exhibit good stability against oxidation.
Experimental Protocol: Assessment of Skin Hydration using a Corneometer

This non-invasive method is widely used to quantify the moisturizing effect of cosmetic ingredients.

G cluster_setup Subject Preparation and Baseline cluster_application Product Application cluster_measurement Hydration Measurement setup1 Select healthy volunteers with dry to normal skin on the forearms. setup2 Acclimatize subjects to a controlled temperature and humidity environment. setup1->setup2 setup3 Measure baseline skin hydration on designated test areas using a Corneometer. setup2->setup3 app1 Apply a standardized amount of the emollient (this compound or Isotridecanol) to the respective test areas. setup3->app1 app2 Leave one area untreated as a control. app1->app2 meas1 Measure skin hydration with the Corneometer at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application. app2->meas1 meas2 Record the capacitance values, which correlate to the water content of the stratum corneum. meas1->meas2

Corneometer Skin Hydration Measurement Workflow

Performance in Lubricant Formulations

In the formulation of industrial lubricants, fatty alcohols and their derivatives are valued for their ability to reduce friction and wear. The molecular structure plays a critical role in their performance under various conditions.

Performance ParameterThis compound (Linear)Isotridecanol (Branched)Rationale for Performance Difference
Low-Temperature Fluidity Poor (solidifies)ExcellentThe branched structure of isotridecanol significantly lowers the pour point, making it suitable for lubricants used in cold environments.
Thermal and Oxidative Stability GoodExcellentSaturated branched structures can offer enhanced stability at high temperatures.
Wear Prevention EffectivePotentially superior performance in certain formulationsThe branching can influence the formation and durability of the lubricating film on metal surfaces.
Volatility HigherLowerThe more complex structure of branched isomers can lead to lower volatility.
Experimental Protocol: Evaluation of Lubricating Properties using the Four-Ball Method

This standardized test is used to determine the wear preventive and extreme pressure properties of lubricants.

G cluster_prep Test Preparation cluster_test Test Execution (ASTM D4172) cluster_analysis Analysis prep1 Clean four steel balls (typically 12.7 mm diameter) with a suitable solvent. prep2 Clamp three balls in a cup and add the lubricant sample (formulated with this compound or Isotridecanol). prep1->prep2 prep3 Place the fourth ball in the chuck of the test machine, in contact with the three stationary balls. prep2->prep3 test1 Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm). prep3->test1 test2 Maintain a constant temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes). test1->test2 analysis1 After the test, measure the wear scar diameter on the three stationary balls using a microscope. test2->analysis1 analysis2 Calculate the average wear scar diameter. analysis1->analysis2 analysis3 A smaller wear scar indicates better wear prevention properties of the lubricant. analysis2->analysis3

Four-Ball Wear Test Procedure

Applications in Drug Development

The unique properties of branched-chain fatty alcohols are being explored in the field of drug delivery. Their ability to self-assemble into nano-sized structures makes them promising candidates for the development of novel drug formulations.

A recent study highlighted the use of branched-chain fatty alcohols of varying lengths as assembly modules for docetaxel (a chemotherapy drug) prodrugs. The research indicated that the length of the carbon chain of the branched alcohol significantly influenced the self-assembly ability of the prodrug, its pharmacokinetic behavior, and its cytotoxicity. This suggests that by carefully selecting the branched-chain alcohol isomer, it is possible to balance the efficacy and safety of the drug delivery system. This opens up new avenues for the rational design of prodrug nanoassemblies for targeted cancer therapy.

G cluster_design Prodrug Design cluster_assembly Self-Assembly cluster_delivery Drug Delivery and Release design1 Active Drug (e.g., Docetaxel) design2 Linker (e.g., Disulfide bond for redox sensitivity) design1->design2 design3 Assembly Module (Branched-chain fatty alcohol, e.g., Isotridecanol derivative) design2->design3 assembly1 Prodrug molecules self-assemble in an aqueous environment. design3->assembly1 assembly2 Formation of nano-sized assemblies (nanoparticles). assembly1->assembly2 delivery1 Nanoassemblies improve drug solubility and stability. assembly2->delivery1 delivery2 Enhanced Permeability and Retention (EPR) effect for tumor targeting. delivery1->delivery2 delivery3 Linker cleavage in the target environment (e.g., high glutathione levels in tumor cells). delivery2->delivery3 delivery4 Release of the active drug at the target site. delivery3->delivery4

Role of Branched Alcohols in Prodrug Nanoassembly

References

assessing the purity of 1-Tridecanol from different commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Purity Analysis of 1-Tridecanol from Commercial Suppliers

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This compound, a C13 fatty alcohol, is utilized in various applications, including as a surfactant, lubricant, and in the synthesis of other molecules. The presence of impurities can significantly impact its physical and chemical properties, potentially leading to undesirable side reactions or misleading experimental outcomes. This guide provides a comparison of the stated purity of this compound from several commercial suppliers and presents a detailed experimental protocol for its purity assessment using gas chromatography.

Purity Specifications from Commercial Suppliers

The following table summarizes the publicly available purity specifications for this compound from a selection of commercial suppliers. It is important to note that these values are as stated by the suppliers and have not been independently verified in a single comparative study. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

SupplierStated PurityAnalysis MethodReference
MedChemExpress99.62%GC[1]
Chem-Impex≥ 98%GC[2]
Santa Cruz Biotechnology98%Not Specified[3]
Sigma-Aldrich97%Not Specified[4]

Experimental Protocol for Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[5] The following protocol outlines a general procedure for the analysis of this compound purity, which can be adapted and optimized for specific instrumentation and laboratory conditions.

Sample Preparation (Derivatization)

Due to its polar hydroxyl group, this compound benefits from derivatization to increase its volatility and improve chromatographic peak shape. A common method is silylation, which converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether.

  • Reagents and Materials:

    • This compound sample

    • Anhydrous pyridine or other suitable aprotic solvent

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Autosampler vials with inserts

    • Vortex mixer

    • Heating block or oven

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry autosampler vial.

    • Add 1 mL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature before placing it in the gas chromatograph's autosampler.

Gas Chromatography (GC) Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty alcohols by their boiling points.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio) to prevent column overload.

    • Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 10 minutes.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak corresponding to the this compound-TMS ether.

  • Calculation:

    • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate result Purity Report calculate->result Impurity_Relationship cluster_synthesis Synthesis & Purification cluster_product Final Product cluster_impurities Potential Impurities raw_materials Raw Materials (e.g., Ethylene, Tridecanoic Acid) synthesis_process Chemical Synthesis raw_materials->synthesis_process purification Purification (e.g., Distillation) synthesis_process->purification related_alcohols Related Alcohols (C12, C14, etc.) synthesis_process->related_alcohols isomers Tridecanol Isomers synthesis_process->isomers product This compound purification->product unreacted_starting_material Unreacted Starting Material purification->unreacted_starting_material

References

Safety Operating Guide

Proper Disposal of 1-Tridecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 1-Tridecanol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory setting.

Hazard Profile and Safety Precautions

This compound is a fatty alcohol that presents several potential hazards.[1][2][3][4][5] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Environmental Hazard: this compound is toxic to aquatic life. It is imperative to prevent this chemical from entering drains, soil, or waterways.

In case of accidental exposure, flush eyes with water for at least 15 minutes, and wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValueSource
CAS Number 112-70-9
Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
Appearance Colorless oily liquid or crystals; white solid
Boiling Point 274°C (525.2°F)
Melting Point 29-34°C (84.2-93.2°F)
Flash Point > 113°C (> 235°F)
Density 0.822 g/mL at 25°C
Solubility in Water Insoluble
Oral LD50 (Rat) 17200 mg/kg
Dermal LD50 (Rabbit) 5600 mg/kg

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

1. Waste Identification and Classification:

  • Unused this compound: Pure, unused this compound that is no longer needed should be disposed of as chemical waste.

  • Contaminated Materials: Any materials, such as absorbent pads, gloves, or labware, that are contaminated with this compound should also be treated as hazardous waste.

  • Solutions: Solutions containing this compound must be disposed of as liquid hazardous waste. Do not dispose of them down the drain.

2. Waste Segregation and Container Selection:

  • Solid Waste: Collect solid this compound and contaminated solids in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid this compound or solutions containing it in a sealable, chemical-resistant container (e.g., a designated waste solvent container).

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound Waste." If it is a solution, list all components and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong acids and strong reducing agents.

  • Do not store in aluminum containers.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow: Spill Cleanup

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Moisten slightly to prevent dusting if appropriate.

    • For liquid spills: Absorb the liquid with an inert material, such as sand, vermiculite, or a chemical absorbent pad.

  • Collect Waste: Place the absorbent material and any contaminated items into a sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Label and dispose of the container as described in the "Step-by-Step Disposal Protocol."

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound or contaminated material) B Solid or Liquid? A->B C Collect in a labeled, sealed container for solid hazardous waste. B->C Solid D Collect in a labeled, sealed container for liquid hazardous waste. B->D Liquid E Store in designated satellite accumulation area. C->E D->E F Arrange for pickup by EHS or licensed waste contractor. E->F G Final Disposal at a permitted facility. F->G

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling 1-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Tridecanol

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource(s)
Toxicology
Oral LD50 (Rat)17200 mg/kg[1][2]
Dermal LD50 (Rabbit)5600 mg/kg[1][2]
Physical Properties
AppearanceWhite solid or colorless oily liquid/crystals[1]
Boiling Point155-156 °C at 15 mmHg; 274 °C
Melting Point29-34 °C
Flash Point> 113 °C (> 235 °F) - closed cup; 260 °C (500 °F)
Density0.822 g/mL at 25 °C
Water Solubility0.01 g/100ml at 20°C (very poor)

Operational and Disposal Plans

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary in situations with a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves. Gloves must be inspected prior to use.

    • Clothing: Wear a laboratory coat and close-toed footwear. Protective clothing should be selected based on the potential for skin contact.

  • Respiratory Protection: Use a dust respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure adequate ventilation in the handling area. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.

    • Keep this compound away from incompatible materials such as strong acids and strong reducing agents. Do not store or transport in aluminum containers.

    • Avoid generating dust.

  • Handling:

    • Wash hands thoroughly after handling.

    • Avoid contact with eyes, skin, and clothing.

    • Minimize dust generation and accumulation.

    • Keep the container tightly closed when not in use.

    • Avoid ingestion and inhalation.

    • NO open flames.

  • Storage:

    • Store in a cool, dry, well-ventilated area.

    • Store in a tightly closed container.

    • Store away from incompatible substances.

Accidental Release Measures
  • Spill/Leak Response:

    • Use proper personal protective equipment as indicated in the PPE section.

    • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. Moisten first to prevent dusting if appropriate.

    • For liquid spills, collect the leaking liquid in sealable containers and absorb the remainder with sand or inert absorbent.

    • Clean up spills immediately, observing all safety precautions.

    • Provide ventilation.

    • Do not let the chemical enter the environment.

Disposal Plan
  • Dispose of contents and container in accordance with all federal, state, and local regulations.

  • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

  • Do not reuse empty containers.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid.
Skin Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use disposal Disposal handling->disposal End of use spill Spill/Leak handling->spill Accidental exposure Exposure handling->exposure Accidental spill->disposal Contain and clean first_aid First Aid exposure->first_aid Immediate action

Caption: Logical flow for handling this compound from preparation to disposal and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.